4-N-Maleimidobenzoicacid-NHS
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZMVGSEGJHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-N-Maleimidobenzoic Acid-NHS: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chemical properties and applications of 4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester (4-N-Maleimidobenzoic acid-NHS). This heterobifunctional crosslinking agent is a cornerstone in bioconjugation, enabling the covalent linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays.
Core Chemical Properties
4-N-Maleimidobenzoic acid-NHS is a molecule designed with two distinct reactive groups, allowing for a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, while the maleimide (B117702) group specifically targets sulfhydryl (thiol) groups. This dual reactivity provides a high degree of control in the creation of complex biomolecular conjugates.
General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀N₂O₆ | [1][2] |
| Molecular Weight | 314.25 g/mol | [1] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | [1] |
| CAS Number | 64191-06-6 | [2] |
| Appearance | Off-white powder | [3] |
| Melting Point | 175-177 °C | |
| Solubility | Soluble in DMF, DMSO; insoluble in aqueous buffers. | [4] |
| Storage Conditions | -20°C under an inert atmosphere to prevent hydrolysis. | [4] |
Reactivity Profile
The strategic placement of the NHS ester and the maleimide group on a rigid benzoic acid backbone allows for specific and efficient conjugation reactions.
| Reactive Group | Target Functional Group | Optimal pH Range | Resulting Bond |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., lysine (B10760008) residues) | 7.5 - 8.5 | Stable Amide Bond |
| Maleimide | Sulfhydryls/Thiols (e.g., cysteine residues) | 6.5 - 7.5 | Stable Thioether Linkage |
The electron-withdrawing nature of the benzoic acid ring enhances the stability of the resulting maleimide-thioether adduct, significantly reducing the likelihood of retro-Michael reactions compared to aliphatic maleimides.[4] This increased stability is a critical attribute for in vivo applications where long-term stability of the conjugate is paramount.[4]
Experimental Protocols
The following are generalized protocols for the use of 4-N-Maleimidobenzoic acid-NHS in a typical two-step bioconjugation reaction. Optimization is often necessary for specific applications.
Protocol 1: Activation of an Amine-Containing Molecule (e.g., Protein A)
This protocol describes the first step of conjugation, where the NHS ester of 4-N-Maleimidobenzoic acid-NHS reacts with a primary amine on the target molecule.
Materials:
-
Amine-containing molecule (e.g., antibody, protein)
-
4-N-Maleimidobenzoic acid-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate buffer (e.g., PBS), pH 7.5-8.5. Avoid buffers containing primary amines such as Tris.
-
Desalting column
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare the Crosslinker: Immediately before use, dissolve 4-N-Maleimidobenzoic acid-NHS in a small amount of DMF or DMSO to create a concentrated stock solution.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of the amine-containing molecule.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the non-reacted 4-N-Maleimidobenzoic acid-NHS using a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS at pH 6.5-7.5).
Protocol 2: Conjugation to a Thiol-Containing Molecule (e.g., Drug-Linker)
This protocol outlines the second step, where the maleimide-activated molecule from Protocol 1 is conjugated to a molecule containing a free sulfhydryl group.
Materials:
-
Maleimide-activated molecule (from Protocol 1)
-
Thiol-containing molecule
-
Conjugation Buffer: Phosphate buffer, pH 6.5-7.5.
Procedure:
-
Reaction: Add the thiol-containing molecule to the solution of the maleimide-activated molecule. The molar ratio should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: The final conjugate can be purified from excess reagents by methods such as size exclusion chromatography or dialysis.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the bioconjugation process using 4-N-Maleimidobenzoic acid-NHS.
Caption: Two-step conjugation workflow using 4-N-Maleimidobenzoic acid-NHS.
References
An In-Depth Technical Guide to 4-N-Maleimidobenzoic Acid N-Succinimidyl Ester: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, 4-N-Maleimidobenzoic acid N-succinimidyl ester (MBS). We will delve into its chemical structure, explore its reactivity with key biological functional groups, present quantitative data, and provide a detailed experimental protocol for its use in bioconjugation, a critical process in drug development and various research applications.
Chemical Structure and Properties
4-N-Maleimidobenzoic acid N-succinimidyl ester is a versatile crosslinking reagent that possesses two distinct reactive moieties: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. These functional groups are connected by a stable benzoic acid backbone.
Chemical Structure:
-
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
-
Molecular Formula: C₁₅H₁₀N₂O₆
-
Molecular Weight: 314.25 g/mol
The maleimide group is highly specific for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The NHS ester, on the other hand, readily reacts with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. This dual reactivity allows for the controlled and sequential conjugation of two different molecules.
Reactivity and Reaction Mechanisms
The utility of 4-N-Maleimidobenzoic acid-NHS ester lies in its ability to selectively react with different functional groups under specific pH conditions. This allows for a two-step conjugation process, providing greater control over the final conjugate.
Reaction with Primary Amines (NHS Ester Reactivity)
The N-hydroxysuccinimide ester reacts with primary amines to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[1] At this pH, the primary amine is deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a byproduct.
It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.
Reaction with Sulfhydryl Groups (Maleimide Reactivity)
The maleimide group reacts with sulfhydryl groups via a Michael addition reaction to form a stable thioether linkage. This reaction is most effective in the pH range of 6.5 to 7.5.[2] Within this pH range, the sulfhydryl group is sufficiently nucleophilic to attack the double bond of the maleimide ring.
At pH values above 7.5, the maleimide group can also react with primary amines, and its hydrolysis to an unreactive maleamic acid is accelerated.[2] Therefore, for selective thiol conjugation, maintaining the pH below 7.5 is crucial.
Stability and Hydrolysis
A critical consideration when working with 4-N-Maleimidobenzoic acid-NHS ester is the hydrolysis of the NHS ester in aqueous solutions. The rate of hydrolysis is highly dependent on the pH. The half-life of NHS esters is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[1] Therefore, it is essential to use freshly prepared solutions of the crosslinker and to perform the conjugation reaction promptly after dissolution. The maleimide group is generally more stable in aqueous solutions than the NHS ester.[2]
Quantitative Data
The following table summarizes key quantitative parameters related to the reactivity and stability of 4-N-Maleimidobenzoic acid-NHS ester and its reactive moieties.
| Parameter | Value | Conditions | Reference |
| NHS Ester Reactivity | |||
| Optimal pH for amine reaction | 7.2 - 8.5 | Aqueous buffer | [1] |
| Half-life of NHS ester at pH 7.0, 0°C | 4 - 5 hours | Aqueous solution | [1] |
| Half-life of NHS ester at pH 8.6, 4°C | 10 minutes | Aqueous solution | [1] |
| Maleimide Reactivity | |||
| Optimal pH for thiol reaction | 6.5 - 7.5 | Aqueous buffer | [2] |
Experimental Protocol: Two-Step Antibody Conjugation
This protocol describes a general procedure for the two-step conjugation of a molecule containing a primary amine (e.g., an antibody) to a molecule containing a sulfhydryl group (e.g., a drug or a fluorescent probe) using 4-N-Maleimidobenzoic acid-NHS ester.
Materials and Reagents
-
Antibody (or other amine-containing protein)
-
Thiol-containing molecule (e.g., reduced peptide, drug molecule)
-
4-N-Maleimidobenzoic acid-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5) or Borate Buffer (50 mM, pH 8.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
-
Spectrophotometer
Step 1: Reaction of 4-N-Maleimidobenzoic acid-NHS Ester with the Antibody
This step involves the formation of an amide bond between the NHS ester of the crosslinker and the primary amines of the antibody.
-
Antibody Preparation: Dissolve the antibody in the Sodium Bicarbonate or Borate Buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the 4-N-Maleimidobenzoic acid-NHS ester in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The reaction mixture should be incubated for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column equilibrated with PBS (pH 7.2-7.5). This step is crucial to prevent the NHS ester from reacting with the thiol-containing molecule in the next step.
Step 2: Reaction of the Maleimide-Activated Antibody with the Thiol-Containing Molecule
This step forms a stable thioether bond between the maleimide group on the activated antibody and the sulfhydryl group of the second molecule.
-
Thiol-Containing Molecule Preparation: Dissolve the thiol-containing molecule in PBS (pH 7.2-7.5). If the molecule has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently purified.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: Purify the final conjugate to remove any unreacted thiol-containing molecule and other byproducts. This can be achieved using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
-
Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy) and to confirm its purity and integrity (e.g., using SDS-PAGE and mass spectrometry).
Visualizing the Workflow
Two-Step Conjugation Workflow
Caption: Workflow for the two-step conjugation using 4-N-Maleimidobenzoic acid-NHS ester.
Reaction Signaling Pathway
Caption: Reaction mechanisms of 4-N-Maleimidobenzoic acid-NHS ester with amine and thiol groups.
Conclusion
4-N-Maleimidobenzoic acid N-succinimidyl ester is a powerful and versatile heterobifunctional crosslinker that enables the controlled conjugation of amine- and thiol-containing molecules. Its well-defined reactivity, dependent on pH, allows for specific and sequential reactions, making it an invaluable tool in the development of antibody-drug conjugates, diagnostic reagents, and other advanced biomolecular constructs. Careful consideration of reaction conditions, particularly pH and the stability of the NHS ester, is paramount to achieving successful and reproducible results. This guide provides the foundational knowledge and a practical starting point for researchers and scientists to effectively utilize this important reagent in their work.
References
A Technical Guide to the Synthesis and Purification of 4-N-Maleimidobenzoic Acid N-hydroxysuccinimide Ester
This document provides a comprehensive technical guide for the synthesis and purification of 4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester (4-NBS), a heterobifunctional crosslinker. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical processes.
Overview
4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester is a valuable reagent in bioconjugation and drug delivery. Its maleimide (B117702) group reacts specifically with sulfhydryl groups (e.g., in cysteine residues of proteins), while the N-hydroxysuccinimide (NHS) ester readily couples with primary amines (e.g., in lysine (B10760008) residues). This dual reactivity allows for the controlled linkage of different molecules, such as proteins, peptides, and drug compounds.
The synthesis of 4-NBS is a two-step process. The first step involves the formation of the intermediate, 4-Maleimidobenzoic acid (4-MBA), through the reaction of 4-aminobenzoic acid with maleic anhydride (B1165640). The second step is the esterification of 4-MBA with N-hydroxysuccinimide (NHS) to yield the final product. Purification is typically achieved through recrystallization.
Synthesis of 4-Maleimidobenzoic Acid (4-MBA)
This initial step involves the formation of a maleamic acid intermediate from 4-aminobenzoic acid and maleic anhydride, followed by cyclization to form the maleimide ring.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as acetone (B3395972) or glacial acetic acid.[1][2]
-
Addition of Maleic Anhydride: Slowly add a solution of maleic anhydride in the same solvent to the 4-aminobenzoic acid solution while stirring at room temperature.[1][2]
-
Formation of Maleamic Acid: Continue stirring the mixture for a designated period to allow for the formation of the 4-(maleamido)benzoic acid intermediate. This may precipitate out of the solution.
-
Cyclization: Add a dehydrating agent, such as acetic anhydride, to the reaction mixture.[1][2] Heat the mixture to reflux to induce cyclization and the formation of 4-MBA.
-
Isolation of 4-MBA: Cool the reaction mixture and collect the precipitated 4-MBA by filtration. Wash the solid with cold water to remove impurities.
-
Purification: The crude 4-MBA can be purified by recrystallization from an appropriate solvent, such as water or an ethanol/water mixture.
Quantitative Data for 4-MBA Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 4-Aminobenzoic Acid | 1.0 eq | [1][2] |
| Maleic Anhydride | 1.0 - 1.1 eq | [1][2] |
| Solvent | Acetone or Glacial Acetic Acid | [1][2] |
| Dehydrating Agent | Acetic Anhydride | [1][2] |
| Reaction Temperature | Room temperature (amic acid formation), Reflux (cyclization) | |
| Reaction Time | 2-4 hours (amic acid formation), 1-2 hours (cyclization) | |
| Purity (after recrystallization) | >95% | [1] |
Synthesis of 4-N-Maleimidobenzoic Acid-NHS (4-NBS)
The second step involves the activation of the carboxylic acid group of 4-MBA with N-hydroxysuccinimide using a carbodiimide (B86325) coupling agent.
Experimental Protocol
-
Reaction Setup: Dissolve 4-Maleimidobenzoic acid and N-hydroxysuccinimide in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), in a flask under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Cooling: Cool the solution to a low temperature, typically around -15°C to 0°C, using an ice-salt or dry ice-acetone bath.[2]
-
Addition of Coupling Agent: Slowly add a solution of a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), in the same anhydrous solvent to the cooled reaction mixture.[1][2]
-
Reaction: Stir the reaction mixture at the low temperature for a couple of hours, then allow it to warm to room temperature and continue stirring for several more hours to ensure the completion of the reaction.[2]
-
Removal of Byproduct: A precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the DCU by filtration.
-
Isolation of 4-NBS: Concentrate the filtrate under reduced pressure to obtain the crude 4-NBS product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane).
Quantitative Data for 4-NBS Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 4-Maleimidobenzoic Acid | 1.0 eq | [1][2] |
| N-hydroxysuccinimide (NHS) | 1.0 - 1.2 eq | [1] |
| Dicyclohexylcarbodiimide (DCC) | 1.0 - 1.1 eq | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |
| Reaction Temperature | -15°C for 2 hours, then room temperature | [2] |
| Reaction Time | 2 hours at low temperature, followed by 3 hours at room temperature | [2] |
| Yield | Approximately 83% | [2] |
| Purity (after recrystallization) | >98% | [2] |
Purification and Characterization
Purification by Recrystallization
Recrystallization is a critical step to achieve high purity of the final product. The choice of solvent is crucial; the compound should be soluble in the hot solvent and insoluble in the cold solvent.
General Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization
The purity and identity of the synthesized compounds should be confirmed by various analytical techniques.
| Analytical Technique | Expected Observations |
| Thin Layer Chromatography (TLC) | A single spot indicating a pure compound. The Rf value will depend on the eluent system used. |
| Melting Point | A sharp melting point range consistent with the literature value for the pure compound. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the maleimide C=O stretching, imide C-N stretching, aromatic C=C stretching, and NHS ester C=O stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra should show the expected chemical shifts and integrations for all protons and carbons in the molecule. |
Visualized Workflows and Pathways
Synthesis Pathway of 4-N-Maleimidobenzoic Acid-NHS
Caption: Chemical synthesis pathway of 4-N-Maleimidobenzoic acid-NHS.
Experimental Workflow for Purification
Caption: General workflow for the purification of 4-NBS by recrystallization.
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCC is a potent skin sensitizer (B1316253) and should be handled with extreme care.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
The A-to-Z Guide to NHS Ester Chemistry: A Technical Deep Dive for Researchers and Drug Development Professionals
A comprehensive examination of the N-hydroxysuccinimide ester reaction with primary amines, this guide provides researchers, scientists, and drug development professionals with a detailed understanding of the core mechanism, quantitative kinetics, and practical experimental protocols essential for successful bioconjugation.
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the modification of proteins, antibodies, and other biomolecules.[1] Their popularity stems from their ability to efficiently and selectively react with primary amines under mild, aqueous conditions to form stable amide bonds.[2][] This reaction is fundamental in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the immobilization of proteins onto surfaces for biosensors.[1]
This technical guide delves into the intricacies of the NHS ester reaction, providing a robust framework for its application in research and drug development.
The Core Mechanism: Nucleophilic Acyl Substitution
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[] The primary amine, present on the N-terminus of proteins and the side chain of lysine (B10760008) residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a stable amide bond.[]
Primary aliphatic amines are the most reactive partners for NHS esters.[4] While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting ester and thioester bonds are significantly less stable and can be displaced by amines.[4]
dot
References
Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of 4-N-Maleimidobenzoic Acid-NHS
For researchers, scientists, and drug development professionals, understanding the behavior of crosslinking agents in aqueous buffers is paramount for successful bioconjugation. This in-depth technical guide focuses on the critical characteristics of 4-N-Maleimidobenzoic acid N-succinimidyl ester (MBS-NHS), a heterobifunctional crosslinker widely used in the creation of antibody-drug conjugates (ADCs), immunoassays, and other protein conjugates. This guide provides a comprehensive overview of its solubility and stability, complete with experimental protocols and data presentation to aid in the design and execution of robust conjugation strategies.
The utility of 4-N-Maleimidobenzoic acid-NHS lies in its two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that specifically targets sulfhydryl groups. However, the aqueous environment essential for most biological reactions presents significant challenges to the stability of both functional groups. This guide will delve into the factors governing the solubility and stability of this crucial reagent.
Solubility of 4-N-Maleimidobenzoic Acid-NHS
The solubility of 4-N-Maleimidobenzoic acid-NHS in aqueous buffers is a critical parameter for achieving efficient conjugation. Generally, MBS-NHS is described as being slightly soluble in aqueous buffers, often necessitating the use of organic co-solvents to prepare stock solutions.
Key Considerations for Solubilizing MBS-NHS:
-
Organic Co-solvents: Due to its limited aqueous solubility, MBS-NHS is typically first dissolved in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution is then added to the aqueous reaction buffer. It is crucial to minimize the final concentration of the organic solvent in the reaction mixture, as it can potentially impact protein stability and conformation.
Table 1: Qualitative Solubility of 4-N-Maleimidobenzoic Acid-NHS and Related Compounds
| Compound | Solvent | Solubility | Reference |
| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | Aqueous Buffer | Slightly soluble (may require 5-10% organic solvent) | [1] |
| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | DMSO | ≤20 mg/mL | [1] |
| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | Chloroform | 50 mg/mL | [1] |
| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | DMF | Soluble | [1] |
| 6-Maleimidohexanoic acid N-hydroxysuccinimide ester | DMF | Soluble | [2] |
Stability of 4-N-Maleimidobenzoic Acid-NHS in Aqueous Buffers
The stability of MBS-NHS in aqueous solutions is primarily dictated by the hydrolysis of its two key functional groups: the NHS ester and the maleimide ring.
NHS Ester Stability
The NHS ester moiety is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction with primary amines on the target molecule. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Effect of pH: The hydrolysis of NHS esters is significantly accelerated at higher pH values.[3] At neutral pH, the half-life of an NHS ester can be in the range of hours, but this drops to minutes in basic conditions.[3] This necessitates careful control of the reaction pH to balance amine reactivity with NHS ester stability. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[4]
Table 2: General Half-life of NHS Esters in Aqueous Solution
| pH | Half-life |
| 7.0 | 4 - 5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Source: Thermo Fisher Scientific[3]
Maleimide Group Stability
The maleimide group is also susceptible to degradation in aqueous environments, primarily through two mechanisms:
-
Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis, particularly at higher pH, which renders it unreactive towards sulfhydryl groups.[4]
-
Reversibility of the Thioether Bond (Retro-Michael Reaction): The thioether bond formed upon reaction of the maleimide with a sulfhydryl group can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[5][6] This can be a significant issue, especially in the presence of other thiol-containing molecules like glutathione (B108866) in biological systems.[5] The stability of the thioether linkage is influenced by the nature of the substituents on the maleimide and the thiol.[4] N-aryl maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides.[4]
Caption: Degradation pathways of the maleimide group in MBS-NHS.
Experimental Protocols
To ensure the successful application of 4-N-Maleimidobenzoic acid-NHS, it is crucial to experimentally determine its solubility and stability under the specific conditions of your experiment. Below are detailed protocols that can be adapted for this purpose.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of MBS-NHS in a given aqueous buffer.
Materials:
-
4-N-Maleimidobenzoic acid-NHS (solid)
-
Aqueous buffer of choice (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid MBS-NHS to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.
-
Incubate the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of your analytical method.
-
Analyze the concentration of MBS-NHS in the diluted supernatant using a pre-validated HPLC-UV method or by measuring its absorbance at a suitable wavelength (e.g., the absorbance maximum of the maleimide or benzoyl group) with a UV-Vis spectrophotometer. A standard curve of MBS-NHS in the same buffer should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of MBS-NHS in the buffer (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.
-
Caption: Workflow for determining the aqueous solubility of MBS-NHS.
Protocol 2: Determination of Stability (Hydrolysis Rate) by HPLC
This protocol monitors the degradation of MBS-NHS in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
4-N-Maleimidobenzoic acid-NHS
-
Aqueous buffer of choice at a specific pH (e.g., 0.1 M phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5)
-
Organic solvent for stock solution (e.g., DMSO or DMF)
-
Thermostatic incubator
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
-
Quenching solution (e.g., acidic solution like 1% trifluoroacetic acid to stop hydrolysis)
Procedure:
-
Preparation of Reaction Solution:
-
Prepare a concentrated stock solution of MBS-NHS in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).
-
Add a small volume of the MBS-NHS stock solution to the pre-warmed aqueous buffer in a sealed vial to achieve the desired final concentration (e.g., 0.1-1 mg/mL). The final concentration of the organic solvent should be kept low (e.g., <5% v/v).
-
-
Incubation and Sampling:
-
Incubate the reaction solution at a constant temperature (e.g., 25 °C or 37 °C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to a vial containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by a stability-indicating RP-HPLC method. The method should be able to separate the intact MBS-NHS from its hydrolysis products (4-N-maleimidobenzoic acid and N-hydroxysuccinimide).
-
Monitor the peak area of the intact MBS-NHS at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of intact MBS-NHS versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k) for the hydrolysis.
-
Calculate the half-life (t½) of MBS-NHS using the equation: t½ = 0.693 / k.
-
Caption: Workflow for determining the stability of MBS-NHS by HPLC.
Conclusion
The successful use of 4-N-Maleimidobenzoic acid-NHS in bioconjugation is critically dependent on a thorough understanding of its solubility and stability in aqueous environments. While general principles for NHS esters and maleimides provide a valuable starting point, empirical determination of these parameters under specific experimental conditions is strongly recommended. By carefully controlling factors such as pH, temperature, and buffer composition, and by utilizing the experimental protocols outlined in this guide, researchers can optimize their conjugation reactions, leading to higher yields of well-defined and stable bioconjugates. This, in turn, is essential for the development of effective and reproducible protein-based therapeutics and diagnostics.
References
- 1. 3-マレイミド安息香酸 N-ヒドロキシスクシンイミドエステル crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Maleimidohexanoic acid N-hydroxysuccinimide ester =98 ,powder 55750-63-5 [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Key Suppliers and Technical Guide for 4-N-Maleimidobenzoicacid-NHS in the USA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-N-Maleimidobenzoicacid-NHS, a heterobifunctional crosslinker crucial for advancements in bioconjugation, targeted drug delivery, and diagnostic assay development. This document outlines key suppliers in the United States, presents critical technical data, and offers detailed experimental protocols for its application.
Introduction to this compound
4-N-Maleimidobenzoicacid-N-hydroxysuccinimide ester (4-N-MB-NHS) is a crosslinking reagent featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. This heterobifunctional design allows for the sequential and specific covalent conjugation of molecules containing primary amines (e.g., lysine (B10760008) residues in proteins) and sulfhydryl groups (e.g., cysteine residues). The NHS ester reacts with primary amines at a pH of 7.5-8.5 to form stable amide bonds, while the maleimide group selectively reacts with sulfhydryl groups at a pH of 6.5-7.5, creating a stable thioether linkage. The rigid benzoic acid spacer minimizes premature drug release in applications like antibody-drug conjugates (ADCs).
Key Suppliers in the USA
For researchers and drug development professionals in the United States, sourcing high-purity this compound is critical. The following table summarizes key suppliers offering this reagent.
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Offers the compound for research use, often with detailed purity and analytical data. |
| ChemicalBook | --INVALID-LINK-- | An online platform that lists various suppliers, including those based in or distributing to the USA. |
| Ambeed | --INVALID-LINK-- | A supplier of chemical building blocks and intermediates for research and development. |
| AK Scientific, Inc. | --INVALID-LINK-- | Specializes in the supply of high-purity biochemicals and organic compounds. |
| CP Lab Safety | --INVALID-LINK-- | Provides a range of laboratory chemicals and safety equipment.[1] |
| Vulcanchem | --INVALID-LINK-- | Provides technical information and supplies of various chemical reagents. |
Physicochemical and Kinetic Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₀N₂O₆ |
| Molecular Weight | 314.25 g/mol |
| CAS Number | 64191-06-6 |
| Melting Point | 205-207 °C |
| NHS Ester Reaction pH | 7.5 - 8.5 |
| Maleimide Reaction pH | 6.5 - 7.5 |
| NHS Ester Hydrolysis Rate | <5% per hour in neutral buffers |
Applications and Experimental Data
This compound is a versatile crosslinker with significant applications in biotechnology and pharmaceutical development.
Antibody-Drug Conjugates (ADCs)
This crosslinker is instrumental in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.
-
Example Application: Trastuzumab (an anti-HER2 antibody) conjugated to the chemotherapy drug docetaxel (B913) using this linker demonstrated 85% cytotoxicity in HER2-positive SKBR3 cells, a significant increase compared to the 30% cytotoxicity of free docetaxel.[2]
| Parameter | Value | Reference |
| Cell Line | SKBR3 (HER2-positive) | Vulcanchem Technical Note[2] |
| Cytotoxicity (ADC) | 85% | Vulcanchem Technical Note[2] |
| Cytotoxicity (Free Drug) | 30% | Vulcanchem Technical Note[2] |
Diagnostic Assays
The covalent and oriented conjugation of antibodies to reporter molecules, such as gold nanoparticles, enhances the sensitivity of diagnostic assays.
-
Example Application: In lateral flow immunoassays, the use of this linker to conjugate antibodies to gold nanoparticles improved the detection limit for prostate-specific antigen (PSA) to 0.1 ng/mL.[2]
Protein Engineering
Site-specific modification of proteins, such as PEGylation, can improve their pharmacokinetic properties.
-
Example Application: PEGylation of interferon-β using this crosslinker extended its plasma half-life from 4 to 18 hours.[2]
Experimental Protocols
The following are detailed methodologies for key applications of this compound.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a thiol-containing cytotoxic drug to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5-8.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of Antibody with 4-N-MB-NHS:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 5- to 20-fold molar excess of the dissolved 4-N-MB-NHS to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted 4-N-MB-NHS using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Conjugation Buffer.
-
-
Conjugation with Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the drug to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent oxidation of the thiol.
-
-
Quenching of Unreacted Maleimides:
-
Add a final concentration of 1 mM N-ethylmaleimide or cysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug and other reaction components using SEC or another suitable chromatography method.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.
-
Protocol for Antibody Conjugation to Gold Nanoparticles
This protocol outlines the covalent attachment of antibodies to gold nanoparticles for use in immunoassays.
Materials:
-
Gold nanoparticles (AuNPs)
-
Antibody
-
This compound
-
Thiol-modified linker (if the antibody does not have a free cysteine)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Storage Buffer: PBS with 0.05% Tween-20 and 0.02% Sodium Azide
Procedure:
-
Antibody Thiolation (if necessary):
-
If the antibody lacks a free cysteine, introduce a thiol group using a reagent like Traut's reagent (2-iminothiolane) or by reducing disulfide bonds with a mild reducing agent like TCEP. Purify the thiolated antibody using a desalting column.
-
-
Activation of Gold Nanoparticles:
-
This protocol assumes the use of carboxylated gold nanoparticles. Activate the carboxyl groups on the AuNPs by suspending them in Activation Buffer and adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to create a reactive ester surface. Incubate for 30 minutes at room temperature.
-
Centrifuge the activated AuNPs and resuspend them in Conjugation Buffer.
-
-
Conjugation of Antibody to Activated AuNPs:
-
Add the thiolated antibody to the activated AuNP suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Blocking:
-
Centrifuge the antibody-conjugated AuNPs and resuspend them in Blocking Buffer.
-
Incubate for 30 minutes at room temperature to block any remaining reactive sites on the AuNP surface.
-
-
Final Purification and Storage:
-
Centrifuge the blocked AuNP conjugates and resuspend them in Storage Buffer.
-
Store at 4°C.
-
Mandatory Visualizations
Chemical Structure and Reaction Mechanism
Caption: Reaction mechanism of this compound with amine and thiol groups.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Experimental Workflow: Antibody Conjugation to Gold Nanoparticles
Caption: Workflow for conjugating antibodies to gold nanoparticles.
References
A Technical Guide to Bifunctional Crosslinkers: Unraveling the Core Differences Between Heterobifunctional and Homobifunctional Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the ability to covalently link biomolecules is a cornerstone of innovation. Bifunctional crosslinkers, chemical reagents containing two reactive groups, are indispensable tools for elucidating protein-protein interactions, creating antibody-drug conjugates (ADCs), and immobilizing proteins for various applications. The choice between the two primary classes of these reagents—homobifunctional and heterobifunctional crosslinkers—is a critical decision that profoundly impacts experimental outcomes. This technical guide provides an in-depth exploration of the fundamental differences, applications, and methodologies associated with these two types of crosslinkers.
Core Principles: A Tale of Two Reactivities
The defining distinction between homobifunctional and heterobifunctional crosslinkers lies in the identity of their reactive ends.
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups at either end of a spacer arm.[1] This symmetrical design dictates their use in single-step reactions, where they indiscriminately link molecules containing the same functional group.[1] For instance, an amine-reactive homobifunctional crosslinker will randomly conjugate protein subunits and any other proteins in close proximity that present accessible amine groups.[2]
Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers feature two different reactive groups.[1] This inherent asymmetry allows for controlled, sequential (two-step) conjugation reactions, which significantly minimizes undesirable polymerization or self-conjugation.[1][3] This is particularly advantageous when the goal is to link two different types of molecules with high specificity.[1]
The Strategic Advantage of Controlled Conjugation
The choice between a one-step and a two-step reaction strategy is a pivotal consideration in experimental design.
Homobifunctional Crosslinkers and the One-Step Approach: The simultaneous reactivity of both ends of a homobifunctional crosslinker leads to a rapid, but often uncontrolled, crosslinking event. This can result in a heterogeneous mixture of products, including intramolecular crosslinks, and polymerization of the target molecules.[4] While this "snapshot" approach can be useful for capturing all protein interactions at a given moment, it lacks the precision required for many applications.[4]
Heterobifunctional Crosslinkers and the Two-Step Strategy: The differential reactivity of the two ends of a heterobifunctional crosslinker enables a more controlled, two-step conjugation process. In the first step, the more labile reactive group is reacted with the first protein. After removing the excess unreacted crosslinker, the second protein is introduced to react with the second, more stable reactive group.[3] This sequential approach is the cornerstone of creating well-defined bioconjugates, such as antibody-drug conjugates with a specific drug-to-antibody ratio (DAR).[5]
A Comparative Overview of Common Crosslinkers
The selection of a specific crosslinker depends on the target functional groups, the desired spacer arm length, and the specific application. The following tables summarize key quantitative data for representative homobifunctional and heterobifunctional crosslinkers.
Table 1: Homobifunctional Crosslinkers - Quantitative Data
| Crosslinker | Abbreviation | Reactive Group | Target Functional Group | Spacer Arm Length (Å) | Key Characteristics |
| Disuccinimidyl suberate | DSS | NHS ester | Primary amines | 11.4 | Membrane-permeable, widely used for protein interaction studies.[6] |
| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS ester | Primary amines | 11.4 | Water-soluble, ideal for cell surface crosslinking.[7] |
| Dithiobis(succinimidyl propionate) | DSP | NHS ester | Primary amines | 12.0 | Cleavable by reducing agents, useful for identifying interacting proteins. |
| Dimethyl pimelimidate | DMP | Imidoester | Primary amines | 9.2 | Forms amidine bonds, an alternative to NHS esters. |
| Bismaleimidohexane | BMH | Maleimide | Sulfhydryls | 16.1 | Reacts specifically with cysteine residues. |
Table 2: Heterobifunctional Crosslinkers - Quantitative Data
| Crosslinker | Abbreviation | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Spacer Arm Length (Å) | Key Characteristics |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester | Primary amines | Maleimide | Sulfhydryls | 8.3 | Non-cleavable, widely used in ADC development.[5] |
| Sulfo-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester | Primary amines | Maleimide | Sulfhydryls | 8.3 | Water-soluble version of SMCC. |
| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester | Primary amines | Pyridyl disulfide | Sulfhydryls | 6.8 | Cleavable by reducing agents, allows for release of conjugated molecule. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Carboxyls | - | Primary amines | 0 | "Zero-length" crosslinker, forms a direct amide bond.[8] |
| N-β-Maleimidopropyloxysuccinimide ester | BMPS | NHS ester | Primary amines | Maleimide | Sulfhydryls | 7.3 | Shorter spacer arm than SMCC. |
Visualizing the Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental differences in reaction pathways and a typical experimental workflow for ADC development.
References
- 1. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 2. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Note: Synthesis of Antibody-Drug Conjugates via Maleimide-Thiol Chemistry
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] An ADC is composed of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a highly potent small-molecule drug, and a chemical linker that connects them.[1][3] This targeted approach enhances the therapeutic window of the cytotoxic drug by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1]
The choice of linker is critical to the stability and efficacy of an ADC.[3][4] Maleimide-based linkers are widely used due to their ability to react specifically with thiol (sulfhydryl) groups under mild physiological conditions.[][6][7] The most common strategy involves the reduction of the antibody's native interchain disulfide bonds to generate free cysteine thiols, which then react with a maleimide-functionalized drug-linker complex.[3][8] This reaction, a Michael addition, forms a stable thioether bond.[][7]
This protocol details the synthesis of an ADC using a heterobifunctional linker, 4-N-Maleimidobenzoicacid-NHS (MBS), or a similar linker containing both a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. The synthesis follows a two-part process: (1) Activation of an amine-containing cytotoxic drug with the linker's NHS ester group to create a maleimide-activated drug payload. (2) Conjugation of this payload to a monoclonal antibody via reaction with thiol groups generated by the partial reduction of interchain disulfides.
Experimental Protocols
This protocol is divided into four main stages:
-
Antibody Reduction: Generation of free thiol groups on the antibody.
-
Drug Activation: Creation of a maleimide-functionalized drug payload.
-
Conjugation: Covalent linking of the activated drug to the antibody.
-
Purification & Characterization: Isolation of the ADC and determination of the drug-to-antibody ratio (DAR).
Part 1: Partial Reduction of Antibody Interchain Disulfides
This step uses a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to cleave a controlled number of the four interchain disulfide bonds in a typical IgG1 antibody, exposing free thiol groups for conjugation.[3][8]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
TCEP hydrochloride
-
Reduction Buffer: 50 mM EPPS, 50 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in degassed Reduction Buffer.
-
Prepare a fresh stock solution of TCEP in the Reduction Buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.[9]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate at 37°C for 1-2 hours with gentle mixing.[10]
-
After incubation, immediately remove excess TCEP using a desalting column pre-equilibrated with degassed Reduction Buffer.
-
Collect the protein fraction and determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm. The reduced antibody should be used immediately in the conjugation step.
Part 2: Activation of Drug with this compound Linker
This procedure describes the reaction of an amine-containing drug with the NHS ester of the linker to form a maleimide-activated payload.
Materials:
-
Amine-containing cytotoxic drug
-
This compound (MBS) linker
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)
-
Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)
Procedure:
-
Dissolve the amine-containing drug in the anhydrous solvent.
-
Dissolve a 1.1 molar equivalent of the MBS linker in the same solvent.
-
Add the MBS solution to the drug solution.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress using an appropriate method (e.g., LC-MS) to confirm the formation of the drug-linker adduct.
-
Once complete, the maleimide-activated drug can be purified by reverse-phase HPLC if necessary, or used directly if the reaction is clean.
Part 3: Conjugation of Maleimide-Activated Drug to Reduced Antibody
This is the key step where the maleimide group on the drug-linker complex reacts with the thiol groups on the reduced antibody to form the final ADC.[9] The reaction is highly specific for thiols within a pH range of 6.5-7.5.[][7]
Materials:
-
Reduced antibody solution (from Part 1)
-
Maleimide-activated drug (from Part 2) dissolved in DMSO or DMA
-
Conjugation Buffer (same as Reduction Buffer, pH 7.5)
Procedure:
-
To the reduced antibody solution, add the maleimide-activated drug. A typical molar excess of the drug-linker is 5-10 fold over the antibody.[11]
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept below 10% (v/v) to maintain antibody stability.[11]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][10] The reaction should be protected from light.
-
After incubation, the reaction can be quenched by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for an additional 20 minutes.
Part 4: ADC Purification and Characterization
Purification is necessary to remove unreacted drug-linker, quenching agent, and any potential protein aggregates. Characterization focuses on confirming the integrity of the ADC and determining the average number of drugs conjugated per antibody (DAR).
Materials:
-
Crude ADC reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) or PD-10 desalting columns
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Purification: Purify the crude ADC using a PD-10 desalting column or preparative SEC equilibrated with Purification Buffer to remove small molecule impurities.[10]
-
Aggregation Analysis: Analyze the purified ADC for aggregates using analytical SEC.
-
DAR Analysis: Determine the DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) using HIC-HPLC.[1][12] HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs. The relative peak areas correspond to the proportion of each species.
-
Mass Spectrometry: Use mass spectrometry (MS) to confirm the identity and covalent assembly of the ADC and to provide a precise measurement of the DAR.
Data Presentation
The following table summarizes the key quantitative parameters for the ADC synthesis protocol.
| Parameter | Step | Recommended Value | Purpose |
| Antibody Concentration | 1. Antibody Reduction | 5 - 10 mg/mL | Ensures efficient reaction kinetics while minimizing aggregation. |
| TCEP Molar Excess | 1. Antibody Reduction | 5 - 10 fold (over mAb) | To achieve partial reduction of interchain disulfides for a target DAR of 4. |
| Reduction Time | 1. Antibody Reduction | 1 - 2 hours | Controls the extent of disulfide bond reduction. |
| Reduction Temperature | 1. Antibody Reduction | 37 °C | Facilitates the reduction reaction. |
| Linker Molar Excess | 2. Drug Activation | 1.1 fold (over drug) | Ensures complete conversion of the drug to its activated form. |
| Drug-Linker Molar Excess | 3. Conjugation | 5 - 10 fold (over mAb) | Drives the conjugation reaction to completion.[11] |
| Conjugation pH | 3. Conjugation | 7.0 - 7.5 | Optimal pH for selective maleimide-thiol reaction.[][7] |
| Conjugation Time | 3. Conjugation | 1 - 2 hours (RT) or 16 hours (4°C) | Allows sufficient time for the Michael addition reaction.[9][10] |
| Co-Solvent Limit | 3. Conjugation | < 10% (v/v) | Prevents denaturation and aggregation of the antibody.[11] |
| Expected Average DAR | 4. Characterization | ~4 | A common target for cysteine-linked ADCs with good therapeutic index.[1] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and characterization of the antibody-drug conjugate.
Caption: Workflow for ADC synthesis using maleimide-thiol chemistry.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cysteine-Containing Peptide Conjugation using a Heterobifunctional Crosslinker
Harnessing Heterobifunctional Crosslinkers for Targeted Peptide Conjugation
Introduction
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. Cysteine, with its unique sulfhydryl group, offers a prime target for such modifications. This document provides detailed application notes and protocols for the conjugation of a cysteine-containing peptide to an amine-containing molecule using a heterobifunctional crosslinker. For the purpose of this guide, we will focus on a crosslinker structurally analogous to the user's query, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a widely used reagent that contains both an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1] The NHS ester reacts with primary amines, while the maleimide group specifically targets sulfhydryl groups, enabling a controlled, stepwise conjugation process.[2]
Principle of the Reaction
The conjugation strategy involves a two-step process that leverages the distinct reactivities of the NHS ester and maleimide functionalities.[3]
-
Activation of Amine-Containing Molecule: The NHS ester end of the crosslinker reacts with a primary amine on the carrier molecule (e.g., a protein, another peptide, or a small molecule) to form a stable amide bond. This reaction is typically carried out at a pH of 7.2-8.5.[3][4]
-
Conjugation to Cysteine-Containing Peptide: The maleimide-activated carrier molecule is then introduced to the cysteine-containing peptide. The sulfhydryl group of the cysteine residue undergoes a Michael addition reaction with the maleimide group, forming a stable thioether bond.[2] This step is most efficient at a pH of 6.5-7.5.[2]
This sequential approach prevents the formation of unwanted homodimers and ensures a well-defined conjugate.[5]
Chemical Reaction Pathway
Caption: Two-step reaction for peptide conjugation using SMCC.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a cysteine-containing peptide to an amine-containing protein.
Materials
-
Amine-containing protein (e.g., BSA, KLH)
-
Cysteine-containing peptide (ensure high purity, >98%)[6]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or a water-soluble analog like Sulfo-SMCC[4]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)[4]
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0 (amine-free)
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Cysteine or 2-mercaptoethanol (B42355)
-
Desalting columns (e.g., spin columns)
-
Purification system (e.g., HPLC, FPLC)
Protocol
Step 1: Preparation of Reagents
-
Amine-Containing Protein Solution: Prepare a 1-10 mg/mL solution of the amine-containing protein in Conjugation Buffer.
-
Cysteine-Containing Peptide Solution:
-
If the peptide has a free cysteine and no disulfide bonds, dissolve it in Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide dimers, it is necessary to reduce it first. Dissolve the peptide in Reaction Buffer containing a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[8] TCEP does not need to be removed before the maleimide reaction.[2]
-
-
SMCC Stock Solution: Immediately before use, dissolve the SMCC crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[7]
Step 2: Activation of the Amine-Containing Protein
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the amine-containing protein solution.[9] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent the quenching of the maleimide groups in the next step.
Step 3: Conjugation of the Maleimide-Activated Protein to the Cysteine-Containing Peptide
-
Immediately add the desalted, maleimide-activated protein to the cysteine-containing peptide solution. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to peptide is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]
-
To quench the reaction and cap any unreacted maleimide groups, add a quenching reagent like cysteine or 2-mercaptoethanol to a final concentration of 20-50 mM and incubate for 15-30 minutes.
Step 4: Purification of the Conjugate
-
The final conjugate can be purified from unreacted peptide and other byproducts using size-exclusion chromatography (SEC), affinity chromatography (if applicable), or reversed-phase high-performance liquid chromatography (RP-HPLC).[10]
Step 5: Characterization of the Conjugate
-
The success of the conjugation can be assessed by various methods, including:
-
SDS-PAGE: The conjugate will have a higher molecular weight than the starting protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate.
-
UV-Vis Spectroscopy: If the peptide or a label has a unique absorbance, this can be used to determine the degree of labeling.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| SMCC to Amine-Molecule Molar Ratio | 10:1 to 50:1 | Higher excess for dilute protein solutions.[11] |
| NHS Ester Reaction pH | 7.2 - 8.5 | Higher pH increases hydrolysis of the NHS ester.[3] |
| NHS Ester Reaction Time | 30 - 60 minutes at RT | Can be extended to 2 hours at 4°C.[4] |
| Maleimide-Activated Protein to Peptide Molar Ratio | 1:1 to 1.5:1 | Should be optimized for the specific molecules. |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | Above pH 7.5, maleimides can react with amines.[2] |
| Maleimide-Thiol Reaction Time | 1 - 2 hours at RT | Can be extended to overnight at 4°C.[4] |
Experimental Workflow
Caption: Experimental workflow for peptide-protein conjugation.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure the cysteine-containing peptide is fully reduced.
-
Verify the pH of the reaction buffers.
-
Optimize the molar ratio of the reactants.
-
Use fresh, high-quality crosslinker as it is moisture-sensitive.[11]
-
-
Precipitation: Some proteins and peptides may precipitate upon addition of the crosslinker from an organic solvent. Ensure the final concentration of the organic solvent is low (typically <10%).[11] Water-soluble crosslinkers like Sulfo-SMCC can mitigate this issue.[4]
-
Side Reactions: At pH values above 7.5, the maleimide group can react with primary amines.[12] It is important to maintain the recommended pH range for the maleimide-thiol reaction.
-
Hydrolysis: Both NHS esters and maleimides can hydrolyze in aqueous solutions. Prepare solutions fresh and proceed with the reactions promptly.[3]
By following these detailed protocols and considering the key parameters, researchers can successfully conjugate cysteine-containing peptides to a variety of amine-containing molecules for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 5. jpsionline.com [jpsionline.com]
- 6. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Peptide‐Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker-丁香实验 [biomart.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: 4-N-Maleimidobenzoic acid-NHS in Biosensor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-N-Maleimidobenzoic acid N-succinimidyl ester, often referred to as m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), is a heterobifunctional crosslinking agent pivotal in the covalent conjugation of biomolecules. Its utility in biosensor development is primarily due to its distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester readily reacts with primary amines (-NH₂) found in lysine (B10760008) residues of proteins and on amine-functionalized surfaces, forming a stable amide bond. Concurrently, the maleimide group specifically targets sulfhydryl groups (-SH) present in cysteine residues, creating a durable thioether bond.
This dual reactivity allows for a controlled, two-step crosslinking process, minimizing the formation of undesirable polymers—a common issue with homobifunctional crosslinkers.[1] MBS is particularly valuable for immobilizing proteins, antibodies, or enzymes onto sensor surfaces in a defined orientation, which is crucial for ensuring the biological activity and accessibility of the biomolecule's active site. The short, rigid aromatic spacer arm of MBS, with a length of 7.3 Å, provides a defined distance between the conjugated molecules.[1][2]
Principle of Operation
The application of MBS in biosensor fabrication typically involves a two-step sequential conjugation. This strategy ensures that the crosslinker first attaches to one molecule (e.g., an antibody) via its amine groups, and then this activated molecule is introduced to a second molecule or a functionalized surface containing sulfhydryl groups.
-
Activation Step (Amine Reaction): The NHS ester of MBS reacts with primary amines on the first protein (Protein-NH₂) at a pH range of 7-9. This reaction forms a stable maleimide-activated protein intermediate.[1]
-
Conjugation Step (Sulfhydryl Reaction): The maleimide group of the activated protein then reacts with free sulfhydryl groups on a second protein or a thiol-modified sensor surface (Surface-SH) at a pH of 6.5-7.5.[1]
This process results in the covalent and stable immobilization of the biomolecule onto the sensor platform.
Visualized Workflows and Mechanisms
Chemical Reaction Pathway
The following diagram illustrates the two-step reaction mechanism of MBS for conjugating an amine-containing protein to a sulfhydryl-modified surface.
Caption: MBS crosslinking mechanism for protein immobilization.
General Experimental Workflow
This diagram outlines the general workflow for immobilizing a bioreceptor (e.g., an antibody) onto a sensor surface using MBS.
Caption: General workflow for biosensor fabrication using MBS.
Quantitative Data Summary
The efficiency of immobilization and the subsequent performance of the biosensor are highly dependent on reaction conditions. The following tables summarize key quantitative parameters for the use of MBS and similar heterobifunctional crosslinkers in biosensor development.
Table 1: Recommended Reaction Parameters for MBS Conjugation
| Parameter | Recommended Value | Notes | Reference |
| Reaction pH | |||
| NHS Ester Reaction (Amine) | 7.0 - 9.0 | Rate of NHS ester hydrolysis increases with pH. A pH of 7.2-7.5 is often used as a compromise. | [1] |
| Maleimide Reaction (Sulfhydryl) | 6.5 - 7.5 | Maleimide group is stable but can react with amines at pH > 7.5. | [1] |
| Molar Excess of MBS | 10 to 50-fold over protein | Optimal ratio depends on protein concentration and must be determined empirically. | [1][3] |
| Reaction Time | |||
| Amine Activation | 30 minutes at RT or 2 hours at 4°C | Longer incubation does not typically harm the reaction. | [4] |
| Sulfhydryl Conjugation | 1 hour at RT or 2 hours at 4°C | Reaction is usually complete within the specified time. | [5] |
| Solvent for MBS | DMSO or DMF | MBS is not water-soluble and must be dissolved in an organic solvent before adding to the aqueous reaction buffer. | [1] |
Table 2: Example Performance Data for Biosensors Using Maleimide-NHS Chemistry
| Biosensor Type | Analyte | Immobilized Bioreceptor | Achieved Limit of Detection (LOD) | Reference |
| QCM Immunosensor | Breast Cancer Cells (HER2/neu positive) | HER2/neu Antibody | 10 cells/mL | [6] |
| SPR Biosensor | Immunoglobulin G (IgG) | Protein A | 4.27 ng/mL | [7] |
| Electrochemical Immunosensor | α-fetoprotein | α-fetoprotein Antibody | Data not specified, but high sensitivity reported | General principle described[8] |
Experimental Protocols
The following protocols provide a detailed methodology for using MBS to immobilize a protein (e.g., an antibody) onto a sulfhydryl-modified sensor surface.
Materials Required
-
MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester)
-
Amine-containing protein (Protein-NH₂): e.g., antibody at 5-10 mg/mL.
-
Sulfhydryl-modified sensor surface: e.g., gold surface with a thiol self-assembled monolayer (SAM).
-
Reaction Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: PBS containing 10-50 mM cysteine or DTT.
-
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO).
-
Desalting Columns: To remove excess crosslinker.
-
Blocking Buffer: e.g., 1% Bovine Serum Albumin (BSA) in PBS.
Protocol 1: Activation of Amine-Containing Protein with MBS
This protocol describes the first step of creating a maleimide-activated protein.
-
Prepare Protein Solution: Dissolve the amine-containing protein (e.g., an antibody) in the reaction buffer (PBS, pH 7.2) to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein or 15 mg/mL for a 150 kDa IgG).[1]
-
Prepare MBS Solution: Immediately before use, dissolve MBS in DMSO to create a 10 mM stock solution. For example, dissolve 3.14 mg of MBS in 1 mL of DMSO.[1] MBS is moisture-sensitive; ensure the reagent vial is at room temperature before opening to prevent condensation.[1]
-
Initiate Activation Reaction: Add the MBS stock solution to the protein solution to achieve a final 10-fold molar excess. For a 0.1 mM protein solution, this would mean a 1 mM final concentration of MBS. Add 100 µL of the 10 mM MBS stock per 1 mL of protein solution.[1]
-
Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[3]
-
Remove Excess Crosslinker: Immediately following incubation, remove non-reacted MBS using a desalting column equilibrated with the reaction buffer (PBS, pH 7.2). This step is crucial to prevent the maleimide groups from being quenched by sulfhydryl-containing molecules that might be used to stop the reaction later. The maleimide-activated protein is now ready for conjugation to a sulfhydryl-modified surface.
Protocol 2: Immobilization of Activated Protein onto a Sulfhydryl-Modified Surface
This protocol details the second step where the activated protein is covalently bound to the sensor surface.
-
Prepare Sensor Surface: Ensure the sulfhydryl-modified sensor surface is clean, dry, and ready for the reaction. If the surface has been stored, it may require a cleaning or reduction step to ensure free sulfhydryl groups are available.
-
Initiate Immobilization Reaction: Apply the desalted, maleimide-activated protein solution from Protocol 1 to the sulfhydryl-modified sensor surface. Ensure the entire surface is covered.
-
Incubate: Allow the conjugation reaction to proceed for 1 hour at room temperature or 2 hours at 4°C in a humidified chamber to prevent evaporation.[5]
-
Wash the Surface: After incubation, thoroughly wash the sensor surface with PBS to remove any non-covalently bound protein.
-
Block Non-Specific Sites: To prevent non-specific binding of other molecules during subsequent assays, incubate the sensor surface with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Final Wash: Perform a final wash with PBS. The biosensor is now functionalized and ready for use in analyte detection.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Inactive Sulfhydryl Groups: Ensure the sulfhydryl groups on the surface are reduced and available. Consider a pre-treatment with a reducing agent like TCEP.[1]
-
Hydrolyzed MBS: MBS is moisture-sensitive. Prepare the MBS solution immediately before use and use anhydrous DMSO.[1]
-
Incorrect pH: Verify the pH of the reaction buffers. The NHS ester reaction is most efficient at pH 7.2-8.5, while the maleimide reaction is optimal at pH 6.5-7.5.[9]
-
-
Protein Inactivation: Over-modification of the protein can lead to loss of activity. Optimize the molar ratio of MBS to protein. Start with a 10-fold molar excess and adjust as needed.
-
Non-Specific Binding: Ensure the blocking step is performed effectively. Different blocking agents (e.g., casein, ethanolamine) can be tested for optimal performance.
References
- 1. labmartgh.com [labmartgh.com]
- 2. Thermo Scientific™ MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester) | Fisher Scientific [fishersci.ca]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A Fast and Reliable Method Based on QCM-D Instrumentation for the Screening of Nanoparticle/Blood Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Optimizing Conjugation Reactions with 4-N-Maleimidobenzoic Acid-NHS Ester: A Detailed Guide
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the precise and efficient conjugation of biomolecules is paramount. The heterobifunctional crosslinker, 4-N-Maleimidobenzoic acid N-succinimidyl ester (MBS), provides a powerful tool for covalently linking molecules containing primary amines to those with sulfhydryl groups. This document offers a detailed guide to the optimal buffer conditions and protocols for successful conjugation reactions using this reagent.
Introduction to 4-N-Maleimidobenzoic Acid-NHS Ester Conjugation
4-N-Maleimidobenzoic acid-NHS ester is a crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts specifically with primary amines (-NH2), such as those found on the N-terminus of proteins or the side chains of lysine (B10760008) residues, to form stable amide bonds.[1][2][3] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl groups (-SH), present in cysteine residues, forming a stable thioether linkage.[2]
Due to the differing optimal pH ranges for the NHS ester and maleimide reactions, a two-step conjugation strategy is typically employed. This sequential approach ensures maximal efficiency and specificity for each reactive group.
Key Considerations for Optimal Buffer Conditions
The success of the conjugation reaction is critically dependent on the careful selection of buffer parameters for each step. The primary factors to consider are pH, buffer composition, temperature, and reaction time.
Step 1: NHS Ester Reaction with Primary Amines
The reaction of the NHS ester with a primary amine is a delicate balance between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[4]
pH: The optimal pH range for the NHS ester reaction is between 7.2 and 8.5.[1] Some protocols recommend a more precise range of 8.3-8.5 for optimal modification.[5][6] At lower pH values, the primary amine is protonated and less reactive.[4][7] Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[1][4][8]
Buffer Composition: Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions.[1] It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the NHS ester.[1][]
Temperature and Time: The reaction is typically carried out for 0.5 to 4 hours at room temperature or at 4°C.[1] The stability of the NHS ester is temperature-dependent, with a shorter half-life at higher temperatures.
Step 2: Maleimide Reaction with Sulfhydryl Groups
Following the reaction of the NHS ester and subsequent purification to remove excess crosslinker, the maleimide-activated molecule is reacted with a sulfhydryl-containing molecule.
pH: The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[10][11][12] Within this range, the reaction is highly specific for sulfhydryl groups. At pH values below 6.5, the reaction rate is significantly slower.[10] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines.[2][11]
Buffer Composition: Buffers should be free of any thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), which would compete with the target sulfhydryl group.[2] Phosphate and HEPES buffers are commonly used.[13] The inclusion of a chelating agent like EDTA (1-5 mM) can be beneficial to prevent the oxidation of thiols, which can be catalyzed by metal ions.[10]
Stability: Maleimide groups are not stable in aqueous solutions over long periods, especially at alkaline pH.[13][14] It is recommended to prepare aqueous solutions of maleimide-activated molecules immediately before use.[11] For storage, maleimide compounds should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10]
Summary of Optimal Buffer Conditions
The following tables summarize the key quantitative data for optimizing your conjugation reactions.
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Phosphate, HEPES |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris) | Buffers containing thiols (e.g., DTT) |
| Typical Temperature | Room Temperature or 4°C | Room Temperature |
| Typical Reaction Time | 0.5 - 4 hours | 30 minutes - 2 hours |
Table 1: Comparison of Optimal Reaction Conditions
| pH | NHS Ester Half-life (at 4°C) | Comments |
| 7.0 | ~4-5 hours[1][8] | Slower reaction with amines, but greater ester stability. |
| 8.6 | ~10 minutes[1][8] | Faster reaction with amines, but rapid hydrolysis. |
Table 2: pH-Dependent Stability of NHS Esters
| pH | Maleimide-Thiol Reaction | Potential Side Reactions |
| < 6.5 | Reaction rate is slow.[10] | |
| 6.5 - 7.5 | Optimal for specific reaction with thiols.[10][11][12] | |
| > 7.5 | Increased reaction with primary amines.[11] | Increased rate of maleimide hydrolysis.[2] |
| > 8.0 | Potential for thiazine (B8601807) rearrangement with N-terminal cysteines.[15] |
Table 3: pH Effects on Maleimide Reactivity and Stability
Experimental Protocols
The following are generalized protocols for a two-step conjugation reaction using 4-N-Maleimidobenzoic acid-NHS ester. Optimization may be required depending on the specific molecules being conjugated.
Protocol 1: Activation of an Amine-Containing Protein with 4-N-Maleimidobenzoic Acid-NHS Ester
Materials:
-
Amine-containing protein
-
4-N-Maleimidobenzoic acid-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[5]
-
Crosslinker Preparation: Immediately before use, dissolve the 4-N-Maleimidobenzoic acid-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Purification: Remove excess, non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the subsequent maleimide reaction (e.g., 0.1 M Phosphate buffer, 0.15 M NaCl, 1-5 mM EDTA, pH 6.5-7.0).
Protocol 2: Conjugation of Maleimide-Activated Protein to a Sulfhydryl-Containing Molecule
Materials:
-
Maleimide-activated protein (from Protocol 1)
-
Sulfhydryl-containing molecule (e.g., peptide, protein with reduced cysteines)
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, 1-5 mM EDTA, pH 6.5-7.0
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Molecule Preparation: Ensure the sulfhydryl-containing molecule is in its reduced form. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent. Dissolve the molecule in the Conjugation Buffer.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. A common starting point is a 1.5 to 5-fold molar excess of the sulfhydryl-containing molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups. Alternatively, the reaction can be quenched by adding an amine-containing buffer like Tris-HCl.
-
Purification: Purify the final conjugate to remove unreacted molecules and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the logical flow of the conjugation process and the underlying chemical reactions.
Caption: Experimental workflow for the two-step conjugation reaction.
Caption: Chemical reactions in the two-step conjugation process.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calculating Molar Excess of 4-N-Maleimidobenzoicacid-NHS for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-Maleimidobenzoicacid-N-hydroxysuccinimide ester (MBS) is a heterobifunctional crosslinking reagent used to covalently conjugate molecules containing primary amines to molecules with sulfhydryl groups. It features an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide (B117702) group, connected by a rigid benzoic acid spacer.[1] This application note provides a detailed protocol for a two-step protein labeling strategy using MBS, with a focus on the critical calculation of molar excess to ensure efficient conjugation while preserving protein function.
The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[2][3][4] This reaction is most efficient at a pH range of 7.2 to 8.5.[2][4][5][6] The maleimide group specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond at a pH range of 6.5 to 7.5.[7] The sequential nature of the reaction, dictated by pH control, allows for the specific conjugation of two different proteins or a protein and another molecule.
Optimizing the molar excess of the crosslinker to the protein is crucial for controlling the degree of labeling.[2] Insufficient labeling can lead to low signal in downstream applications, while excessive labeling can cause protein precipitation, loss of biological activity, or other undesirable modifications.[2][8]
Data Presentation: Molar Excess and Reaction Parameters
The optimal molar excess of MBS should be determined empirically for each specific protein system.[8][9][10] The following tables provide recommended starting ranges for molar excess and other key reaction parameters for each step of the conjugation process.
Table 1: Step 1 - Activation of Protein A with MBS (NHS Ester Reaction)
| Parameter | Recommended Range | Rationale & Key Considerations |
| Molar Excess of MBS to Protein A | 5 to 20-fold | A higher excess may be needed for dilute protein solutions to drive the reaction.[2] Start with a lower ratio to avoid excessive modification. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations lead to more efficient labeling.[11][12] |
| Reaction Buffer | 0.1 M Phosphate, Bicarbonate, or Borate | Must be free of primary amines (e.g., Tris, glycine) which compete with the reaction.[2][5] |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity with NHS ester hydrolysis. Hydrolysis increases at higher pH.[2][11][13] |
| Reaction Time | 30 minutes - 2 hours | Longer times may increase the hydrolysis of the NHS ester.[14] |
| Temperature | Room Temperature or 4°C | Lower temperature can help control the reaction rate and minimize protein degradation. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming excess NHS esters.[5][14] |
Table 2: Step 2 - Conjugation of Maleimide-Activated Protein A to Protein B (Maleimide Reaction)
| Parameter | Recommended Range | Rationale & Key Considerations |
| Molar Ratio of Activated Protein A to Protein B | 1:1 to 5:1 | The optimal ratio depends on the desired final conjugate and the number of available sulfhydryl groups on Protein B. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the conjugation reaction. |
| Reaction Buffer | 0.1 M Phosphate, HEPES | Thiol-free buffers are essential.[15] |
| Reaction pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction selectivity.[7] |
| Disulfide Reduction (if necessary) | 10-fold molar excess of TCEP | To free up cysteine residues for reaction. TCEP does not need to be removed before adding the maleimide.[16] |
| Reaction Time | 2 hours - Overnight | The reaction can proceed at room temperature for a couple of hours or overnight at 4°C.[16] |
| Temperature | Room Temperature or 4°C | 4°C is often preferred for overnight incubations to maintain protein stability. |
Experimental Protocols
This section details the step-by-step methodology for labeling a protein (Protein A) with MBS and subsequently conjugating it to a second protein (Protein B).
Materials and Reagents
-
Protein A (to be activated with MBS)
-
Protein B (containing free sulfhydryl groups)
-
4-N-Maleimidobenzoicacid-N-hydroxysuccinimide ester (MBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A (pH 8.3): 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3
-
Reaction Buffer B (pH 7.2): 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., spin columns) for buffer exchange and purification
-
Storage Buffer (e.g., PBS, pH 7.4)
Step 1: Activation of Protein A with MBS
-
Prepare Protein A: Dissolve Protein A in Reaction Buffer A to a final concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into Reaction Buffer A using a desalting column.
-
Calculate the required amount of MBS:
-
Moles of Protein A = Mass of Protein A (g) / Molecular Weight of Protein A ( g/mol )
-
Moles of MBS = Moles of Protein A x Desired Molar Excess (e.g., 10)
-
Mass of MBS (g) = Moles of MBS x Molecular Weight of MBS ( g/mol )
-
-
Prepare MBS Stock Solution: Immediately before use, dissolve the calculated mass of MBS in a small volume of anhydrous DMF or DMSO.[4][11] The volume should be minimal, typically 1/10th of the total reaction volume, to avoid precipitating the protein.[11]
-
Reaction: Add the MBS stock solution to the Protein A solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1M Tris-HCl). Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted MBS.[14]
-
Purification: Remove excess MBS and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. The resulting maleimide-activated Protein A is now ready for conjugation to Protein B.
Step 2: Conjugation of Maleimide-Activated Protein A to Protein B
-
Prepare Protein B: Dissolve Protein B in Reaction Buffer B to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If Protein B has internal disulfide bonds that need to be reduced to expose free sulfhydryl groups, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[16]
-
Conjugation Reaction: Add the purified maleimide-activated Protein A to the solution of Protein B. A typical starting molar ratio is a 1:1 to 5:1 excess of activated Protein A to Protein B.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: The final conjugate can be purified from unreacted proteins and byproducts using methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the proteins involved.
Mandatory Visualization
Caption: Workflow for two-step protein conjugation using MBS.
Caption: Chemical pathway of MBS crosslinking reaction.
References
- 1. 3-N-Maleimidobenzoic Acid-NHS (MBS) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. biotium.com [biotium.com]
Purifying Proteins Labeled with 4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins after labeling with 4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS-NHS). The selection of an appropriate purification method is critical to remove excess, unreacted labeling reagent and other impurities, ensuring the quality and reliability of the final bioconjugate for downstream applications.
Introduction to MBS-NHS Labeling
4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester is a heterobifunctional crosslinker used to conjugate proteins. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (like the side chain of lysine (B10760008) residues) on the first protein, while the maleimide (B117702) group reacts with sulfhydryl (thiol) groups (from cysteine residues) on a second protein or molecule. Purification is a crucial step to eliminate unreacted crosslinkers and protein aggregates, which can interfere with subsequent experiments.
Principles of Post-Labeling Purification
The primary goal of the purification process is to separate the labeled protein from small molecule impurities, primarily the hydrolyzed or unreacted MBS-NHS linker. The choice of purification method depends on factors such as the scale of the experiment, the properties of the protein, and the desired final concentration and purity. The most common methods employed are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Experimental Workflows
General Protein Labeling and Purification Workflow
The overall process begins with the labeling of the target protein, followed by a purification step to isolate the desired conjugate.
Detailed Purification Protocols
Size Exclusion Chromatography (SEC) / Desalting
SEC separates molecules based on their size. Larger molecules, like the labeled protein, elute first, while smaller molecules, like the excess linker, are retained in the porous beads of the chromatography resin and elute later. This method is rapid and can be used for buffer exchange simultaneously.
Protocol:
-
Column Selection: Choose a desalting column with a molecular weight cut-off (MWCO) appropriate for your protein. For example, a column with a ≥5 kDa MWCO is suitable for purifying antibodies (≈150 kDa).
-
Equilibration: Equilibrate the desalting column with a suitable buffer (e.g., PBS, pH 7.2-7.4). The volume of the equilibration buffer should be at least five column volumes.
-
Sample Loading: Apply the reaction mixture containing the labeled protein to the top of the column. The sample volume should not exceed 30% of the total column volume for optimal separation.
-
Elution: Elute the labeled protein with the equilibration buffer. The purified protein will be in the first fractions, while the smaller, unreacted labeling reagent will elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pooling: Pool the fractions containing the purified protein.
Dialysis
Dialysis is a technique that uses a semi-permeable membrane to separate molecules based on size. The labeled protein is retained within the dialysis tubing or cassette, while the smaller, excess MBS-NHS molecules diffuse out into a larger volume of buffer.
Protocol:
-
Membrane Selection: Select a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa for an antibody) to ensure retention of the labeled protein.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water.
-
Sample Loading: Load the labeled protein solution into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed tubing or cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Perform the dialysis for 2-4 hours at room temperature or overnight at 4°C. For efficient removal of impurities, change the dialysis buffer at least two to three times.
-
Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer and recover the purified labeled protein.
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for concentrating and desalting protein solutions. The solution flows parallel to the filter membrane, which prevents the build-up of molecules on the membrane surface, allowing for efficient separation.
Protocol:
-
System Setup: Assemble the TFF system with a membrane cassette of an appropriate MWCO (e.g., 30 kDa for an antibody).
-
System Equilibration: Equilibrate the system by running a suitable buffer (e.g., PBS) through it.
-
Sample Processing: Load the labeled protein solution into the reservoir and begin circulating it through the system.
-
Diafiltration: To remove the excess labeling reagent, perform diafiltration by continuously adding fresh buffer to the reservoir at the same rate that filtrate is being removed. A diafiltration of 5-10 volumes is typically sufficient.
-
Concentration: After diafiltration, the protein solution can be concentrated by stopping the addition of fresh buffer and allowing the filtrate to be removed until the desired volume is reached.
-
Sample Recovery: Recover the concentrated and purified labeled protein from the system.
Comparative Data Summary
The following table summarizes typical performance characteristics of the described purification methods for bioconjugates. The exact values can vary depending on the specific protein, linker, and experimental conditions.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Typical Protein Recovery | >95%[1] | High, but potential for sample loss during handling | >90%[2] |
| Purity (Removal of Free Linker) | Excellent | Excellent | Excellent |
| Processing Time | Fast (< 1 hour)[3] | Slow (hours to overnight)[3] | Fast (can be < 1 hour)[4] |
| Final Concentration | Diluted | Can be concentrated or diluted | Concentrated |
| Scalability | Limited by column size | Difficult to scale up | Easily scalable[5] |
| Buffer Consumption | Low[3] | High[3] | Moderate to High (during diafiltration) |
Conclusion
The choice of purification method for MBS-NHS labeled proteins is a critical step that impacts the quality of the final product.
-
Size Exclusion Chromatography is a rapid and efficient method for small to medium-scale preparations, offering excellent removal of impurities and the flexibility of buffer exchange.
-
Dialysis is a simple and effective, albeit slow, method suitable for various scales, particularly when processing time is not a major constraint.
-
Tangential Flow Filtration is a highly scalable and efficient technique, ideal for larger-scale production and for applications where the final product needs to be concentrated.[5][6]
Researchers should select the most appropriate method based on their specific requirements for purity, recovery, concentration, scale, and speed.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 6. rocker.com.tw [rocker.com.tw]
Application Notes and Protocols for Attaching 4-N-Maleimidobenzoic acid-NHS to Amino-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of oligonucleotides to other molecules, such as proteins, peptides, or fluorescent dyes, is a cornerstone of modern biotechnology and drug development. These conjugates are instrumental in a variety of applications, including targeted drug delivery, diagnostics, and fundamental research in cellular pathways. A common and effective method for creating such conjugates is through the use of heterobifunctional crosslinkers like 4-N-Maleimidobenzoicacid-N-hydroxysuccinimide ester (MBS).
This document provides detailed application notes and protocols for the two-step conjugation process involving MBS. The first step is the reaction of the N-hydroxysuccinimide (NHS) ester of MBS with an amino-modified oligonucleotide to form a stable amide bond, resulting in a maleimide-activated oligonucleotide. The second step involves the specific reaction of the maleimide (B117702) group with a thiol (sulfhydryl) group present on the molecule to be conjugated, forming a stable thioether bond. This maleimide-thail chemistry is highly selective for thiols under mild, physiological conditions, making it ideal for creating well-defined bioconjugates.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for MBS Conjugation to Amino-Modified Oligonucleotides
| Parameter | Condition | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |
| MBS-NHS Ester Concentration | ~14 mM in anhydrous DMSO | Prepare fresh to avoid hydrolysis.[1] |
| Molar Excess of MBS-NHS | 8-20 fold | A higher excess drives the reaction to completion.[1][2] |
| Reaction Buffer | 0.091 M Sodium Borate (NaB), pH 8.5 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Amine-free buffers are critical to prevent side reactions.[1][2] |
| Reaction Temperature | Room Temperature (~25°C) | [1] |
| Reaction Time | 2 hours to overnight | Reaction is often complete within 30 minutes to 2 hours.[3] |
| Solvent for MBS-NHS | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Essential to prevent hydrolysis of the NHS ester.[1][3] |
Table 2: Summary of Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Condition | Notes |
| pH of Reaction Buffer | 6.5 - 7.5 | Optimal for thiol specificity; above pH 7.5, reaction with amines can occur.[1] |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), HEPES, Tris | Must be free of thiol-containing reagents.[3][4] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | 4°C is recommended for sensitive proteins to minimize degradation.[1] |
| Reaction Time | 30 minutes - 2 hours at room temperature; 8-16 hours at 4°C | [1] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide-activated oligonucleotide is generally used.[1][4] |
| Reduction of Disulfides | Required for proteins with disulfide bonds | Use a 100x molar excess of TCEP (tris-carboxyethylphosphine) for 20 minutes at room temperature.[3] |
Experimental Protocols
Protocol 1: Activation of Amino-Modified Oligonucleotide with MBS
This protocol describes the reaction of an amino-modified oligonucleotide with 4-N-Maleimidobenzoicacid-NHS (MBS) to generate a maleimide-activated oligonucleotide.
Materials:
-
Amino-modified oligonucleotide
-
4-N-Maleimidobenzoicacid-N-hydroxysuccinimide ester (MBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.091 M Sodium Borate (NaB), pH 8.5
-
Milli-Q® H₂O
-
Hydrochloric acid (HCl)
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate Buffer, pH 5.2
-
Laboratory shaker
-
Refrigerated centrifuge
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Preparation of Conjugation Buffer (0.091 M NaB, pH 8.5):
-
Dissolve 1.735 g of Sodium Borate (Na₂B₄O₇·10H₂O) in approximately 45 mL of Milli-Q H₂O.
-
Adjust the pH to 8.5 with HCl.
-
Bring the final volume to 50 mL with Milli-Q H₂O.
-
Store in aliquots at -20°C.[1]
-
-
Preparation of Amino-Modified Oligonucleotide:
-
Preparation of MBS-NHS Ester Solution:
-
Allow the vial of MBS-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a ~14 mM solution of MBS-NHS in anhydrous DMSO. This should be done immediately before use as NHS esters are susceptible to hydrolysis.[1]
-
-
Conjugation Reaction:
-
Purification of Maleimide-Activated Oligonucleotide (Ethanol Precipitation):
-
To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 x g for 20-30 minutes.
-
Carefully discard the supernatant.
-
Wash the pellet twice with cold 70% ethanol.
-
Briefly dry the pellet (do not over-dry) and resuspend in an appropriate buffer for the next step (e.g., PBS, pH 7.0).[3]
-
For higher purity, HPLC purification on a reversed-phase C-18 column can be performed.[3]
-
Protocol 2: Conjugation of Maleimide-Activated Oligonucleotide to a Thiol-Containing Protein
This protocol describes the reaction of the maleimide-activated oligonucleotide with a protein containing a free thiol group (cysteine residue).
Materials:
-
Maleimide-activated oligonucleotide (from Protocol 1)
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) (if needed for disulfide reduction)
-
Gel filtration column (e.g., Sephadex G-25) or HPLC system for purification
Procedure:
-
Preparation of Thiol-Containing Protein:
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[3] Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is recommended to prevent oxidation of thiols.[3]
-
If the protein contains disulfide bonds, they must be reduced to free thiols. Add a 100-fold molar excess of TCEP and incubate for 20 minutes at room temperature.[3] TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group itself.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to react with any excess maleimide groups.
-
-
Purification of the Oligonucleotide-Protein Conjugate:
-
The final conjugate can be purified from excess oligonucleotide and other reagents using size exclusion chromatography (e.g., a gel filtration column like Sephadex G-25) or by HPLC.[5]
-
Mandatory Visualization
Caption: Experimental workflow for the two-step conjugation of an amino-modified oligonucleotide to a thiol-containing protein using MBS.
Caption: Chemical reactions for the two-step conjugation process.
Application in Drug Development: Targeted Delivery
Oligonucleotide-protein conjugates are at the forefront of targeted therapeutic strategies. For instance, an antibody that specifically recognizes a receptor overexpressed on cancer cells can be conjugated to a therapeutic oligonucleotide, such as an siRNA or antisense oligonucleotide. This approach allows for the targeted delivery of the oligonucleotide payload directly to the tumor site, thereby increasing therapeutic efficacy and reducing off-target effects. The stability of the thioether bond formed through the maleimide-thiol conjugation ensures that the conjugate remains intact in circulation until it reaches its target.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Maleimide-Modified Oligonucleotides from the Corresponding Amines Using N-Methoxycarbonylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes and Protocols for the Use of 4-N-Maleimidobenzoicacid-NHS in Creating Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-Maleimidobenzoicacid-N-hydroxysuccinimide ester (MBS) is a heterobifunctional crosslinker essential for the synthesis of advanced fluorescent probes. Its unique structure features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester facilitates the covalent attachment to primary amines, such as those found on amine-modified fluorophores or the lysine (B10760008) residues of proteins. Concurrently, the maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of peptides and proteins. This dual reactivity allows for a controlled, two-step conjugation strategy, enabling the precise linkage of a fluorophore to a specific site on a target biomolecule.
These resulting fluorescent probes are invaluable tools in a myriad of research and drug development applications. They are instrumental in studying protein structure and function, monitoring enzymatic activity, visualizing cellular processes through fluorescence microscopy, and quantifying molecular interactions in immunoassays and high-throughput screening.
Core Concepts and Workflow
The fundamental principle behind the use of 4-N-Maleimidobenzoicacid-NHS is a two-step conjugation process. This approach offers superior control and specificity compared to single-step labeling methods.
Step 1: Activation of the Fluorophore. The NHS ester end of the crosslinker reacts with a primary amine on a chosen fluorophore. This reaction forms a stable amide bond, resulting in a maleimide-activated fluorophore.
Step 2: Conjugation to the Target Biomolecule. The maleimide group of the activated fluorophore then specifically reacts with a free thiol group on the target biomolecule (e.g., a cysteine residue in a peptide or protein), forming a stable thioether bond. This yields the final fluorescent probe.
Experimental Workflow for Fluorescent Probe Synthesis
Caption: A diagram illustrating the two-step experimental workflow for synthesizing a fluorescent probe using this compound.
Data Presentation: Representative Spectral Properties of Common Fluorophore-Maleimide Conjugates
The choice of fluorophore is critical as it dictates the spectral properties of the final probe. Below is a table summarizing the typical spectral characteristics of two common classes of fluorophores, fluoresceins and rhodamines, when conjugated via a maleimide linkage. These values can be used as a reference when designing experiments.
| Fluorophore Class | Example Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein | Fluorescein-5-Maleimide | ~492 | ~517 | ~83,000 | ~0.90 |
| Rhodamine | 5-TAMRA-Maleimide | ~546 | ~579 | ~90,000 | ~0.35 |
Note: Spectral properties can be influenced by the local environment of the conjugated biomolecule and the specific buffer conditions.
Experimental Protocols
Protocol 1: Activation of an Amine-Containing Fluorophore with this compound
This protocol describes the first step in the two-step conjugation process: the creation of a maleimide-activated fluorophore.
Materials:
-
Amine-containing fluorophore (e.g., Fluorescein-amine, Rhodamine B-amine)
-
This compound (MBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.2-7.5
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for non-aqueous reactions)
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) mixture)
Procedure:
-
Dissolve the Fluorophore: Dissolve the amine-containing fluorophore in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the Crosslinker: In a separate tube, dissolve a 1.2-fold molar excess of this compound in anhydrous DMF or DMSO.
-
Reaction Setup: Slowly add the crosslinker solution to the fluorophore solution with gentle stirring. If the reaction is performed in an organic solvent, add a 2-fold molar excess of TEA or DIPEA to catalyze the reaction. If using an aqueous buffer, ensure the pH is maintained between 7.2 and 7.5.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Monitor Reaction Progress: Monitor the reaction by TLC to confirm the formation of the new, less polar product (the maleimide-activated fluorophore).
-
Purification: Purify the maleimide-activated fluorophore using silica gel column chromatography. Elute with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to separate the product from unreacted starting materials.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
-
Storage: Store the purified maleimide-activated fluorophore under desiccation at -20°C, protected from light.
Protocol 2: Conjugation of a Maleimide-Activated Fluorophore to a Cysteine-Containing Peptide
This protocol details the second step: the labeling of a target biomolecule with the maleimide-activated fluorophore.
Materials:
-
Maleimide-activated fluorophore (from Protocol 1)
-
Cysteine-containing peptide or protein
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC, or size-exclusion chromatography)
Procedure:
-
Prepare the Peptide/Protein: Dissolve the cysteine-containing peptide or protein in the conjugation buffer. If the biomolecule may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds and ensure free thiol groups are available.
-
Prepare the Activated Fluorophore: Dissolve the maleimide-activated fluorophore in a minimal amount of DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-activated fluorophore to the peptide/protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Quench the Reaction: Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification of the Fluorescent Probe: Purify the fluorescently labeled peptide/protein from excess fluorophore and quenching reagent using reverse-phase HPLC for peptides or size-exclusion chromatography for larger proteins.
-
Characterization and Quantification:
-
Confirm the successful conjugation and purity of the probe using mass spectrometry.
-
Determine the concentration of the labeled biomolecule and the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
-
Visualization of a Generic Signaling Pathway Application
Fluorescent probes created with this compound can be used to track the interaction of a labeled protein with a cell surface receptor and the subsequent initiation of an intracellular signaling cascade.
Caption: A generic signaling pathway initiated by the binding of a fluorescently labeled ligand to a cell surface receptor.
Troubleshooting & Optimization
How to prevent hydrolysis of the NHS ester in 4-N-Maleimidobenzoicacid-NHS.
Welcome to the technical support center for 4-N-Maleimidobenzoicacid-NHS. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure successful conjugation experiments by minimizing the hydrolysis of the N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two reactive groups: an NHS ester and a maleimide (B117702) group. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins), while the maleimide group reacts with sulfhydryl groups (like the side chain of cysteine residues).[2][3] This allows for the covalent linkage of two different molecules, such as a protein to another protein, a peptide, or a drug molecule.[1]
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into an unreactive carboxylic acid.[4][5] This is a significant competing reaction during conjugation because the hydrolyzed ester can no longer react with primary amines.[5][6] This leads to a lower yield of the desired conjugate and can complicate the purification process.[6]
Q3: What are the main factors that cause hydrolysis of the NHS ester?
The primary factors influencing the rate of NHS ester hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with higher pH.[5][6][7]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5]
-
Time: The longer the NHS ester is in an aqueous solution, the greater the extent of hydrolysis.[5]
-
Buffer Composition: The presence of primary amines in the buffer will compete with the intended reaction.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, with a focus on preventing NHS ester hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | NHS Ester Hydrolysis due to High pH: The reaction pH is too alkaline, leading to rapid hydrolysis of the NHS ester before it can react with the amine.[8] | Maintain the reaction pH in the optimal range of 7.2-8.5.[7] An optimal pH for the modification is often cited as 8.3-8.5.[8][9][10] Use amine-free buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate.[7] |
| NHS Ester Hydrolysis due to Prolonged Reaction Time in Aqueous Buffer: The NHS ester has been in an aqueous solution for too long, leading to significant hydrolysis.[5] | Prepare the NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction mixture.[6][8] Do not store the reagent in an aqueous solution.[8] | |
| Inappropriate Buffer Composition: The buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the NHS ester.[7][8] | Use buffers that do not contain primary amines. Phosphate-buffered saline (PBS), sodium bicarbonate, or sodium phosphate buffers are recommended.[6][11] | |
| Inconsistent Results | Moisture Contamination of Solid Reagent: The solid this compound reagent has been exposed to moisture, causing hydrolysis before the experiment begins. | Store the reagent at -20°C with a desiccant.[2][12] Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[2][12][13] |
| Variability in Reaction Setup: Minor differences in pH, temperature, or incubation time between experiments are leading to different levels of hydrolysis. | Standardize all reaction parameters. Monitor the pH of the reaction mixture, especially for large-scale labeling, as hydrolysis can cause the pH to decrease.[8][10] | |
| Complete Reaction Failure | Complete Hydrolysis of NHS Ester: The NHS ester was fully hydrolyzed before the conjugation reaction could occur. | Review all the above points. Ensure the reagent is fresh and has been stored properly. Prepare fresh solutions for every experiment. |
| Poor Solubility of the Reagent: The NHS ester is not dissolving properly in the aqueous reaction buffer, limiting its availability for reaction. | Dissolve the this compound in anhydrous DMSO or DMF before adding it to the reaction buffer.[8][9] The final concentration of the organic solvent should typically be less than 10%.[2] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters under various conditions.
Table 1: Half-life of NHS Esters at Various pH Values [6]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates [6]
This table illustrates that while hydrolysis increases with pH, the desired amidation reaction is accelerated more significantly, leading to a higher yield at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Experimental Protocols
Protocol 1: General Two-Step Conjugation Protocol
This protocol describes the conjugation of an amine-containing molecule (Molecule A) to a sulfhydryl-containing molecule (Molecule B) using this compound.
Materials:
-
Molecule A (containing primary amines)
-
Molecule B (containing sulfhydryl groups)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer A (for NHS ester reaction): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Reaction Buffer B (for Maleimide reaction): 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve Molecule A in Reaction Buffer A.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Step 1: NHS Ester Reaction (Amine Modification)
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of Molecule A.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker:
-
Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the NHS ester from reacting with any primary amines on Molecule B.
-
-
Step 2: Maleimide Reaction (Sulfhydryl Conjugation)
-
Immediately add the maleimide-activated Molecule A to a solution of Molecule B in Reaction Buffer B. A 1.5- to 2-fold molar excess of the activated Molecule A over Molecule B is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule with a free sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography or affinity chromatography to remove unreacted molecules and byproducts.
-
Visualizations
References
- 1. tebubio.com [tebubio.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. glenresearch.com [glenresearch.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conjugation Yield with 4-N-Maleimidobenzoic acid-NHS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during conjugation experiments using 4-N-Maleimidobenzoic acid-NHS and other similar crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two reaction steps in a maleimide-NHS ester conjugation?
A1: The two-step conjugation process involves two distinct optimal pH ranges for maximal efficiency. The N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., on a protein or antibody) is most efficient at a pH of 7.2 to 8.5.[1] A common choice is a phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffer in this pH range.[1] Following the purification of the maleimide-activated intermediate, the subsequent maleimide (B117702) reaction with a thiol-containing molecule proceeds optimally at a pH range of 6.5 to 7.5.[2][3] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, which minimizes non-specific side reactions.[2]
Q2: My maleimide or NHS ester reagent seems to have lost activity. How should I store and handle these reagents?
A2: Both maleimide and NHS ester moieties are susceptible to hydrolysis in aqueous environments. Therefore, it is crucial to store these reagents in a dry, desiccated environment at -20°C.[4][5] Before opening the vial, it should be equilibrated to room temperature to prevent condensation of moisture inside.[4][5] For conjugation reactions, it is highly recommended to prepare stock solutions of the crosslinker fresh in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][6] Avoid storing the reagent in solution, especially in aqueous buffers.[2][5]
Q3: I am observing a low number of available thiol groups on my antibody after reduction. What could be the issue?
A3: Low thiol availability post-reduction can stem from several factors. The disulfide bonds in your antibody may not be fully reduced, or the newly formed thiols may have re-oxidized to form disulfide bonds again. To ensure complete reduction, consider optimizing the concentration of the reducing agent (e.g., DTT or TCEP), the reaction temperature, and the incubation time.[7] TCEP is often preferred as it is effective over a wider pH range and does not need to be removed before the maleimide conjugation step.[2] To prevent re-oxidation, it is critical to work with degassed buffers and to include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that can catalyze oxidation.[2]
Q4: What are common sources of interference in my conjugation reaction buffer?
A4: Buffers containing primary amines, such as Tris (TBS), are incompatible with NHS ester reactions as they compete for reaction with the NHS ester.[1] Similarly, buffers containing thiol compounds (e.g., DTT) will compete with your thiol-containing molecule of interest in the maleimide reaction step.[8] It is essential to remove any excess reducing agent after the reduction step.[2] High concentrations of sodium azide (B81097) (>3 mM) or glycerol (B35011) (20-50%) can also interfere with the reaction efficiency.[1]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Prepare the crosslinker solution fresh in anhydrous DMSO or DMF immediately before use.[2][4][6] Perform the NHS ester reaction within the optimal pH range of 7.2-8.5.[1] Be aware that the half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1][9] |
| Hydrolysis of Maleimide Group | Perform the maleimide-thiol conjugation in the optimal pH range of 6.5-7.5.[2][3] The maleimide group's stability decreases at pH values above 7.5.[5] |
| Insufficiently Reduced Antibody/Protein | Optimize the reduction conditions, including the concentration of the reducing agent (DTT or TCEP), temperature, and incubation time.[7] Confirm the presence of free thiols using Ellman's reagent.[2] |
| Re-oxidation of Thiols | Use degassed buffers for all steps following reduction.[2] Include a chelating agent like EDTA (1-5 mM) in your reaction buffers to prevent metal-catalyzed oxidation.[2] |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of the crosslinker to the protein and the maleimide-activated protein to the thiol-containing molecule. A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a common starting point for the first step.[5] For the second step, a 10- to 20-fold molar excess of the maleimide-containing molecule is often used for protein labeling.[8] |
| Presence of Interfering Substances in Buffers | Ensure that buffers for the NHS ester reaction are free of primary amines (e.g., Tris).[1] Ensure that buffers for the maleimide reaction are free of thiols (e.g., DTT).[8] Perform buffer exchange if necessary. |
Data Summary Tables
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours[1][9] |
| 8.6 | 4 | 10 minutes[1][9] |
Table 2: Recommended pH Ranges for Conjugation Reactions
| Reaction Step | Functional Groups | Recommended pH Range |
| Step 1: NHS Ester Activation | Primary Amine + NHS Ester | 7.2 - 8.5[1] |
| Step 2: Maleimide Conjugation | Thiol + Maleimide | 6.5 - 7.5[2][3] |
Table 3: Common Molar Ratios for Conjugation Reactions
| Reaction | Reactants | Typical Molar Excess |
| Protein Activation | Maleimide-NHS Crosslinker : Amine-Protein | 10 to 50-fold[5] |
| Protein Labeling | Maleimide-Dye : Thiol-Protein | 10 to 20-fold[8] |
| Nanoparticle-Peptide Conjugation | Maleimide-NP : cRGDfK (thiol-peptide) | 2:1[10] |
| Nanoparticle-Nanobody Conjugation | Maleimide-NP : 11A4 Nanobody (thiol) | 5:1[10] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
Materials:
-
Antibody (in a primary amine-free buffer like PBS)
-
4-N-Maleimidobenzoic acid-NHS crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug/payload
-
Reducing Agent (e.g., TCEP or DTT)
-
Reaction Buffer 1 (e.g., Phosphate buffer, pH 7.5)
-
Reaction Buffer 2 (e.g., Phosphate buffer with 5 mM EDTA, pH 7.0)
-
Quenching Reagent (e.g., Cysteine or 2-Mercaptoethanol)
-
Desalting columns
Procedure:
Step 1: Reduction of Antibody Disulfide Bonds (if necessary)
-
Dissolve the antibody in Reaction Buffer 2.
-
Add a 10-100 fold molar excess of TCEP.
-
If using DTT, the excess DTT must be removed via a desalting column before proceeding. TCEP does not require removal.[2]
Step 2: Activation of a Second Molecule with Maleimide-NHS Ester
-
Immediately before use, dissolve the 4-N-Maleimidobenzoic acid-NHS in anhydrous DMSO or DMF to a concentration of ~10 mM.[4]
-
Add a 10- to 20-fold molar excess of the crosslinker solution to your amine-containing molecule in Reaction Buffer 1.[8]
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.[5]
-
Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Reaction Buffer 2.
Step 3: Conjugation of Maleimide-Activated Molecule to Thiolated Antibody
-
Combine the desalted maleimide-activated molecule with the reduced antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide groups.[2]
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis.
Visualizations
Caption: A three-step workflow for antibody-drug conjugation.
Caption: The two-step chemical reaction pathway.
Caption: A decision tree for troubleshooting low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. broadpharm.com [broadpharm.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Reactions
Welcome to the technical support center for optimizing maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on achieving selective and efficient bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during maleimide-thiol conjugation, with a focus on the critical role of pH.
Issue 1: Low Conjugation Yield
-
Question: I am observing a very low yield for my conjugation reaction. What are the potential causes related to pH and how can I improve the efficiency?
-
Answer: Low conjugation yield is a common problem that can often be traced back to suboptimal reaction conditions.
-
Suboptimal pH: The pH of your reaction buffer is the most critical factor. The optimal pH range for a selective and efficient maleimide-thiol reaction is 6.5-7.5 [1][2][3][4].
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group (R-SH) is predominantly in its protonated form and is less nucleophilic. The reactive species is the thiolate anion (R-S⁻), and its concentration decreases at lower pH.[2][3]
-
Above pH 7.5: While the reaction rate with thiols might be fast, the maleimide (B117702) group becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][3] Furthermore, side reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, become more prevalent, leading to a loss of selectivity.[1][2][3]
-
-
Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive towards maleimides.[2] This can be exacerbated by the presence of divalent metal ions and dissolved oxygen.
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.
Solutions:
-
Optimize pH: Ensure your reaction buffer is maintained within the pH 6.5-7.5 range. A pH of 7.0 is often a good starting point, as the reaction with thiols is approximately 1,000 times faster than with amines at this pH.[1][2][3][4]
-
Reduce Disulfide Bonds: If your protein or peptide contains disulfide bonds, a pre-reduction step is necessary.
-
TCEP (tris(2-carboxyethyl)phosphine): This is a preferred reducing agent as it is effective over a wide pH range and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent.[2]
-
DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before conjugation to prevent it from reacting with the maleimide.[2]
-
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.[2]
-
Adjust Molar Ratio: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[2][3] However, this may need to be optimized depending on the specific reactants.
-
Issue 2: Presence of Unexpected Side Products
-
Question: My analysis shows multiple products, suggesting side reactions have occurred. How can I identify and minimize them?
-
Answer: The formation of side products compromises the homogeneity of your final conjugate. The most common side reactions are highly dependent on pH.
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, particularly the lysine residues in proteins.[1][2][5] This leads to a loss of the desired thiol-specific conjugation.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with pH.[1][6][7] Once hydrolyzed, the resulting maleamic acid is unreactive towards thiols.[1]
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur where the N-terminal amine attacks the succinimide (B58015) ring. This is more prominent at physiological or higher pH.[2][5][8][9]
Solutions:
-
Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[1][2][3]
-
Address N-terminal Cysteine Reactions: If working with an N-terminal cysteine, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[2][8]
-
Storage of Maleimide Reagents: Do not store maleimide-containing reagents in aqueous solutions for extended periods due to the risk of hydrolysis.[1][2] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[2] For long-term storage, use an anhydrous solvent like DMSO or DMF.[2]
-
Issue 3: Instability of the Final Conjugate
-
Question: My purified conjugate appears to be unstable over time, leading to a loss of the conjugated molecule. What is causing this and how can I improve stability?
-
Answer: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is particularly relevant in environments with a high concentration of other thiols, such as in vivo.
Solutions:
-
Post-conjugation Hydrolysis: After the conjugation is complete, the stability of the linkage can be enhanced by intentionally hydrolyzing the thiosuccinimide ring. This can be achieved by briefly incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0).[2] The resulting ring-opened product is more stable and less susceptible to the retro-Michael reaction.[2]
-
Use of Stabilizing Maleimides: Certain maleimide derivatives with electron-withdrawing N-substituents can accelerate the rate of this stabilizing ring-opening hydrolysis.[2]
-
Data Summary
The following table summarizes the effect of pH on key parameters of the maleimide-thiol reaction.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[3] |
Experimental Protocols
General Protocol for Protein Labeling with a Maleimide Dye
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
1. Preparation of Protein Solution:
- Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[10] Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain any thiols.[10]
- Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.[10]
2. (Optional) Reduction of Disulfide Bonds:
- If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[2][5]
- Incubate at room temperature for 20-30 minutes.[2][5]
3. Preparation of Maleimide Stock Solution:
- Prepare a 10 mM stock solution of the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF.[11]
4. Conjugation Reaction:
- Add the maleimide stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[2][3]
- Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if using a fluorescent maleimide dye.
5. Purification of the Conjugate:
- Remove unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[2]
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for maleimide-thiol conjugation?
-
Q2: Why is the reaction slower at a pH below 6.5?
-
Q3: What happens if the pH is above 7.5?
-
A3: At pH values above 7.5, two main side reactions become significant:
-
-
Q4: Is the maleimide-thiol reaction considered "click chemistry"?
-
Q5: How should I store my maleimide-containing reagents?
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
How to reduce non-specific binding of maleimide crosslinkers.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the use of maleimide (B117702) crosslinkers, with a focus on reducing non-specific binding and overcoming common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of maleimide crosslinkers?
Non-specific binding refers to unintended reactions of the maleimide group with molecules other than the target thiol (sulfhydryl) group on a cysteine residue. The primary cause is the reaction of maleimides with primary amines, such as the side chain of lysine (B10760008) residues, which becomes significant at pH values above 7.5.[1][2][3] Additionally, the term can encompass issues arising from conjugate instability, where the payload is released and binds to off-target molecules.[1]
Q2: What is the optimal pH for maleimide-thiol conjugation to ensure specificity?
The ideal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][4][5] Within this range, the reaction with thiols is highly favored and proceeds rapidly. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[5] As the pH rises above 7.5, the reactivity towards primary amines increases, leading to non-specific labeling.[2][5]
Table 1: Effect of pH on Maleimide Reactions
| pH Range | Primary Reaction | Rate of Thiol Reaction | Risk of Non-Specific Amine Reaction | Risk of Maleimide Hydrolysis | Recommendation |
| < 6.5 | Thiol-Maleimide | Slower | Very Low | Low | Use if substrate is unstable at higher pH, but expect longer reaction times. |
| 6.5 - 7.5 | Thiol-Maleimide | Optimal | Very Low | Moderate | Recommended for most applications. [3][5] |
| > 7.5 | Thiol-Maleimide & Amine-Maleimide | Fast | High | High | Avoid to prevent non-specific binding to lysines.[1][2] |
Q3: My conjugation efficiency is low or zero. What are the common causes?
Low conjugation yield is a frequent issue that can stem from several factors:
-
Inactive Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH, which renders it inactive.[1][5] Always prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in an anhydrous organic solvent like DMSO or DMF.[1][6]
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your protein may have formed disulfide bonds, which do not react with maleimides.[1] It may be necessary to pre-reduce the protein using a reducing agent like TCEP.
-
Incorrect pH: Operating outside the optimal pH range of 6.5-7.5 can significantly decrease the reaction rate.[1][4]
-
Insufficient Molar Ratio: The concentration of the maleimide reagent may be too low. A 10- to 20-fold molar excess of the maleimide linker over the protein is a common starting point.[4]
Q4: How can I stop the conjugation reaction and handle excess, unreacted maleimide crosslinker?
To prevent unreacted maleimide from binding non-specifically over time, the reaction should be "quenched." This is achieved by adding a small-molecule thiol, such as free cysteine, 2-mercaptoethanol, or DTT, to the reaction mixture.[3][4] These quenching agents will react with any excess maleimide. Following quenching, the conjugate should be purified to remove the excess crosslinker, quenching agent, and any reaction byproducts.[4]
Q5: My antibody-drug conjugate (ADC) is losing its payload in vivo. How can I improve its stability?
The thioether bond formed by maleimide conjugation can be reversible via a retro-Michael reaction, especially in thiol-rich environments like plasma, leading to payload loss.[1][7] To improve stability, you can:
-
Induce Hydrolysis: After the conjugation is complete, adjust the pH to 8.5-9.0 and incubate. This promotes the hydrolysis of the thiosuccinimide ring, creating a stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][8]
-
Use Next-Generation Maleimides (NGMs): Certain maleimides, such as those with N-aryl substituents or dihalo-substitutions, are designed to be more stable or to undergo rapid, stabilizing hydrolysis post-conjugation.[9][10] For instance, ADCs made with N-aryl maleimides showed 90-100% stability in mouse serum over 200 hours, a significant improvement over the 60-70% deconjugation seen with standard N-alkyl maleimides.[10]
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Guide 1: Low or No Conjugation Yield
If you are experiencing poor conjugation efficiency, use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
Guide 2: High Background or Non-Specific Binding
If your final product shows high levels of non-specific binding or background signal, consult the following table.
Table 2: Troubleshooting High Background and Non-Specific Binding
| Potential Cause | Recommended Solution | Detailed Explanation |
| Reaction with Amines | Maintain reaction pH between 6.5 - 7.5. | Maleimides react with primary amines (e.g., lysines) at pH > 7.5. Controlling the pH is the most critical factor for ensuring thiol specificity.[2][5] |
| Excess Unreacted Crosslinker | Quench the reaction with a free thiol (e.g., cysteine) and purify the conjugate. | After the target reaction is complete, excess maleimide can continue to react slowly and non-specifically. Quenching inactivates it, and purification removes it.[3][4] |
| Hydrophobic Interactions | Add a non-ionic surfactant (e.g., Tween-20, Triton X-100) at a low concentration (0.01-0.1%) to buffers. | Some crosslinkers or molecules can aggregate or stick to surfaces and other proteins via hydrophobic interactions. Surfactants can disrupt these forces.[11] |
| Ionic Interactions | Increase the salt concentration of the buffer (e.g., 150-500 mM NaCl). | Charged molecules can interact non-specifically with oppositely charged surfaces or proteins. Higher salt concentrations shield these charges.[11] |
| Insufficient Blocking (for assays) | Use a blocking agent like Bovine Serum Albumin (BSA) or normal serum. | In applications like immunoassays, surfaces may have sites that non-specifically adsorb proteins. Blocking agents saturate these sites before the specific reagents are added.[12][13] |
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for core procedures related to maleimide conjugation.
Caption: General experimental workflow for maleimide-thiol conjugation.
Protocol 1: Protein Disulfide Bond Reduction
-
Prepare your protein in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA to prevent re-oxidation of thiols.[4][6]
-
Using TCEP (Recommended): Add TCEP to the protein solution from a stock. A 10- to 50-fold molar excess over the protein is a good starting point.[4]
-
Incubate at room temperature for 30-60 minutes.[4] TCEP typically does not need to be removed before adding the maleimide reagent.[4]
-
Using DTT: Add DTT to the protein solution. A 10- to 100-fold molar excess is common. Incubate for 30-60 minutes. Crucially, excess DTT must be removed using a desalting column or dialysis before adding the maleimide, as it will react with and consume the crosslinker.[4]
Protocol 2: Quenching Excess Maleimide
-
Upon completion of the conjugation reaction (e.g., after 2 hours at room temperature), prepare a stock solution of a quenching agent like L-cysteine or 2-mercaptoethanol.
-
Add the quenching agent to the reaction mixture to a final concentration of 10-50 mM.[6] A common approach is to use a concentration that is in large excess of the initial maleimide concentration.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all residual maleimide has reacted.[4][6]
-
Proceed immediately to purification.
Protocol 3: Post-Conjugation Stabilization via Hydrolysis
-
After the initial conjugation and quenching steps are complete, confirm conjugate formation using an appropriate analytical method (e.g., Mass Spectrometry).
-
Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[1]
-
Incubate the solution at room temperature or 37°C. Monitor the reaction progress by mass spectrometry, looking for an 18 Da mass increase corresponding to the addition of water.[14]
-
Once hydrolysis is complete (which can take several hours), re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream use.[1]
Caption: Competing pathways determining conjugate stability.
Section 4: Advanced Topics & Alternative Chemistries
For applications requiring maximum stability, researchers can explore advanced maleimide crosslinkers or alternative chemical strategies.
Table 3: Comparison of Advanced Maleimide Types for Enhanced Stability
| Maleimide Type | Key Feature | Advantage | Reference |
| N-Alkyl Maleimide | Standard Linker | Widely used, well-understood reactivity. | [10] |
| N-Aryl Maleimide | Electron-withdrawing N-substituent | Promotes rapid post-conjugation hydrolysis of the succinimide (B58015) ring, leading to a highly stable final product. | [8][10] |
| Dibromo/Diiodomaleimide | Halogen-substituted double bond | Exhibits rapid conjugation kinetics and has greater stability against pre-conjugation hydrolysis compared to standard maleimides. | [10][15] |
| Self-Hydrolyzing Maleimides | Integrated basic group (e.g., DPR) | Incorporates an intramolecular catalyst that accelerates ring hydrolysis at neutral pH, leading to rapid stabilization post-conjugation. | [16] |
Researchers encountering persistent issues with conjugate stability may also consider alternative thiol-reactive chemistries, such as those based on methylsulfonyl phenyloxadiazole, which have shown superior stability in human plasma compared to maleimide-cysteine conjugates.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Maleimide-Thiol Conjugate Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address the inherent instability of maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
The primary cause of instability is the reversibility of the maleimide-thiol reaction, known as a retro-Michael reaction.[1][2][3] This reaction allows the thiosuccinimide linkage to break, releasing the maleimide-conjugated molecule. This deconjugation can be accelerated by the presence of other thiol-containing molecules in the environment, such as glutathione (B108866) (GSH) in plasma, leading to thiol exchange and potential off-target effects.[1][3][4]
Q2: What are the main chemical pathways that a maleimide-thiol adduct can follow?
A maleimide-thiol adduct (a thiosuccinimide) is subject to two main competing chemical pathways:
-
Retro-Michael Reaction (Deconjugation): The thioether bond breaks, reversing the initial conjugation and releasing the original thiol and maleimide (B117702) molecules. This is an undesirable pathway that leads to loss of the conjugate.[3][5]
-
Hydrolysis (Stabilization): The succinimide (B58015) ring of the adduct is hydrolyzed, opening the ring to form a stable succinamic acid thioether.[3][5] This product is resistant to the retro-Michael reaction, effectively locking the conjugate and ensuring its stability.[5][6]
Q3: How does pH affect the stability of the conjugate?
The pH of the environment plays a critical role in both the initial conjugation reaction and the subsequent stability of the adduct.
-
Conjugation: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2][7][8] In this range, the thiol exists partially as the more reactive thiolate anion, while side reactions with amines (like lysine (B10760008) residues) are minimized.[8][9]
-
Stability/Instability: At physiological or higher pH (above 7.5), the maleimide ring itself is more susceptible to direct hydrolysis, rendering it inactive for conjugation.[9] Furthermore, basic conditions can promote the retro-Michael reaction.[7] However, a controlled increase in pH (e.g., to 8.5) can be used intentionally after conjugation to accelerate the stabilizing ring-opening hydrolysis.[7]
Q4: What are "next-generation maleimides" and how do they improve stability?
Next-generation maleimides (NGMs) are maleimide derivatives designed to overcome the instability of traditional maleimide-thiol linkages.[10][11] A key example is the use of dibromomaleimides (DBMs) for disulfide bridging.[12] These reagents react with both cysteine residues from a reduced disulfide bond, effectively re-bridging them and creating a stable, locked conjugate.[10][11][12] Other NGMs are designed to have functionalities that accelerate the stabilizing hydrolysis step after conjugation.[13][14][15]
Q5: Can the position of the cysteine in a peptide or protein affect conjugate stability?
Yes, the location of the cysteine residue can significantly impact stability. Conjugation to an N-terminal cysteine can lead to an intramolecular rearrangement where the N-terminal amine attacks the succinimide ring.[9][16] This results in the formation of a six-membered thiazine (B8601807) structure, which is more stable and less prone to thiol exchange than the standard thiosuccinimide linker.[17][18][19] While this can be a strategy for stabilization, it also represents a potential source of heterogeneity if not controlled.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conjugation efficiency. | 1. Hydrolyzed Maleimide: The maleimide reagent was inactive before conjugation.[9] 2. Oxidized Thiols: The thiol groups on the protein/peptide formed disulfide bonds and were not available for reaction.[20] 3. Incorrect pH: The reaction pH was outside the optimal 6.5-7.5 range.[7] 4. Insufficient Molar Excess: The ratio of maleimide to thiol was too low.[7] | 1. Prepare Fresh Reagents: Dissolve maleimide in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use.[7][9] 2. Reduce Disulfides: Pre-treat the protein/peptide with a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide.[9][20] 3. Verify Buffer pH: Ensure the reaction buffer is a non-nucleophilic buffer (e.g., HEPES, Phosphate) at pH 6.5-7.5. 4. Optimize Stoichiometry: Increase the molar excess of the maleimide reagent (a 10-20 fold excess is a good starting point).[9] |
| Conjugate loses activity or payload in vivo or in plasma. | Thiol Exchange: The conjugate is undergoing a retro-Michael reaction, and the payload is being transferred to other thiols like albumin.[7][8] | 1. Confirm with LC-MS: Analyze the plasma sample to identify payload transfer to other proteins.[7] 2. Implement Post-Conjugation Hydrolysis: Before use, incubate the purified conjugate at a slightly basic pH (e.g., pH 8.5 for 2-4 hours at 37°C) to force the stabilizing ring-opening reaction.[7] This creates a stable succinamic acid thioether that is resistant to thiol exchange.[5] |
| Increasing heterogeneity (e.g., multiple HPLC peaks) during storage. | Competing Degradation Pathways: A mix of retro-Michael reaction (leading to deconjugation) and hydrolysis (leading to two stable ring-opened isomers) is occurring.[7] | 1. Optimize Storage Buffer: Store the purified conjugate in a slightly acidic buffer (pH 6.5-7.0) at 4°C or lower to minimize both reactions.[9] 2. Analyze Purity Over Time: Use RP-HPLC to monitor the appearance of new peaks and quantify the rate of degradation. |
| Conjugation with an N-terminal cysteine gives an unexpected product mass or HPLC peak. | Thiazine Rearrangement: The N-terminal amine has attacked the thiosuccinimide ring, forming a more stable, rearranged product.[9][16] | 1. Confirm with MS/MS: Characterize the unexpected peak to confirm the thiazine structure. 2. Control the Reaction pH: Perform the conjugation at a more acidic pH (e.g., 5.0-6.0) to keep the N-terminal amine protonated and less nucleophilic.[9][16] 3. Modify the Peptide: If possible, avoid using peptides with an N-terminal cysteine for this type of conjugation, or acetylate the N-terminus to block the rearrangement.[9][16] |
Data Presentation: Stability of Maleimide-Thiol Adducts
Table 1: Half-life of Thiol Exchange (Retro-Michael Reaction) with Glutathione (GSH) This table shows the time it takes for half of the conjugate to undergo deconjugation in the presence of a competing thiol.
| Maleimide N-Substituent | Thiol Source (pKa) | Half-life (t½, hours) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) (pKa 6.6) | ~18 | ~89.5 | [21] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) (pKa 6.6) | ~3.1 | ~12.3 | [21] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) (pKa 9.5) | ~258 | ~0.8 | [21] |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 20 - 80 | 20 - 90 | [22] |
Table 2: Half-life of Ring-Opening Hydrolysis (Stabilization) at pH 7.4, 37°C This table shows the time it takes for half of the conjugate to undergo the stabilizing hydrolysis reaction. Faster rates are desirable for preparing stable conjugates.
| N-Substituent on Maleimide | Type of Substituent | Hydrolysis Half-life (t½, hours) | Reference |
| N-ethyl | Alkyl (Standard) | ~210 | [7] |
| N-propyl-carboxamide | Neutral | ~15 | [7] |
| N-aminoethyl (protonated) | Electron-withdrawing (Inductive) | ~0.4 | [7] |
Note: As shown, electron-withdrawing groups on the maleimide's nitrogen atom can dramatically accelerate the rate of stabilizing hydrolysis.[6][7]
Experimental Protocols
Protocol 1: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring after conjugation to create a stable succinamic acid thioether, preventing the retro-Michael reaction.
-
Perform Conjugation: Carry out your standard maleimide-thiol conjugation reaction, typically in a phosphate (B84403) or HEPES buffer at pH 6.5-7.5 for 1-2 hours at room temperature.[2]
-
Purify Conjugate: Remove excess maleimide reagent and other reaction components. Size-exclusion chromatography (SEC) or dialysis are common methods. The purification buffer should be at a neutral or slightly acidic pH (e.g., PBS pH 7.0).
-
Adjust pH for Hydrolysis: To the purified conjugate solution, add a basic buffer (e.g., 1M borate (B1201080) buffer) to raise the final pH to 8.5.
-
Incubate: Let the solution stand at 37°C for 2 to 4 hours. This condition accelerates the ring-opening hydrolysis reaction.
-
Re-neutralize and Buffer Exchange: Adjust the pH back to the desired formulation pH (typically 6.5-7.4) and exchange the buffer back to your final storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Verify Hydrolysis: Use RP-HPLC or LC-MS to confirm the conversion of the thiosuccinimide to the hydrolyzed, ring-opened form. You should observe a shift in retention time and a corresponding mass change.
Protocol 2: General Assessment of Conjugate Stability via RP-HPLC
This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) of a maleimide-thiol conjugate over time, especially in the presence of a competing thiol like glutathione (GSH).
-
Materials and Reagents:
-
Purified maleimide-thiol conjugate
-
Incubation Buffer: 100 mM Phosphate buffer, pH 7.4
-
Exogenous Thiol: L-Glutathione (reduced, GSH)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC System: Reverse-phase HPLC with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in the Incubation Buffer.
-
Incubation Setup: In a microcentrifuge tube, dilute the conjugate stock to a final concentration of 50 µM. Add GSH to a final concentration of 1-5 mM (a 10-fold excess is common).[1][4] Prepare a control sample without GSH.
-
Time Course: Incubate all samples at 37°C.[7] At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Quenching: Immediately stop the reaction by adding the Quenching Solution to the aliquot to a final concentration of 1% TFA.[7] This acidifies the sample and prevents further degradation. Store quenched samples at 4°C until analysis.
-
HPLC Analysis: Analyze each quenched time point by RP-HPLC. Use a gradient to separate the intact conjugate from any degradation products.
-
Data Analysis: Integrate the peak area of the intact conjugate at each time point. Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate under the tested conditions.[23]
-
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 22. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Common side reactions of 4-N-Maleimidobenzoicacid-NHS and how to avoid them.
Technical Support Center: 4-N-Maleimidobenzoicacid-NHS
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help you navigate common side reactions and optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what do they target?
A1: this compound is a heterobifunctional crosslinker with two reactive moieties:
-
An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][2]
-
A Maleimide (B117702) group that reacts with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) to form a stable thioether bond.[3][4]
Q2: What are the most common side reactions associated with the maleimide group?
A2: The primary side reactions involving the maleimide group are:
-
Hydrolysis of the maleimide ring: In aqueous solutions, the maleimide ring can hydrolyze, rendering it inactive towards thiols. This reaction is more pronounced at higher pH.[3]
-
Reaction with primary amines: At pH values above 7.5, the maleimide group can lose its specificity for thiols and react with primary amines, such as lysine residues.[3][4]
-
Instability of the thioether bond (Retro-Michael reaction): The formed thiosuccinimide linkage can undergo a reversible retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in vivo where other thiols like glutathione (B108866) can compete in an exchange reaction.[5][6][7]
-
Thiazine (B8601807) rearrangement: This is a specific side reaction that can occur when the maleimide is conjugated to a peptide or protein via an N-terminal cysteine that has a free amino group.[8][9][10]
Q3: What is the main side reaction for the NHS ester group and how can I minimize it?
A3: The main side reaction for the NHS ester is hydrolysis .[1][11] In aqueous solutions, water molecules can attack and cleave the ester, rendering it incapable of reacting with primary amines. To minimize hydrolysis:
-
Control the pH: Perform the reaction at a pH between 7.2 and 8.5. While the reaction with amines is faster at higher pH, so is the rate of hydrolysis. A common compromise is a pH of 7.2-7.5.[1][2]
-
Use fresh solutions: Prepare the solution of the NHS ester-containing crosslinker immediately before use. Do not store it in an aqueous solution.[12][13]
-
Avoid certain buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[1]
Troubleshooting Guides
Problem 1: Low or No Conjugation to my Thiol-Containing Molecule
| Potential Cause | Recommended Solution |
| Hydrolysis of the Maleimide Group | Prepare the this compound solution immediately before use. If it must be stored, use an anhydrous organic solvent like DMSO or DMF and keep it desiccated.[12][14] For aqueous reactions, maintain the pH between 6.5 and 7.5 to ensure maleimide stability and thiol reactivity.[3] |
| Oxidation of Thiols | Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[15] To address this: 1. Reduce Disulfide Bonds: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain thiols and does not need to be removed before adding the maleimide reagent.[4][16] If using a thiol-containing reducing agent like DTT, it must be completely removed before conjugation.[4][16] 2. Prevent Re-oxidation: Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[4][16] |
| Incorrect pH for Thiol Reaction | The reaction between a maleimide and a thiol is most efficient and specific at a pH of 6.5-7.5.[3] At pH values below 6.5, the reaction rate decreases significantly.[16] |
Problem 2: My Conjugate is Unstable and Degrades Over Time
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thiosuccinimide bond formed is susceptible to cleavage, especially in the presence of other thiols.[5][6][17] To create a more stable conjugate: Induce Hydrolysis of the Succinimide (B58015) Ring: After the initial conjugation, the succinimide ring of the product can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[17][18][19] This can be achieved by: 1. Incubating the conjugate at a slightly elevated pH (e.g., pH 9.0) for a short period.[17] 2. Using maleimide derivatives with electron-withdrawing N-substituents, which accelerate the rate of this stabilizing ring-opening hydrolysis.[17][20] |
| Thiazine Rearrangement | If conjugating to an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement.[8][9] To avoid this: 1. Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[8][16] 2. If possible, avoid using peptides with an N-terminal cysteine for this type of conjugation. Acetylating the N-terminal amine can also prevent this side reaction.[8][16] |
Data Presentation
Table 1: pH Effects on NHS Ester and Maleimide Reactions
| pH Range | NHS Ester Reaction | Maleimide Reaction | Key Considerations |
| < 6.5 | Very slow reaction with amines.[11] | Very slow reaction with thiols.[16] | Not recommended for either reaction. |
| 6.5 - 7.5 | Moderate reaction with amines; slower hydrolysis.[1][21] | Optimal for thiol reaction. Chemoselective for thiols.[3] | Recommended pH for maleimide-thiol conjugation. |
| 7.5 - 8.5 | Optimal for amine reaction. [11][13] | Increased rate of maleimide hydrolysis and potential for reaction with amines.[3][4] | Recommended pH for NHS-ester reaction. A two-step conjugation should ideally be performed in this range for the first step. |
| > 8.5 | Fast reaction with amines, but very rapid hydrolysis of the NHS ester.[1][21][22] | Maleimide group rapidly hydrolyzes and loses specificity for thiols.[4] | Not recommended due to significant hydrolysis and side reactions. |
Experimental Protocols
Protocol: Two-Step Conjugation of a Protein (Protein-NH₂) to a Thiol-Containing Peptide
This protocol first activates the protein containing primary amines with the NHS ester of this compound, then the purified, maleimide-activated protein is reacted with the thiol-containing peptide.
Materials:
-
Protein-NH₂ (in an amine-free buffer, e.g., PBS at pH 7.2-7.5)
-
Thiol-containing peptide (in a degassed, amine-free buffer, e.g., PBS with 1 mM EDTA at pH 6.5-7.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column
-
Reaction buffers (e.g., PBS at pH 7.2-7.5 and PBS with 1 mM EDTA at pH 6.5-7.0)
-
Quenching reagent (e.g., Tris or glycine)
Step 1: Activation of Protein-NH₂
-
Prepare Protein-NH₂ at a concentration of 1-10 mg/mL in PBS at pH 7.2-7.5.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF.[12]
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.[2][16]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with PBS at pH 6.5-7.0 containing 1 mM EDTA.
Step 2: Conjugation to Thiol-Containing Peptide
-
If the thiol-containing peptide has disulfide bonds, reduce them first with TCEP.
-
Combine the maleimide-activated protein from Step 1 with the thiol-containing peptide. A 1.5- to 5-fold molar excess of the peptide is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[16]
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
Caption: Pathways for the thiosuccinimide conjugate: instability vs. stabilization.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. communities.springernature.com [communities.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: 4-N-Maleimidobenzoic acid-NHS ester Conjugation
Welcome to the technical support center for bifunctional crosslinker chemistry. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for effectively quenching reactions involving 4-N-Maleimidobenzoic acid-NHS ester and similar heterobifunctional crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is the 4-N-Maleimidobenzoic acid-NHS ester reaction, and why is quenching important?
The 4-N-Maleimidobenzoic acid-NHS ester is a heterobifunctional crosslinker containing two distinct reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form stable amide bonds.[1]
-
A maleimide (B117702) group , which reacts with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[2]
This allows for the sequential conjugation of two different molecules. Quenching is a critical step to stop the reaction by deactivating any unreacted crosslinker.[3] Failing to quench can lead to continued, unwanted labeling of other molecules in subsequent experimental steps, causing non-specific signals and aggregation.[3][4]
Q2: Which functional group should I quench first, the NHS ester or the maleimide?
The quenching strategy depends on your experimental workflow. Typically, this crosslinker is used in a two-step process:
-
Amine Reaction: The NHS ester is reacted with the first protein (Protein A).
-
Sulfhydryl Reaction: The maleimide-activated Protein A is then added to the second, sulfhydryl-containing molecule (Molecule B).
It is best practice to quench any remaining reactive groups after each step is complete. After the final conjugation, a dual-quenching approach is recommended to deactivate both unreacted maleimides and any remaining NHS esters that may have hydrolyzed from the crosslinker but not yet reacted.
Q3: What are the standard quenching agents for NHS esters?
NHS esters are effectively quenched by small molecules containing primary amines.[4] These agents react with the NHS ester, rendering it inactive. Common choices include:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Ethanolamine
These are typically added to a final concentration of 20-100 mM and incubated for 15-60 minutes.[4][6][7]
Q4: What are the standard quenching agents for maleimides?
Unreacted maleimide groups are quenched by adding an excess of a low-molecular-weight molecule containing a free thiol (sulfhydryl) group.[2] This consumes the remaining maleimides, preventing them from reacting with other molecules. Common options include:
Q5: Can I use pH changes to quench the reaction?
Yes, pH adjustment can be used, particularly for the NHS ester. The NHS ester group is susceptible to hydrolysis, a reaction that competes with the desired amine reaction.[10] Increasing the pH to >8.5 significantly accelerates this hydrolysis, effectively quenching the NHS ester by converting it back to a non-reactive carboxyl group.[5][11] The half-life of an NHS ester can decrease to just 10 minutes at pH 8.6.[5][10] However, be aware that high pH (>7.5) can also promote hydrolysis of the maleimide group and may cause it to react non-specifically with amines.[2][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or non-specific signal in downstream applications. | Incomplete quenching of unreacted NHS esters. | Add a primary amine quenching agent like Tris or glycine to a final concentration of 50-100 mM and incubate for at least 15 minutes at room temperature.[4][6] |
| Cross-linking of unintended thiol-containing molecules. | Incomplete quenching of unreacted maleimide groups. | Add a free thiol, such as N-acetyl cysteine or DTT, in molar excess to the initial maleimide concentration to quench the reaction.[2][8] |
| Loss of conjugated payload over time (in vivo or in storage). | The maleimide-thiol linkage (a thiosuccinimide) is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione.[12][13] | After conjugation, intentionally hydrolyze the thiosuccinimide ring to the more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.6-9.0) for a short period.[8][14] |
| Low conjugation efficiency. | The quenching agent was added prematurely or was present in the reaction buffer. | Ensure that buffers used for the conjugation reaction are free of primary amines (like Tris) and thiols.[15][16][17] Use buffers like PBS, HEPES, or MES.[6][12] |
| Precipitation observed after adding quenching agent. | Aggregation of the protein conjugate. | Centrifuge the reaction mixture after quenching and before purification to remove any precipitates.[4] Consider further purification by size-exclusion chromatography to remove soluble aggregates. |
Quantitative Data
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
This table illustrates the strong dependence of NHS ester stability on pH. The rate of hydrolysis competes directly with the desired amine conjugation reaction.
| pH | Temperature (°C) | Half-life of NHS Ester | Citation(s) |
| 7.0 | 0 | 4 - 5 hours | [10] |
| 7.0 | 25 | ~7 hours | [18][19] |
| 8.0 | 4 | ~1 hour | [5] |
| 8.6 | 4 | 10 minutes | [5][10] |
| 9.0 | 25 | Minutes | [18][19] |
Table 2: Recommended Quenching Conditions
| Functional Group | Quenching Agent | Typical Final Concentration | Incubation Time & Temp | Citation(s) |
| NHS Ester | Tris or Glycine | 20 - 100 mM | 15 - 60 min at RT | [4][6][7] |
| Hydroxylamine | 10 mM | 15 min at RT | [5] | |
| Ethanolamine | 20 - 50 mM | 15 min at RT | [5] | |
| Maleimide | N-acetyl cysteine | 40-50x molar excess | 15 min at RT | [8] |
| Cysteine | >10x molar excess | 15-30 min at RT | [16] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation and Quenching
This protocol outlines the modification of a primary amine-containing protein (Protein-NH₂) with the crosslinker, followed by conjugation to a sulfhydryl-containing molecule (Molecule-SH) and final quenching.
-
Dissolve Protein-NH₂: Prepare the amine-containing protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5.[10][16]
-
Prepare Crosslinker: Immediately before use, dissolve the 4-N-Maleimidobenzoic acid-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.[16][17]
-
First Reaction (Amine Modification): Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[6][17]
-
Purification (Optional but Recommended): Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).[4][16] This step prevents the NHS ester quenching agent from interfering with the subsequent maleimide reaction.
-
Second Reaction (Sulfhydryl Conjugation): Add the sulfhydryl-containing molecule (Molecule-SH) to the maleimide-activated protein. Incubate for 2 hours at room temperature or overnight at 4°C.[20]
-
Dual Quenching Step:
-
To quench unreacted maleimide groups, add N-acetyl cysteine to a final concentration that is in 40-50 fold molar excess relative to the initial crosslinker amount. Incubate for 15 minutes at room temperature.[8]
-
To quench any remaining NHS ester activity, add Tris-HCl to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature.[4][6]
-
-
Final Purification: Remove quenching agents and reaction byproducts via desalting column, dialysis, or another suitable chromatography method to isolate the final conjugate.[4]
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. blog.truegeometry.com [blog.truegeometry.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. broadpharm.com [broadpharm.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting Protein Aggregation Post-Labeling with 4-N-Maleimidobenzoicacid-NHS
This technical support center is designed for researchers, scientists, and drug development professionals encountering protein aggregation issues after labeling with 4-N-Maleimidobenzoicacid N-hydroxysuccinimide ester (MBS-NHS). This guide provides troubleshooting tips and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 4-N-Maleimidobenzoicacid-NHS (MBS-NHS) and what is its primary application?
A1: 4-N-Maleimidobenzoicacid N-hydroxysuccinimide ester (MBS-NHS) is a heterobifunctional crosslinker. It contains two reactive groups: an NHS ester and a maleimide (B117702) group. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein), while the maleimide group reacts with sulfhydryl groups (like the side chain of cysteine residues). This makes MBS-NHS a valuable tool for conjugating two different molecules, such as linking an antibody to an enzyme or a toxin.
Q2: What are the common causes of protein aggregation after labeling with MBS-NHS?
A2: Protein aggregation following labeling with MBS-NHS can be attributed to several factors:
-
Over-labeling: The addition of too many MBS-NHS molecules can alter the protein's surface charge and increase its hydrophobicity, leading to a decrease in solubility and subsequent aggregation.
-
Hydrophobicity of the Crosslinker: The benzoyl group in MBS-NHS is hydrophobic. Conjugating multiple MBS-NHS molecules to a protein can increase its overall surface hydrophobicity, promoting self-association and aggregation.[1]
-
Intermolecular Crosslinking: If the protein of interest has both accessible primary amines and free sulfhydryl groups, the MBS-NHS crosslinker can inadvertently link multiple protein molecules together, resulting in the formation of large aggregates.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers are critical for maintaining protein stability.[2] Unfavorable buffer conditions can increase a protein's susceptibility to aggregation.
-
High Protein Concentration: Performing the labeling reaction at high protein concentrations increases the likelihood of intermolecular interactions, which can lead to aggregation.[3]
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Observation: The simplest method is to visually inspect the solution for any signs of turbidity, precipitation, or cloudiness.[1]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering by aggregates.[1]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[4][5]
-
SDS-PAGE: Under non-reducing conditions, disulfide-linked aggregates will appear as higher molecular weight bands on an SDS-PAGE gel.[6]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During or After the Labeling Reaction
This is a clear indicator of significant and rapid protein aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reagent Concentration | Dissolve the MBS-NHS in a small amount of an organic co-solvent (e.g., DMSO or DMF) before adding it to the protein solution. Add the dissolved reagent to the protein solution slowly and with gentle mixing. | NHS esters can have limited aqueous solubility. Adding the solid reagent directly can cause precipitation. Slow addition prevents localized high concentrations that can lead to rapid, uncontrolled reactions. |
| Incorrect Buffer pH | Ensure the labeling buffer pH is between 7.2 and 8.5 for the NHS ester reaction and 6.5-7.5 for the maleimide reaction. A pH of 7.2-7.5 is often a good compromise. | The NHS ester reaction is more efficient at a slightly alkaline pH, while the maleimide reaction is more specific at a slightly acidic to neutral pH. Maintaining an optimal pH is crucial for both reaction efficiency and protein stability.[7] |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). | Lowering the protein concentration reduces the frequency of intermolecular collisions, thereby minimizing the chance of aggregation.[3] |
| Suboptimal Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the kinetics of both the labeling reaction and the protein aggregation process.[3] |
Issue 2: Gradual Aggregation During Storage After Labeling and Purification
This suggests a more subtle instability of the labeled protein.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling | Reduce the molar excess of the MBS-NHS reagent in the labeling reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio. | A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and induce aggregation. |
| Increased Hydrophobicity | Switch to a more hydrophilic crosslinker if possible. Include stabilizing additives in the storage buffer. | Hydrophilic linkers can reduce the overall hydrophobicity of the conjugated protein. Additives can help to maintain protein solubility.[8] |
| Suboptimal Buffer Conditions | Screen different storage buffers with varying pH, ionic strength, and additives to find the optimal formulation for long-term stability. | The ideal storage buffer will maintain the protein in its native, non-aggregated state. |
| Improper Storage Temperature | Store the labeled protein at an appropriate temperature, often at -80°C with a cryoprotectant like glycerol (B35011). Avoid repeated freeze-thaw cycles. | Proper storage conditions are essential for maintaining the long-term stability of the labeled protein.[9] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for MBS-NHS Labeling
| Parameter | Recommended Range/Condition | Notes |
| MBS-NHS:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio is protein-dependent and should be determined empirically. Start with a lower ratio to minimize over-labeling. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[10] |
| Reaction Buffer | Amine-free buffers such as PBS (Phosphate Buffered Saline) or HEPES | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.[2] |
| Reaction pH | 7.2 - 7.5 | A compromise to accommodate both the NHS ester (optimal at pH 7.2-8.5) and maleimide (optimal at pH 6.5-7.5) reactions.[7] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can help to reduce aggregation but may require longer incubation times.[3] |
| Incubation Time | 30 minutes to 2 hours | The reaction time should be optimized based on the reactivity of the protein and the desired degree of labeling. |
| Organic Solvent | <10% (v/v) | MBS-NHS is often dissolved in DMSO or DMF. Keep the final concentration of the organic solvent low to prevent protein denaturation. |
Table 2: Common Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure and preventing aggregation by inhibiting protein unfolding.[11][12] |
| L-Arginine | 50-500 mM | Suppresses aggregation by binding to both charged and hydrophobic patches on the protein surface, thereby reducing protein-protein interactions.[13][14][15] |
| Sucrose | 0.25-1 M | An osmolyte that favors the native, compact state of the protein. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with MBS-NHS
-
Protein Preparation:
-
Dialyze or desalt the protein into an amine-free and sulfhydryl-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
MBS-NHS Solution Preparation:
-
Immediately before use, dissolve the MBS-NHS in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction (Amine-Modification):
-
Add a 5 to 20-fold molar excess of the dissolved MBS-NHS to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted MBS-NHS and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer for the subsequent maleimide reaction (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0).
-
-
Conjugation Reaction (Sulfhydryl-Modification):
-
Add the sulfhydryl-containing molecule to the MBS-activated protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove any remaining unreacted molecules and aggregates.
-
Protocol 2: Detection of Protein Aggregates by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the protein's molecular weight) with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[16]
-
-
Sample Preparation:
-
Filter the protein sample through a 0.22 µm syringe filter to remove any large particulates.
-
Ensure the sample is in a buffer compatible with the mobile phase.
-
-
Chromatographic Run:
-
Inject an appropriate volume of the protein sample onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric protein and any earlier eluting peaks, which represent soluble aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
Protocol 3: Detection of Protein Aggregates by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and other extraneous particles.[3]
-
Place the sample into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the particles in the solution.
-
The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomer indicates aggregation. The polydispersity index (PDI) can also provide an indication of the heterogeneity of the sample.[5]
-
Visualizations
Caption: Experimental workflow for protein labeling with MBS-NHS.
Caption: Troubleshooting workflow for protein aggregation.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. efce.ch.bme.hu [efce.ch.bme.hu]
- 7. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. | Semantic Scholar [semanticscholar.org]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Removal of unreacted 4-N-Maleimidobenzoicacid-NHS from the conjugation mixture.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-N-Maleimidobenzoic acid-NHS (MBS-NHS) from a conjugation mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted MBS-NHS after the initial conjugation step?
A1: It is essential to remove unreacted MBS-NHS for several reasons. Firstly, the unreacted NHS ester can continue to react with any primary amine-containing molecules in subsequent steps, leading to unintended labeling. Secondly, the maleimide (B117702) group of the unreacted MBS-NHS can react with sulfhydryl groups, potentially causing undesired cross-linking or interfering with downstream applications. Finally, the presence of unreacted crosslinker can complicate the analysis and characterization of the final conjugate.
Q2: What are the primary methods for removing small molecule crosslinkers like MBS-NHS?
A2: The most common and effective methods for removing unreacted small molecule crosslinkers from a protein conjugate mixture are quenching the reaction followed by purification techniques such as size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).
Q3: What is "quenching" and why is it performed?
A3: Quenching is the process of adding a small molecule containing a primary amine to the reaction mixture to consume any unreacted NHS esters. This is a critical step to stop the labeling reaction and prevent unwanted side reactions before purification.
Q4: Can the unreacted MBS-NHS be removed by precipitation of the protein conjugate?
A4: While protein precipitation can be used to separate the conjugate from the reaction mixture, it may not be the most effective method for removing all unreacted MBS-NHS. There is a risk of the small molecule co-precipitating with the protein. Additionally, the precipitation and subsequent resolubilization steps can sometimes lead to protein denaturation and loss of activity.
Troubleshooting Guides
This section addresses common issues encountered during the removal of unreacted MBS-NHS.
Low Yield of Final Conjugate
| Potential Cause | Recommended Solution |
| Protein loss during purification | For SEC, ensure the column is properly packed and equilibrated. For dialysis, select a membrane with an appropriate Molecular Weight Cut-Off (MWCO) to prevent the loss of your conjugate. Protein loss due to nonspecific binding to dialysis membranes can be significant for dilute samples (<0.1 mg/mL); adding a carrier protein like BSA can help mitigate this.[1] |
| Protein precipitation during purification | If precipitation occurs during dialysis, it may be due to the removal of stabilizing agents from the buffer.[2] Consider performing a gradual buffer exchange. For SEC, ensure the running buffer is compatible with your protein's stability. High concentrations of organic solvents (like DMSO or DMF) used to dissolve the crosslinker can also cause precipitation.[3] |
| Inefficient quenching | Ensure the quenching agent is added in sufficient molar excess and that the pH of the reaction mixture is suitable for the quenching reaction (typically pH 7.5-8.5). |
Presence of Unreacted MBS-NHS After Purification
| Potential Cause | Recommended Solution |
| Inefficient purification method | For SEC, ensure the column has adequate resolution to separate the conjugate from the small molecule. A longer column can improve resolution.[4] For dialysis, increase the number of buffer changes and the total dialysis time. Using a larger volume of dialysis buffer (at least 200-fold greater than the sample volume) is recommended.[5] |
| Incorrect MWCO for dialysis membrane | The MWCO of the dialysis membrane should be significantly smaller than the molecular weight of your protein conjugate but large enough to allow the free passage of the unreacted MBS-NHS (MW = 314.26 g/mol ). A general guideline is to select an MWCO that is at least 10-20 times the molecular weight of the molecule to be removed. |
| Sample overload in SEC | Overloading the SEC column can lead to poor separation. Ensure the sample volume is appropriate for the column size. |
Data Presentation: Comparison of Purification Methods
The following table summarizes key quantitative parameters for the most common methods used to remove unreacted crosslinkers. The data is based on typical performance and may vary depending on the specific protein, conjugate, and experimental conditions.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Typical Protein Recovery | >90% | >90% (can be lower for dilute samples)[1] | >95% |
| Removal of Small Molecules | High (>99% in some cases)[6] | High (dependent on MWCO, buffer changes, and time) | High (>99% in some cases)[6][7] |
| Processing Time | Fast (minutes to a few hours) | Slow (hours to overnight)[8] | Fast (hours) |
| Sample Dilution | Can be significant | Minimal | Can be used to concentrate the sample |
| Scalability | Good for lab scale; can be challenging for large scale | Good for various scales | Excellent for large scale |
Experimental Protocols
Protocol 1: Quenching the Conjugation Reaction
-
Prepare Quenching Solution: Prepare a 1 M stock solution of a primary amine-containing buffer, such as Tris-HCl or glycine, at pH 8.0.
-
Add Quenching Agent: Add the quenching solution to the conjugation reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
Protocol 2: Removal of Unreacted MBS-NHS using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a desalting column with a resin that has an appropriate fractionation range for your protein conjugate (e.g., Sephadex G-25 for proteins >5 kDa).[9]
-
Equilibration: Equilibrate the column with a buffer that is suitable for the stability of your protein conjugate. This will also be the final buffer for your purified conjugate.
-
Sample Application: Apply the quenched reaction mixture to the top of the column.
-
Elution: Elute the column with the equilibration buffer. The protein conjugate will elute in the void volume, while the smaller, unreacted MBS-NHS and quenching agent will be retained by the resin and elute later.
-
Fraction Collection: Collect the fractions containing the purified protein conjugate. Monitor the elution profile using UV absorbance at 280 nm.
Protocol 3: Removal of Unreacted MBS-NHS using Dialysis
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is appropriate for retaining your protein conjugate while allowing the unreacted MBS-NHS to pass through. A 10 kDa MWCO is often a suitable starting point for most proteins.[5]
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water.
-
Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis device in a large volume of a suitable buffer (at least 200 times the sample volume).[5] Stir the buffer gently.
-
Buffer Changes: Perform at least three buffer changes over a period of 24 hours to ensure complete removal of the unreacted crosslinker. A typical schedule is two changes at 2-4 hour intervals, followed by an overnight dialysis.[5]
-
Sample Recovery: Carefully recover the purified protein conjugate from the dialysis device.
Visualizations
Caption: Experimental workflow for the removal of unreacted MBS-NHS.
References
- 1. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis & purification of proteins: SEC (Size Exclusion Chromatography), the separation of molecules according to their sizes [blog.interchim.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Impact of temperature and incubation time on 4-N-Maleimidobenzoicacid-NHS reaction efficiency.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 4-N-Maleimidobenzoicacid-NHS (MBS-NHS) for bioconjugation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure efficient and reproducible results.
Impact of Temperature and Incubation Time on Reaction Efficiency
The efficiency of a two-step conjugation using MBS-NHS is critically dependent on both temperature and incubation time. These parameters must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions such as hydrolysis of the NHS ester and potential degradation of sensitive biomolecules.
Summary of Key Reaction Parameters
The following table summarizes the recommended conditions for the two main reaction steps involved in MBS-NHS conjugation.
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide (B117702) Reaction (Thiol-reactive) |
| Optimal pH | 7.2 - 8.5[1][2] | 6.5 - 7.5[3] |
| Recommended Temperature | 4°C to Room Temperature (20-25°C)[1][3] | 4°C to Room Temperature (20-25°C)[3] |
| Recommended Incubation Time | 30 minutes - 4 hours[1][4] | 30 minutes - 2 hours at Room Temperature; Overnight (8-16 hours) at 4°C[3] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using MBS-NHS
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing a free thiol group (Protein-SH).
Materials:
-
MBS-NHS crosslinker
-
Protein-NH₂ (e.g., antibody)
-
Protein-SH (e.g., enzyme with a free cysteine)
-
Reaction Buffer A (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)
-
Reaction Buffer B (e.g., PBS, pH 6.5-7.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Immediately before use, dissolve the MBS-NHS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[5]
-
Dissolve Protein-NH₂ in Reaction Buffer A at a concentration of 1-10 mg/mL.[6]
-
Dissolve Protein-SH in Reaction Buffer B. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-100 fold molar excess of a reducing agent like TCEP.[5] Remove the reducing agent using a desalting column before proceeding.
-
-
Step 1: Reaction of MBS-NHS with Protein-NH₂
-
Step 2: Reaction of Maleimide-activated Protein with Protein-SH
-
Quenching and Purification:
-
To stop the reaction, you can add a small molecule with a free thiol (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to separate the conjugate from unconjugated proteins and byproducts.
-
Visualizing the Workflow and Dependencies
The following diagrams illustrate the experimental workflow and the logical relationships between key reaction parameters.
Caption: A typical experimental workflow for a two-step conjugation using MBS-NHS.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Methods to validate the conjugation of 4-N-Maleimidobenzoicacid-NHS to a protein.
For researchers, scientists, and drug development professionals, the successful conjugation of small molecules, such as 4-N-Maleimidobenzoicacid-NHS (MBS), to a protein is a critical step in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapies. Rigorous validation is essential to ensure the efficacy, safety, and batch-to-batch consistency of the final product. This guide provides a comparative analysis of common methods used to validate protein conjugation, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
Comparison of Validation Methods
The choice of validation method depends on several factors, including the specific information required (e.g., confirmation of conjugation, determination of conjugation ratio, identification of conjugation site), the available equipment, and the desired throughput and cost-effectiveness. The following table summarizes the key characteristics of the most widely used techniques.
| Method | Principle | Information Provided | Advantages | Disadvantages | Relative Cost | Relative Time |
| SDS-PAGE | Separation of proteins by molecular weight under denaturing conditions. | Confirmation of conjugation through a molecular weight shift. Estimation of purity. | Rapid, inexpensive, and widely available. Good for initial screening.[1] | Provides only an estimation of molecular weight. Denaturing conditions may not be suitable for all conjugates. Low resolution for large proteins.[1] | $ | Short |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, determination of the drug-to-antibody ratio (DAR), and identification of conjugation sites.[2][3] | High accuracy and sensitivity. Provides detailed structural information. | Requires specialized and expensive equipment. Complex data analysis.[3] |
| Long |
| UV-Vis Spectroscopy | Measurement of light absorbance by the protein and the conjugated molecule at specific wavelengths. | Estimation of the degree of labeling (DOL) or drug-to-antibody ratio (DAR).[4][5] | Simple, rapid, and non-destructive.[4] | Indirect method that relies on the accuracy of extinction coefficients. Can be affected by interfering substances.[5] | $ | Short |
| Chromatography (e.g., SEC, RP-HPLC) | Separation of molecules based on size, charge, or hydrophobicity. | Separation of conjugated protein from unconjugated protein and free linker/drug. Quantification of conjugation efficiency. | High resolution and reproducibility. Can be used for both analytical and preparative purposes. | Can be time-consuming to develop methods. Requires specialized equipment. |
| Medium |
Experimental Protocols
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This protocol provides a basic framework for analyzing protein conjugation using SDS-PAGE.[1][6][7]
Materials:
-
Polyacrylamide gels (precast or hand-cast)
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight standards
-
Conjugated protein sample and unconjugated protein control
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
-
Gel imaging system
Procedure:
-
Sample Preparation: Mix the protein samples (conjugated and unconjugated control) with sample loading buffer. For reducing SDS-PAGE, the loading buffer should contain a reducing agent like β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Sample Heating: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load the molecular weight standards and the prepared protein samples into the wells of the polyacrylamide gel.
-
Electrophoresis: Place the gel in the electrophoresis chamber, fill with running buffer, and apply a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and immerse it in Coomassie Brilliant Blue staining solution with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution to remove the background stain until the protein bands are clearly visible.
-
Analysis: Image the gel using a gel documentation system. A successful conjugation will result in a band for the conjugated protein that has a higher molecular weight than the unconjugated protein.
Mass Spectrometry (MS)
This protocol provides a general workflow for the analysis of protein conjugates by mass spectrometry.[2][8][9]
Materials:
-
Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)
-
HPLC system for online desalting and separation (optional)
-
Solvents for mass spectrometry (e.g., acetonitrile (B52724), water, formic acid)
-
Enzymes for protein digestion (e.g., trypsin) (for peptide mapping)
-
Reducing and alkylating agents (for peptide mapping)
Procedure for Intact Mass Analysis:
-
Sample Preparation: Dilute the conjugated protein sample in a suitable solvent for mass spectrometry. For native MS, use a buffer such as ammonium (B1175870) acetate. For denaturing MS, use a solution containing acetonitrile and formic acid.
-
Desalting: If necessary, desalt the sample using a desalting column or online with the HPLC system to remove salts and other non-volatile components.
-
Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the intact conjugate. The number of attached linkers/drugs can be determined from the mass shift compared to the unconjugated protein.
Procedure for Peptide Mapping:
-
Denaturation, Reduction, and Alkylation: Denature the protein conjugate, reduce the disulfide bonds with a reducing agent like DTT, and then alkylate the free thiols with an alkylating agent like iodoacetamide.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify the peptides and the modified peptides carrying the linker/drug by searching the MS/MS data against the protein sequence. This will pinpoint the exact amino acid residues that have been conjugated.
UV-Vis Spectroscopy
This protocol describes how to estimate the degree of conjugation using UV-Vis spectroscopy.[4][10][11]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Buffer used for conjugation
-
Conjugated protein sample
-
Unconjugated protein control
Procedure:
-
Determine Extinction Coefficients: Obtain the molar extinction coefficients (ε) of the protein and the conjugated molecule (e.g., the drug or linker) at two different wavelengths. Typically, 280 nm is used for the protein, and a wavelength where the conjugated molecule has maximum absorbance is used for the second measurement.
-
Measure Absorbance:
-
Measure the absorbance of the conjugated protein solution at both selected wavelengths (e.g., A280 and Amax of the drug).
-
Measure the absorbance of the unconjugated protein control at the same wavelengths.
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the protein can be calculated from the absorbance at 280 nm, correcting for the contribution of the conjugated molecule's absorbance at this wavelength.
-
The concentration of the conjugated molecule can be calculated from its maximum absorbance, correcting for the protein's contribution at that wavelength.
-
The DOL is the molar ratio of the conjugated molecule to the protein.
A simplified equation to calculate the DOL is: DOL = (A_max_conjugate / ε_drug_max) / ((A_280_conjugate - (A_max_conjugate * CF)) / ε_protein_280) Where CF is the correction factor (absorbance of the drug at 280 nm / absorbance of the drug at its λmax).
-
Alternative Crosslinkers
While MBS is a commonly used heterobifunctional crosslinker, several alternatives are available, each with distinct properties.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Key Features |
| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS ester, Maleimide (B117702) | 7.3 | Aromatic ring in the spacer arm provides rigidity.[12][13] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | 8.3 | Cyclohexane ring in the spacer arm provides more stability to the maleimide group than MBS.[14][15][16][17] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester, Maleimide | 8.3 | Water-soluble version of SMCC, avoiding the need for organic solvents.[16][18][19] |
| EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) | Carbodiimide, NHS ester | 0 (zero-length) | Forms a direct amide bond between carboxyl groups and primary amines.[20][21][22][23][24] |
Protocol for SMCC Crosslinking
This two-step protocol is designed to conjugate a protein with primary amines to a protein with free sulfhydryl groups using SMCC.[14][15][17]
Materials:
-
SMCC
-
Anhydrous DMSO or DMF
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
Conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare SMCC Solution: Dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM immediately before use.
-
Activate Protein 1:
-
Dissolve Protein 1 in conjugation buffer.
-
Add the SMCC solution to the Protein 1 solution at a 10-20 fold molar excess.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Remove Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with conjugation buffer.
-
Conjugate with Protein 2:
-
Immediately add the maleimide-activated Protein 1 to the sulfhydryl-containing Protein 2.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional): The reaction can be stopped by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purification: Purify the final conjugate using size exclusion chromatography or another suitable method.
Conclusion
The validation of protein conjugation is a multifaceted process that requires careful consideration of the analytical methods employed. SDS-PAGE offers a rapid and cost-effective initial assessment, while UV-Vis spectroscopy provides a quick estimation of the degree of labeling. For detailed characterization, including precise molecular weight determination and identification of conjugation sites, mass spectrometry is the gold standard. Chromatographic methods are invaluable for purification and quantification. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation strategy to ensure the quality and consistency of their protein conjugates, ultimately accelerating the development of novel biotherapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 4. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 5. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SDS-PAGE Protocol | Rockland [rockland.com]
- 7. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Principle and Protocol of Protein Concentration Measurement by UV - Creative BioMart [creativebiomart.net]
- 12. korambiotech.com [korambiotech.com]
- 13. labmartgh.com [labmartgh.com]
- 14. proteochem.com [proteochem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. manuals.plus [manuals.plus]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Mass Spectrometry Characterization of 4-N-Maleimidobenzoic Acid-NHS Conjugates
In the realm of protein analysis and drug development, the use of crosslinking agents to study protein-protein interactions and create novel bioconjugates is paramount. 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester (MBS-NHS) is a heterobifunctional crosslinker that facilitates the covalent conjugation of molecules containing primary amines to those with sulfhydryl groups. The characterization of these conjugates, particularly by mass spectrometry, is crucial for verifying the success of the conjugation and understanding the structure of the resulting complex. This guide provides a comparative analysis of MBS-NHS conjugates, supported by experimental data and detailed protocols for their characterization by mass spectrometry.
Comparison of Crosslinking Chemistries
The choice of crosslinker is critical and depends on the target functional groups and the desired outcome of the experiment. MBS-NHS offers specificity by targeting two different functional groups. Below is a comparison with other common crosslinking agents.
| Feature | 4-N-Maleimidobenzoic acid-NHS (MBS-NHS) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) | Disuccinimidyl suberate (B1241622) (DSS) / Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl sulfoxide (B87167) (DSSO) |
| Target Groups | Primary amines (-NH2) and Sulfhydryls (-SH) | Carboxyls (-COOH) and Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) |
| Functionality | Heterobifunctional | "Zero-length" crosslinker (activates carboxyls) | Homobifunctional | Homobifunctional, MS-cleavable |
| Reaction pH | NHS-ester reaction: pH 7-9; Maleimide (B117702) reaction: pH 6.5-7.5[1] | pH 4.5-7.2 | pH 7-9 | pH 7-9 |
| Cleavability by MS | No | No | No | Yes (MS-cleavable) |
| Common Applications | Antibody-drug conjugates, protein-peptide conjugation, enzyme immobilization | Labeling of carboxyl groups, protein-protein conjugation | Studying protein quaternary structure and interactions | In-cell crosslinking, identification of protein-protein interactions in complex mixtures[2] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for MBS-NHS conjugation and subsequent sample preparation for mass spectrometry.
Protocol 1: Two-Step Conjugation using MBS-NHS
This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B).
-
Materials:
-
Protein A in amine-free buffer (e.g., 20 mM HEPES, pH 7.8)
-
Protein B in a suitable buffer
-
MBS-NHS dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)[3]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
-
Procedure:
-
Dissolve Protein A to a concentration of 10-20 µM in the amine-free buffer[3].
-
Prepare a stock solution of MBS-NHS in DMSO. For BS3 and DSS, it is recommended to prepare stock solutions in water-free DMSO and store small aliquots at -80°C, thawing them immediately before use[3].
-
Add a 5- to 50-fold molar excess of MBS-NHS to the Protein A solution[3]. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove excess, unreacted MBS-NHS using a desalting column equilibrated with a maleimide-reactive buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5).
-
Immediately add the activated Protein A to Protein B at a desired molar ratio.
-
Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C[1].
-
Quench the reaction by adding a quenching solution to consume any unreacted maleimide groups.
-
The final conjugate can be purified by size-exclusion chromatography.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Materials:
-
Conjugated protein sample
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8)[4]
-
Reducing agent (e.g., 500 mM DTT)[4]
-
Alkylating agent (e.g., 500 mM iodoacetamide)[4]
-
Proteolytic enzyme (e.g., trypsin)[4]
-
Desalting column (e.g., C18)
-
-
Procedure:
-
Denature the conjugated protein sample by diluting it in the denaturing buffer[4].
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 30 minutes[4].
-
Alkylate free sulfhydryl groups by adding iodoacetamide (B48618) and incubating at room temperature for 30 minutes in the dark[4].
-
Dilute the sample to reduce the urea concentration to below 2 M to ensure enzyme activity.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C[5].
-
Acidify the sample with trifluoroacetic acid (TFA) to stop the digestion.
-
Desalt the peptide mixture using a C18 column before LC-MS/MS analysis.
-
Mass Spectrometry Data and Interpretation
The analysis of mass spectrometry data is crucial for identifying cross-linked peptides and confirming the conjugation.
Mass Shifts:
The covalent attachment of the MBS-NHS linker results in a specific mass addition to the modified amino acid residues. The NHS ester end reacts with primary amines (lysine or N-terminus) to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups (cysteine) to form a thioether bond[1]. The interpretation of MS/MS data for peptides cross-linked with N-hydroxysuccinimide esters can be complex due to the formation of a new amide bond that can lead to different fragmentation pathways compared to linear peptides.
Types of Cross-linked Products:
Following enzymatic digestion, a heterogeneous mixture of peptides is generated. Mass spectrometry can identify different types of cross-linked products:
| Type | Description |
| Type 0 | Modified Peptides (Monolinks): A peptide with a crosslinker attached at one end, and the other end hydrolyzed. |
| Type 1 | Intra-peptide Crosslinks (Loop-links): A single peptide that is cross-linked at two positions. |
| Type 2 | Inter-peptide Crosslinks: Two different peptides covalently linked together by the crosslinker. |
Visualizations
Experimental Workflow for MBS-NHS Conjugation and MS Analysis
Caption: Experimental workflow for MBS-NHS conjugation and subsequent mass spectrometry analysis.
Comparison of Crosslinker Reactivity
References
- 1. biorxiv.org [biorxiv.org]
- 2. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 4. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 5. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR) for ADCs Made with 4-N-Maleimidobenzoicacid-NHS: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetics of the therapeutic. This guide provides a comprehensive comparison of the primary analytical methods for determining the DAR of ADCs synthesized using the linker 4-N-Maleimidobenzoicacid-NHS. This linker is commonly used for conjugating drugs to cysteine residues on the antibody, and this guide will focus on such cysteine-linked ADCs.
The choice of analytical technique for DAR determination is crucial and depends on various factors, including the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution of drug-loaded species), and the available instrumentation. Here, we compare four widely used methods: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV/Vis Spectroscopy.
Comparison of DAR Determination Methods
The following table summarizes the key characteristics of each method, providing a comparative overview to aid in selecting the most appropriate technique for your specific needs.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Mass Spectrometry (MS) | UV/Vis Spectroscopy |
| Principle | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. | Separates reduced antibody light and heavy chains with varying drug loads based on hydrophobicity under denaturing conditions. | Measures the mass-to-charge ratio of intact or reduced/digested ADC species to determine the precise mass and calculate the DAR. | Measures the absorbance of the ADC at two wavelengths (one for the antibody, one for the drug) to calculate the average DAR based on their respective extinction coefficients. |
| Information Provided | Average DAR, drug distribution (e.g., DAR 0, 2, 4, 6, 8 species), and relative abundance of each species.[1][2] | Average DAR and drug distribution on light and heavy chains.[3][4] | Precise molecular weight of different ADC species, average DAR, drug distribution, and identification of conjugation sites (with peptide mapping).[5] | Average DAR only.[3][] |
| Sample Preparation | Minimal, non-denaturing. | Reduction of disulfide bonds is required to separate light and heavy chains.[7][8] | Can be analyzed intact (native MS) or after reduction/digestion. Deglycosylation can simplify spectra.[5][9] | Minimal, requires a purified ADC sample. |
| Throughput | Moderate to high. | Moderate. | Lower, especially with complex data analysis. | High. |
| Instrumentation | HPLC/UHPLC system with a HIC column and UV detector.[1][2] | HPLC/UHPLC system with a reversed-phase column and UV detector.[4][7] | LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[5][9] | UV/Vis spectrophotometer.[] |
| Advantages | - Provides information on drug distribution. - Non-denaturing conditions preserve the ADC's integrity. - Robust and widely used method.[1][10] | - High resolution. - Can provide information on drug load on individual chains. - Orthogonal method to HIC.[3] | - Provides the most detailed information (precise mass, heterogeneity). - Can identify conjugation sites. - High sensitivity.[5] | - Simple, rapid, and requires basic instrumentation. - High throughput.[] |
| Disadvantages | - May have lower resolution for highly hydrophobic ADCs. - High salt concentrations in mobile phases can be corrosive to standard HPLC systems.[10] | - Denaturing conditions disrupt the native ADC structure. - Requires a reduction step, adding to sample preparation time. - Potential for incomplete reduction or re-oxidation. | - More complex instrumentation and data analysis. - Higher cost. - Ionization efficiency can vary between different DAR species, potentially affecting accuracy.[10] | - Only provides an average DAR, no information on distribution. - Prone to interference from impurities that absorb at the same wavelengths. - Requires accurate extinction coefficients for both antibody and drug.[] |
Experimental Workflows and Protocols
To provide a practical understanding of how to implement these methods, detailed experimental workflows and protocols are outlined below.
General Experimental Workflow
The following diagram illustrates the general workflow for DAR determination, from sample preparation to data analysis.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for determining the average DAR and the distribution of different drug-loaded species for cysteine-linked ADCs under non-denaturing conditions.[1][2]
Workflow for HIC Analysis:
Materials:
-
HPLC or UHPLC system (bio-inert system recommended to prevent corrosion from high salt buffers)[2]
-
HIC column (e.g., TSKgel Butyl-NPR, Agilent PL-HIC)
-
UV detector
-
Mobile Phase A (High Salt): e.g., 2 M ammonium (B1175870) sulfate, 100 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 100 mM sodium phosphate, pH 7.0, with 5-10% isopropanol
-
ADC sample
Procedure:
-
System Preparation:
-
Prepare mobile phases A and B and degas them.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100
-
-
Protocol 2: DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution method that separates the light and heavy chains of the ADC after reduction, allowing for the determination of the average DAR.[3][4][7]
Workflow for RP-HPLC Analysis:
Materials:
-
HPLC or UHPLC system
-
Reversed-phase column (e.g., C4 or C8, wide-pore)
-
UV detector
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: e.g., 0.1% TFA in acetonitrile
-
ADC sample
Procedure:
-
Sample Preparation:
-
To approximately 100 µg of the ADC sample, add a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.[8]
-
-
System Preparation:
-
Prepare mobile phases A and B and degas them.
-
Equilibrate the RP column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.5-1.0 mL/min.
-
-
Chromatographic Run:
-
Inject the reduced ADC sample onto the column.
-
Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR using the following formula:[4]
-
Average DAR = [ (Σ Peak Area % of conjugated Light Chain species × Number of drugs) + (Σ Peak Area % of conjugated Heavy Chain species × Number of drugs) ] / 100
-
-
Protocol 3: DAR Determination by Mass Spectrometry (MS)
MS provides the most detailed information, including the precise mass of each ADC species, allowing for accurate DAR determination.
Workflow for LC-MS Analysis:
Materials:
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Appropriate LC column (e.g., size-exclusion for native MS, reversed-phase for denaturing MS)
-
Mobile phases compatible with MS (e.g., using formic acid instead of TFA)
-
ADC sample
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
For intact analysis (native MS), dilute the ADC in a volatile buffer like ammonium acetate.[11]
-
For reduced analysis, follow the reduction protocol for RP-HPLC.
-
-
LC-MS Analysis:
-
Perform LC separation to introduce the ADC species into the mass spectrometer.
-
Acquire mass spectra over the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR by averaging the number of drugs per antibody, weighted by the relative abundance of each species determined from the deconvoluted spectrum.
-
Protocol 4: DAR Determination by UV/Vis Spectroscopy
This is a simple and rapid method for determining the average DAR, but it does not provide information on the distribution of drug-loaded species.[3][][12]
Workflow for UV/Vis Spectroscopy Analysis:
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Purified ADC sample
-
Buffer used for ADC formulation
Procedure:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two different wavelengths (typically 280 nm for the antibody and the absorbance maximum of the drug).
-
-
Sample Measurement:
-
Measure the absorbance of the purified ADC sample at the two selected wavelengths.
-
-
Data Analysis:
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and solving a set of two simultaneous equations:
-
A_λ1 = ε_Ab,λ1 * C_Ab * l + ε_Drug,λ1 * C_Drug * l
-
A_λ2 = ε_Ab,λ2 * C_Ab * l + ε_Drug,λ2 * C_Drug * l
-
Where A is the absorbance, ε is the molar extinction coefficient, C is the concentration, and l is the path length.
-
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
-
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For ADCs constructed with a this compound linker, which are typically conjugated to cysteine residues, all four methods discussed can be applied.
-
UV/Vis Spectroscopy offers a quick and simple estimation of the average DAR.
-
HIC is considered the gold standard for providing information on the distribution of different drug-loaded species under non-denaturing conditions.[10]
-
RP-HPLC serves as a high-resolution, orthogonal method to HIC, providing details on the drug load of the individual antibody chains.
-
Mass Spectrometry provides the most comprehensive and accurate characterization, including precise mass information and the potential to identify conjugation sites.
The choice of method will depend on the specific requirements of the analysis, the stage of development, and the available resources. For comprehensive characterization, a combination of orthogonal methods, such as HIC and MS, is often recommended to ensure the accuracy and reliability of the DAR determination.
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. criver.com [criver.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: SMCC vs. 4-N-Maleimidobenzoicacid-NHS for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that profoundly impacts the stability, efficacy, and immunogenicity of bioconjugates. This guide provides an objective, data-driven comparison of two widely used heterobifunctional crosslinkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and 4-N-Maleimidobenzoicacid-NHS, more commonly known as m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).
Both SMCC and MBS are staples in the bioconjugation toolkit, enabling the covalent linkage of molecules bearing primary amines (e.g., lysine (B10760008) residues on antibodies) to molecules with sulfhydryl groups (e.g., cysteine residues or engineered thiols on cytotoxic drugs). Their utility is particularly pronounced in the development of Antibody-Drug Conjugates (ADCs). While they share the same reactive ends—an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group—their core structural differences, primarily in the spacer arm, give rise to distinct physicochemical properties that must be carefully considered.
Core Mechanism of Action
The conjugation strategy for both SMCC and MBS is a sequential, two-step process that minimizes the risk of unwanted homodimerization.[1][2]
-
Amine Acylation: The NHS ester end of the crosslinker reacts with a primary amine on the first biomolecule (e.g., an antibody) at a physiological to slightly alkaline pH (7.0-9.0), forming a stable amide bond and releasing the N-hydroxysuccinimide leaving group.[1]
-
Thiol Addition: After removing the excess, unreacted crosslinker, the maleimide-activated biomolecule is introduced to a second molecule containing a free sulfhydryl (thiol) group. The maleimide group reacts specifically with the thiol at a near-neutral pH (6.5-7.5) to form a stable, covalent thioether bond.[1][2]
Caption: General two-step reaction workflow for SMCC and MBS crosslinkers.
Quantitative Data Presentation: A Comparative Overview
The principal distinction between SMCC and MBS lies in their spacer arms: SMCC possesses an aliphatic cyclohexane (B81311) ring, whereas MBS has an aromatic benzoic acid (phenyl) ring. This structural difference influences several key parameters.
| Feature | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | This compound (MBS) |
| Full Chemical Name | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | m-Maleimidobenzoyl-N-hydroxysuccinimide ester |
| Molecular Weight | 334.32 g/mol [3] | 314.25 g/mol [1] |
| Spacer Arm Length | ~8.3 Å[3][4] | ~7.3 Å[1] |
| Spacer Arm Nature | Aliphatic, Cyclohexane-based | Aromatic, Phenyl-based |
| Solubility | Insoluble in water; requires organic solvent (DMSO, DMF)[5] | Insoluble in water; requires organic solvent (DMSO, DMF)[1][3] |
| Reactive Groups | NHS ester (amine-reactive), Maleimide (thiol-reactive) | NHS ester (amine-reactive), Maleimide (thiol-reactive) |
| Amine Reaction pH | 7.0 - 9.0[2] | 7.0 - 9.0[1] |
| Thiol Reaction pH | 6.5 - 7.5[2] | 6.5 - 7.5[1] |
| Linker Immunogenicity | Can induce high levels of linker-specific antibodies[6] | Can induce high levels of linker-specific antibodies[6] |
Performance Comparison
Stability: The stability of the maleimide group itself against hydrolysis is a crucial factor during the two-step conjugation process. The cyclohexane ring in the SMCC spacer arm is reported to decrease the rate of maleimide hydrolysis compared to reagents without this feature, potentially offering a wider window for the second conjugation step.[2][7] However, the final thioether bond formed by both crosslinkers is susceptible to cleavage via a retro-Michael reaction, especially in the presence of competing thiols like glutathione (B108866) in vivo.[5][8] This can lead to premature drug release. The stability of this linkage is a known challenge, prompting the development of next-generation maleimides designed to prevent this reversal.[5]
Immunogenicity: The linker itself can be recognized by the immune system, leading to the generation of anti-drug antibodies that can affect the efficacy and safety of the bioconjugate. A comparative study using angiotensin and tetanus toxoid as model antigens revealed that the constrained, rigid linkers derived from both SMCC and MBS induced "very high linker-specific antibody levels".[6] This suggests that for therapeutic applications, the potential immunogenicity of conjugates made with either linker should be carefully evaluated. In contrast, more flexible, non-aromatic linkers showed almost no such reactivity in the same study.[6]
Solubility and Aggregation: Both standard SMCC and MBS are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction buffer.[1][5] The aromatic spacer of MBS is generally more hydrophobic than the aliphatic spacer of SMCC. This increased hydrophobicity can potentially contribute to a higher risk of protein aggregation, a critical concern in drug development. For applications requiring fully aqueous conditions, water-soluble sulfonate-modified versions (Sulfo-SMCC and Sulfo-MBS) are available.[1][9]
Caption: Structural comparison highlighting the different spacer arms of SMCC and MBS.
Experimental Protocols
The following are generalized two-step protocols for the conjugation of a protein (e.g., antibody) to a thiol-containing molecule. Note: Optimal conditions, particularly molar excess of the crosslinker, should be determined empirically for each specific application.
Protocol 1: Protein Activation with SMCC or MBS
This first stage involves activating the protein by reacting its primary amine groups with the crosslinker's NHS ester.
Materials:
-
Protein-NH₂ (e.g., Antibody) at 1-10 mg/mL.
-
Amine-free conjugation buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.
-
SMCC or MBS crosslinker.
-
Anhydrous DMSO or DMF.
-
Desalting column (e.g., Sephadex G-25).
Methodology:
-
Buffer Preparation: Prepare the protein in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[2]
-
Crosslinker Preparation: Immediately before use, prepare a 10-20 mM stock solution of SMCC or MBS in anhydrous DMSO or DMF. Both reagents are moisture-sensitive.[1][3]
-
Reaction Incubation: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of organic solvent should ideally be below 10% to avoid protein denaturation.[10]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
Removal of Excess Crosslinker: Immediately following incubation, remove non-reacted crosslinker and the NHS byproduct using a desalting column equilibrated with the conjugation buffer (adjusted to pH 6.5-7.5 for the next step). This step is critical to prevent the crosslinker from reacting with the thiol-containing molecule in the subsequent step.[1]
Protocol 2: Conjugation of Activated Protein to Thiol-Containing Molecule
This second stage links the maleimide-activated protein with the sulfhydryl group on the second molecule.
Materials:
-
Maleimide-activated protein from Protocol 1.
-
Thiol-containing molecule (e.g., Drug-SH).
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 6.5-7.5. (EDTA is added to chelate metals and prevent disulfide bond re-formation).
-
Quenching Reagent (e.g., L-cysteine or N-acetylcysteine).
-
Purification system (e.g., Size-Exclusion Chromatography).
Methodology:
-
Thiol-Molecule Preparation: Dissolve the thiol-containing molecule in a compatible buffer or solvent. If the molecule has disulfide bonds, they must be reduced prior to this step using a reducing agent like TCEP, followed by removal of the reducing agent.[11]
-
Conjugation Reaction: Add the thiol-containing molecule to the purified, maleimide-activated protein solution. A molar excess of the thiol-molecule (typically 1.5 to 5-fold over available maleimide groups) is often used to drive the reaction.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11][12]
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM. Incubate for an additional 15-30 minutes.[1]
-
Purification: Purify the final conjugate to remove unreacted molecules, quenching reagent, and any aggregates using an appropriate method such as SEC or dialysis.[1]
Conclusion and Recommendations
The choice between SMCC and this compound (MBS) is not a matter of superior universal performance but of selecting the appropriate tool for a specific biological application.
-
Choose SMCC when a slightly longer, aliphatic spacer is desired and when the enhanced stability of its maleimide group during a prolonged activation step is beneficial. Its less hydrophobic spacer may offer a slight advantage in reducing the propensity for aggregation compared to MBS.
-
Choose this compound (MBS) when a shorter, more rigid aromatic spacer is required. The rigidity of the phenyl ring can provide a more defined distance between the conjugated molecules.
For both crosslinkers, researchers must be cognizant of the potential for linker-induced immunogenicity and the inherent instability of the final thioether bond to retro-Michael addition.[5][6] The experimental protocols provided should be used as a starting point, with the understanding that empirical optimization is essential for achieving the desired drug-to-antibody ratio (DAR) and ensuring the stability and efficacy of the final bioconjugate.
References
- 1. labmartgh.com [labmartgh.com]
- 2. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 3. cyanagen.com [cyanagen.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MBS Crosslinker Datasheet DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison: 4-N-Maleimidobenzoicacid-NHS Chemistry vs. EDC/NHS Chemistry for Bioconjugation
In the realm of bioconjugation, the precise and stable linking of molecules is paramount for the development of effective diagnostics, therapeutics, and research reagents. Among the myriad of available crosslinking chemistries, 4-N-Maleimidobenzoicacid-NHS (and its more commonly used analogue, SMCC) and EDC/NHS chemistries are two of the most prevalent methods for covalently attaching biomolecules. This guide provides an in-depth, objective comparison of these two chemistries, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.
Executive Summary
This compound (or SMCC) is a heterobifunctional crosslinker that facilitates a controlled, two-step conjugation between an amine-containing molecule and a thiol-containing molecule. This approach offers high specificity and minimizes the formation of undesirable homodimers. In contrast, EDC/NHS chemistry is a "zero-length" crosslinking method that directly couples carboxyl groups to primary amines. While versatile, EDC/NHS can be prone to side reactions and may offer less control over the conjugation process compared to SMCC. The choice between these two powerful techniques hinges on the specific functional groups available on the biomolecules, the desired level of control over the conjugation reaction, and the required stability of the final conjugate.
Comparison of Key Performance Metrics
The following table summarizes the key performance characteristics of this compound (SMCC) and EDC/NHS chemistries, providing a clear overview for easy comparison.
| Feature | This compound (SMCC) Chemistry | EDC/NHS Chemistry |
| Reaction Specificity | High: Reacts specifically with primary amines and sulfhydryl groups. | Moderate: Reacts with carboxyl and primary amine groups. Can lead to intramolecular crosslinking if a molecule contains both groups. |
| Control over Conjugation | High: A two-step process allows for controlled and sequential conjugation, minimizing unwanted side products.[1][2] | Moderate: A one-pot or two-step reaction is possible, but the EDC-activated intermediate is highly unstable and can hydrolyze quickly.[3][4] |
| Stability of Intermediate | The maleimide-activated intermediate is relatively stable, especially with a cyclohexane (B81311) bridge, allowing for storage before conjugation to a thiol-containing molecule.[1][2][5] | The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions. The addition of NHS or Sulfo-NHS creates a more stable, yet still hydrolytically sensitive, NHS ester.[4][6] |
| Stability of Final Conjugate | Forms a stable amide bond and a relatively stable thioether bond. The thioether bond can be susceptible to retro-Michael reaction under certain conditions.[7][8] | Forms a stable amide bond. As a "zero-length" crosslinker, EDC itself is not incorporated into the final conjugate.[4][9] |
| Potential Side Reactions | Hydrolysis of the NHS ester and maleimide (B117702) groups. The maleimide group can react with other nucleophiles at high pH. | Hydrolysis of the O-acylisourea intermediate, formation of N-acylurea, and intramolecular crosslinking.[3][4] Anhydride (B1165640) formation can be a significant side product, especially with polymers like PMAA.[10][11] |
| Water Solubility | SMCC is not water-soluble and requires an organic solvent like DMSO or DMF. Water-soluble analogs like Sulfo-SMCC are available.[1][12] | EDC is water-soluble, making it suitable for reactions in aqueous buffers.[4] |
| pH of Reaction | NHS ester reaction: pH 7.0-9.0. Maleimide reaction: pH 6.5-7.5.[5][12] | Carboxyl activation: pH 4.5-7.2. Amine reaction: pH 7.0-8.0.[3][13] |
Reaction Mechanisms Visualized
To further elucidate the differences between these two chemistries, the following diagrams illustrate their respective reaction pathways.
Caption: The two-step reaction mechanism of the SMCC crosslinker.
Caption: The reaction mechanism of EDC/NHS crosslinking chemistry.
Experimental Protocols
Detailed methodologies for performing bioconjugation using both SMCC and EDC/NHS chemistries are provided below. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with free sulfhydryl groups (Protein 2).
Materials:
-
Protein 1 (with primary amines)
-
Protein 2 (with sulfhydryl groups)
-
SMCC (or Sulfo-SMCC for aqueous reactions)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)
-
Organic Solvent (for SMCC): DMSO or DMF
-
Desalting Columns
-
Reducing agent (e.g., TCEP), if Protein 2 has disulfide bonds
Procedure:
Step 1: Activation of Amine-containing Protein (Protein 1)
-
Prepare Protein 1 in Conjugation Buffer.
-
If using SMCC, dissolve it in DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). For Sulfo-SMCC, dissolve it in deionized water immediately before use.[14]
-
Add a 10- to 50-fold molar excess of the SMCC (or Sulfo-SMCC) stock solution to the Protein 1 solution.[1][14]
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][5]
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[15]
Step 2: Conjugation to Sulfhydryl-containing Protein (Protein 2)
-
Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.[5]
-
Immediately combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
(Optional) To quench the reaction, add a sulfhydryl-containing compound like cysteine.
Protocol 2: Two-Step Protein-Protein Conjugation using EDC/NHS
This protocol describes the conjugation of a protein with available carboxyl groups (Protein 1) to a protein with primary amines (Protein 2).
Materials:
-
Protein 1 (with carboxyl groups)
-
Protein 2 (with primary amines)
-
EDC
-
NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Solution: 2-Mercaptoethanol (B42355) or Hydroxylamine (B1172632)
-
Desalting Columns
Procedure:
Step 1: Activation of Carboxyl-containing Protein (Protein 1)
-
Dissolve Protein 1 in Activation Buffer.
-
Equilibrate EDC and NHS to room temperature before opening the vials.
-
Add EDC (e.g., final concentration of 4 mM) and NHS (e.g., final concentration of 10 mM) to the Protein 1 solution.[16]
-
React for 15 minutes at room temperature.[4]
-
Add 2-mercaptoethanol to quench the EDC reaction.[4] Alternatively, remove excess EDC and NHS by buffer exchange using a desalting column equilibrated with Coupling Buffer.
Step 2: Conjugation to Amine-containing Protein (Protein 2)
-
Add Protein 2 to the activated Protein 1 solution at an equimolar ratio.[13]
-
Allow the proteins to react for 2 hours at room temperature.[13]
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[4]
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and by-products.
Conclusion
Both this compound (SMCC) and EDC/NHS chemistries are powerful tools for bioconjugation. SMCC offers superior control and specificity for linking amine- and thiol-containing molecules through a two-step process, making it an excellent choice for creating well-defined conjugates and minimizing side reactions.[1][2] The stability of its maleimide-activated intermediate is an added advantage.[1][2][5] On the other hand, EDC/NHS chemistry provides a direct method for coupling carboxyl groups to primary amines and is particularly useful as a "zero-length" crosslinking strategy.[4][9] However, researchers must be mindful of the instability of the EDC-activated intermediate and the potential for side reactions.[3][4] The choice between these two methods should be guided by the specific biomolecules involved, the desired characteristics of the final conjugate, and the level of control required for the application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Beyond the Thiol-Maleimide Bond: A Comparative Guide to Advanced Bioconjugation Chemistries
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. While maleimide-thiol conjugation has long been a workhorse in the field, concerns over the stability of the resulting thioether bond, particularly in the reducing environment of the bloodstream, have driven the development of robust alternatives. This guide provides an objective comparison of next-generation bioconjugation strategies, supported by experimental data, to inform the selection of the optimal chemistry for your research and therapeutic development.
The Achilles' heel of the traditional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, leading to deconjugation and potential off-target effects.[1] This instability has prompted a shift towards chemistries that offer more durable covalent bonds, greater reaction efficiency, and enhanced specificity. Here, we compare several leading alternatives to the maleimide-thiol reaction, presenting their mechanisms, quantitative performance data, and detailed experimental protocols.
Next-Generation Thiol-Reactive Chemistries
To address the stability issues of conventional maleimide (B117702) conjugates, several "next-generation" thiol-reactive reagents have been developed that form more stable linkages.
N-Aryl Maleimides
N-aryl maleimides represent a significant improvement over their N-alkyl counterparts. The introduction of an aryl group accelerates the hydrolysis of the thiosuccinimide ring, a process that stabilizes the conjugate and prevents the retro-Michael reaction.[2]
-
Advantages: Increased stability of the final conjugate, faster reaction kinetics compared to N-alkyl maleimides.[2][3]
-
Disadvantages: The resulting conjugate is a mixture of regioisomers.[4]
Vinyl Sulfones
Vinyl sulfones react with thiols to form a stable, irreversible thioether bond.[5][6] This chemistry offers a more permanent linkage compared to traditional maleimides.
-
Advantages: Forms a highly stable and irreversible bond, good selectivity for thiols.[5][6]
-
Disadvantages: Generally slower reaction kinetics compared to maleimides.[6][7]
Julia-Kocienski-Like Reagents
Methylsulfonyl phenyloxadiazole and other Julia-Kocienski-like reagents react specifically with cysteine residues to form exceptionally stable conjugates.[8][9]
-
Advantages: Superior stability in human plasma compared to maleimide conjugates, exquisite chemoselectivity.[8][9][10]
-
Disadvantages: May require custom synthesis as commercial availability can be limited.[11]
Quantitative Comparison of Thiol-Reactive Chemistries
| Reagent Class | Linkage Type | Reaction Rate (Second-order rate constant) | Stability (in human plasma/serum) | Yield | Ref. |
| N-Alkyl Maleimide (Traditional) | Thiosuccinimide ether | ~0.5 x 10³ M⁻¹s⁻¹ | Variable, susceptible to retro-Michael reaction (35-67% deconjugation over 7 days) | High (>90%) | [2][12] |
| N-Aryl Maleimide | Hydrolyzed thiosuccinimide | ~2.5 times faster than N-alkyl maleimides | High (<20% deconjugation over 7 days) | High (80-96%) | [2][3][13] |
| Vinyl Sulfone | Thioether | Slower than maleimides | High (stable in vitro and in vivo) | High | [5][7] |
| Julia-Kocienski-like Reagents | Thioether | Rapid | High (more stable than maleimide conjugates) | High | [8][9] |
Bioorthogonal Chemistries
Bioorthogonal reactions proceed with high selectivity and efficiency in complex biological environments, without interfering with native biochemical processes. These methods typically involve the introduction of a non-native functional group into the biomolecule of interest.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a "click chemistry" reaction that occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[][15]
-
Advantages: Bioorthogonal, catalyst-free, forms a very stable triazole linkage.[][16]
-
Disadvantages: Requires the introduction of an azide or cyclooctyne handle into the biomolecule.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is an extremely fast bioorthogonal reaction between an electron-deficient diene (e.g., a tetrazine) and an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene).[17][18][19]
-
Advantages: Exceptionally fast kinetics, highly specific, catalyst-free.[20][21]
-
Disadvantages: Requires the introduction of a tetrazine or a strained alkene/alkyne into the biomolecule.
Quantitative Comparison of Bioorthogonal Chemistries
| Reaction | Reactive Partners | Second-Order Rate Constant (M⁻¹s⁻¹) | Stability of Linkage | Ref. |
| SPAAC | Cyclooctyne + Azide | 10⁻³ - 1 | Very High (Stable Triazole) | [15] |
| iEDDA | Tetrazine + trans-Cyclooctene | 10³ - 10⁶ | Very High (Stable Pyridazine) | [20][21] |
Enzyme-Mediated Ligation
Enzymatic methods offer unparalleled specificity by recognizing and modifying specific amino acid sequences.
Formylglycine-Generating Enzyme (FGE)
FGE recognizes a specific consensus sequence (CXPXR) and converts the cysteine residue within it to a formylglycine (fGly), which contains a bioorthogonal aldehyde handle for subsequent conjugation.[22][23][24]
-
Advantages: Highly site-specific, introduces a unique reactive handle.[25][26]
-
Disadvantages: Requires genetic engineering to introduce the consensus sequence and co-expression of FGE.
Visualizing the Chemistries
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 19. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 20. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formylglycine-generating enzymes for site-specific bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
- 25. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]
- 26. Formylglycine-generating enzymes for site-specific bioconjugation | Semantic Scholar [semanticscholar.org]
Stability Under Scrutiny: A Comparative Guide to the Amide Bond of 4-N-Maleimidobenzoicacid-NHS
For the discerning researcher in drug development and proteomics, the stability of the covalent linkage between a protein and its payload is paramount. This guide provides a detailed assessment of the amide bond stability formed by the heterobifunctional crosslinker, 4-N-Maleimidobenzoicacid-NHS, in comparison to other commonly employed alternatives. While direct quantitative comparisons of amide bond hydrolysis rates are not extensively available in peer-reviewed literature, this guide offers a framework for empirical evaluation through detailed experimental protocols and highlights the key structural factors influencing stability.
The this compound crosslinker features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines to form a robust amide bond, and a maleimide (B117702) group for conjugation to sulfhydryl moieties. The stability of this amide bond is a critical determinant of the bioconjugate's integrity and in vivo performance.
Comparative Analysis of Amide Bond Stability
The intrinsic stability of an amide bond is remarkably high, with a half-life estimated to be in the hundreds of years under physiological conditions.[1] However, the local chemical environment, dictated by the structure of the crosslinker, can subtly influence this stability. The key differentiator for this compound is its aromatic spacer arm.
| Feature | This compound | Aliphatic NHS Esters (e.g., SMCC) |
| Spacer Arm | Aromatic (Benzoic Acid) | Aliphatic (Cyclohexane) |
| Amide Bond Type | Aromatic Amide | Aliphatic Amide |
| Expected Stability | High. The resonance stabilization of the aromatic ring may confer additional rigidity and electronic stability to the adjacent amide bond. | High. Aliphatic amides are known for their exceptional stability. |
| Hydrophobicity | Increased hydrophobicity due to the benzene (B151609) ring. | Generally lower hydrophobicity compared to aromatic counterparts. |
| Experimental Data | Specific comparative kinetic data on amide bond hydrolysis is limited. Empirical testing is recommended. | Specific comparative kinetic data on amide bond hydrolysis is limited. Empirical testing is recommended. |
It is crucial to distinguish the stability of the amide bond from that of the maleimide-thiol linkage. The latter is known to be susceptible to retro-Michael addition, leading to deconjugation. However, the amide bond formed by the NHS ester is generally considered to be highly stable under physiological conditions.[2]
Experimental Protocols for Assessing Amide Bond Stability
To empower researchers to generate their own comparative stability data, we provide a detailed protocol for a liquid chromatography-mass spectrometry (LC-MS) based assay to monitor amide bond hydrolysis.
Protocol: LC-MS Assay for Amide Bond Hydrolysis
Objective: To quantify the rate of hydrolysis of the amide bond in a bioconjugate by monitoring the release of the free payload or the change in the intact conjugate over time.
Materials:
-
Bioconjugate of interest (e.g., antibody conjugated with a payload via this compound)
-
Control bioconjugate (e.g., conjugated with an aliphatic crosslinker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC columns (e.g., reversed-phase for free payload, size-exclusion or reversed-phase for intact conjugate)
Procedure:
-
Incubation:
-
Prepare solutions of the test and control bioconjugates in PBS at a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot of each sample and immediately store it at -80°C to halt any further reaction.
-
-
Sample Preparation for Free Payload Analysis:
-
To the thawed aliquots, add 3 volumes of cold protein precipitation solvent.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant containing the hydrolyzed payload for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant by a validated LC-MS method to quantify the amount of free payload released.
-
Develop a standard curve for the free payload to enable accurate quantification.
-
Monitor the disappearance of the intact conjugate as a complementary measure of stability.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time.
-
Determine the observed rate constant (k_obs) of hydrolysis from the slope of the linear portion of the curve.
-
Calculate the half-life (t_1/2) of the amide bond using the formula: t_1/2 = 0.693 / k_obs.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for assessing amide bond stability.
Caption: Factors influencing bioconjugate performance.
References
Confirming Bioactivity of 4-N-Maleimidobenzoic acid-NHS Conjugates: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, confirming the biological activity of a newly synthesized bioconjugate is a critical step. This guide provides a comparative overview of key functional assays to validate the bioactivity of molecules conjugated using the popular crosslinker, 4-N-Maleimidobenzoic acid-NHS (MBS) or its water-soluble analog, Sulfo-MBS. We will delve into the experimental protocols for essential assays and compare the performance of MBS-conjugates with alternatives, supported by experimental data.
4-N-Maleimidobenzoic acid-NHS and its sulfonated version are heterobifunctional crosslinkers that facilitate the covalent attachment of molecules containing primary amines to molecules with sulfhydryl groups. This chemistry is widely employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a monoclonal antibody. The preservation of the antibody's binding affinity and the cytotoxic potential of the payload are paramount to the therapeutic efficacy of the ADC.
Key Functional Assays for Bioactivity Confirmation
A battery of in vitro assays is essential to confirm that the conjugation process has not compromised the biological function of the constituent molecules. The primary assays focus on target binding, cellular internalization, and cytotoxicity.
Target Binding Affinity Assays
The first crucial step is to verify that the conjugated antibody retains its ability to bind to its specific target antigen on the surface of cancer cells. A reduction in binding affinity can significantly impair the efficacy of the conjugate.
Common Assay: Cell-Based ELISA
A cell-based ELISA is a robust method to quantify the binding of an ADC to target cells. In this assay, target cells are seeded in a microplate and incubated with varying concentrations of the ADC. The bound ADC is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric or fluorometric reaction.
Alternative Assay: Flow Cytometry
Flow cytometry offers a quantitative analysis of ADC binding to a cell population. Target cells are incubated with a fluorescently labeled ADC or a primary ADC followed by a fluorescently labeled secondary antibody. The fluorescence intensity of individual cells is then measured, providing data on the percentage of positive cells and the mean fluorescence intensity, which correlates with the number of bound ADC molecules.
Internalization Assays
For many ADCs, particularly those with non-cleavable linkers, internalization into the target cell is a prerequisite for the payload to exert its cytotoxic effect.[1] These assays measure the extent and rate at which the ADC is taken up by the target cells.
Common Assay: Flow Cytometry-Based Internalization Assay
This method quantifies the amount of internalized antibody over time.[2] Cells are incubated with the ADC at 37°C to allow for internalization. At various time points, the reaction is stopped, and any ADC remaining on the cell surface is either removed by an acidic wash or quenched with a specific antibody. The internalized ADC is then detected by flow cytometry after cell permeabilization.
Alternative Assay: Confocal Microscopy
Confocal microscopy provides a visual confirmation of ADC internalization and subcellular localization. Cells are treated with a fluorescently labeled ADC and then imaged. Co-localization studies with lysosomal markers can confirm that the ADC is trafficked to the lysosome, which is often required for payload release.[3]
Cytotoxicity Assays
The ultimate goal of an ADC is to kill target cancer cells. Cytotoxicity assays are therefore the most critical functional readout for these conjugates. These assays measure the dose-dependent cell-killing ability of the ADC.
Common Assay: MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure cell viability.[4] Viable cells with active mitochondria reduce the tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells. By treating cells with a range of ADC concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated.
Alternative Assay: Real-Time Cell Proliferation Assays
Instruments like the IncuCyte® system allow for real-time, automated monitoring of cell proliferation. This provides a kinetic understanding of the ADC's cytotoxic effect over time.
Bystander Killing Assay
For ADCs with cleavable linkers and membrane-permeable payloads, the released drug can diffuse out of the target cell and kill neighboring antigen-negative cells.[5] This "bystander effect" can be a significant advantage in treating heterogeneous tumors.
Common Assay: Co-culture Cytotoxicity Assay
In this assay, antigen-positive and antigen-negative cells (often engineered to express a fluorescent protein for identification) are cultured together.[5] The co-culture is then treated with the ADC, and the viability of the antigen-negative cell population is assessed to determine the extent of bystander killing.
Performance Comparison with Alternative Crosslinkers
While MBS and its derivatives are widely used, the stability of the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, leading to premature drug release. This has led to the development of "next-generation maleimides" (NGMs) and other alternative linkers designed to form more stable conjugates.
Next-Generation Maleimides (NGMs): These linkers, such as those with N-aryl substitutions, are designed to promote the hydrolysis of the succinimide (B58015) ring after conjugation, forming a stable, ring-opened structure that is resistant to deconjugation.[6] Studies have shown that ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation in serum compared to those made with traditional N-alkyl maleimides.[6] This enhanced stability can lead to improved in vivo efficacy and a better safety profile.
Disulfide-Based Linkers: These linkers are designed to be cleaved in the reducing environment of the cell, releasing the payload. They offer a different mechanism of drug release compared to the non-cleavable linkage formed by MBS.
The choice of linker can significantly impact the bioactivity of the conjugate. The following tables summarize comparative data for ADCs constructed with different linkers.
Data Presentation
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE Conjugates with Different Linkers on HER2-Positive Cell Lines
| Cell Line | Linker Type | IC50 (nM) | Reference |
| SK-BR-3 | Deglycosylated WT-MMAE | 0.12 ± 0.01 | [7] |
| SK-BR-3 | I253Q-MMAE | 0.16 ± 0.01 | [7] |
| BT-474 | T-DM1 (non-cleavable SMCC) | - | [8] |
| BT-474 | DBM-linker-MMAE | in a low nanomolar range | [8] |
| BT-474 | DTM-linker-MMAE | in a low nanomolar range | [8] |
| BT-474 | TBM-linker-MMAE | in a low nanomolar range | [8] |
| SK-BR-3 | THIOMAB™ with NGM linker | 0.14 | [9] |
| HCC-1954 | THIOMAB™ with NGM linker | 0.31 | [9] |
Table 2: Comparison of Stability of ADCs with Different Maleimide-Based Linkers
| Linker Type | Condition | % Deconjugation | Time | Reference |
| N-alkyl maleimide | Thiol-containing buffer | 35-67% | 7 days | [6] |
| N-aryl maleimide | Thiol-containing buffer | < 20% | 7 days | [6] |
| N-alkyl maleimide | Serum | 35-67% | 7 days | [6] |
| N-aryl maleimide | Serum | < 20% | 7 days | [6] |
| Maleimide-based ADC | Albumin solution | ~3.8% payload shedding | 14 days | [10] |
Experimental Protocols
Protocol 1: Cell-Based ELISA for Binding Affinity
-
Cell Seeding: Seed target cells (e.g., 10,000-20,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Fixation and Blocking: Fix the cells with 4% paraformaldehyde, then block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Add serial dilutions of the ADC and a control antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Flow Cytometry-Based Internalization Assay
-
Cell Preparation: Harvest target cells and resuspend them in a suitable buffer.
-
Primary Antibody Incubation: Incubate the cells with the ADC or a control antibody on ice for 1 hour to allow binding but prevent internalization.
-
Washing: Wash the cells to remove unbound antibody.
-
Internalization: Resuspend the cells in pre-warmed media and incubate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to allow internalization. A control sample should be kept on ice (time point 0).
-
Stopping Internalization: Stop the internalization process by placing the cells on ice.
-
Surface Staining: Add a fluorescently labeled secondary antibody to detect the ADC remaining on the cell surface.
-
Data Acquisition: Analyze the cells by flow cytometry. The decrease in mean fluorescence intensity over time compared to the time point 0 sample indicates the extent of internalization.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed target cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
ADC Treatment: The next day, add serial dilutions of the ADC, a control antibody, and the free payload to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[4]
Mandatory Visualization
Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).
Caption: Workflow for a typical in vitro MTT cytotoxicity assay.
References
- 1. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. uib.no [uib.no]
- 5. benchchem.com [benchchem.com]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. tandfonline.com [tandfonline.com]
Comparative study of TFP esters versus NHS esters for amine labeling.
In the realm of bioconjugation, the precise and efficient labeling of amine groups on proteins, peptides, and oligonucleotides is paramount for a vast array of applications, from diagnostics and imaging to therapeutic drug development. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagent for this purpose. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters presents a compelling alternative, offering distinct advantages in stability and efficiency, particularly under challenging reaction conditions. This guide provides a detailed comparative analysis of TFP and NHS esters, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their amine labeling needs.
At a Glance: Key Performance Differences
| Feature | TFP Esters | NHS Esters |
| Hydrolytic Stability | Significantly more stable, especially at basic pH.[1][2][3] | Prone to rapid hydrolysis, particularly at pH > 8.[4][5] |
| Optimal Reaction pH | 8.5 - 9.0[6][7] | 7.2 - 8.5[8][9][] |
| Labeling Efficiency | Generally higher, especially at elevated pH, due to lower hydrolysis.[1] | Can be compromised by competing hydrolysis, leading to lower yields.[9][11] |
| Hydrophobicity | More hydrophobic.[1][4] | Less hydrophobic. |
| Leaving Group | 2,3,5,6-tetrafluorophenol (B1216870) | N-hydroxysuccinimide |
Deeper Dive: Stability Underpins Performance
The most significant differentiator between TFP and NHS esters is their stability in aqueous solutions, a critical factor that directly impacts labeling efficiency. The primary competing reaction in amine labeling is the hydrolysis of the ester, which inactivates the reagent.
TFP esters exhibit markedly superior resistance to hydrolysis, especially under the basic conditions required for efficient amine acylation.[2][3][12] In contrast, NHS esters are notoriously susceptible to rapid hydrolysis as the pH increases.[4][5] At a pH of 8, the half-life of an NHS ester can be measured in minutes, whereas TFP esters remain stable for several hours.[3][4] This enhanced stability of TFP esters provides a wider window for the labeling reaction to proceed, often resulting in higher yields and more reproducible conjugations.[12]
A study comparing self-assembled monolayers (SAMs) terminated with TFP and NHS esters demonstrated this difference starkly. The TFP surface exhibited an almost 10-fold longer half-life at pH 10 compared to the NHS surface.[1] This stability translated to a five-fold greater surface density of amine-modified DNA molecules on the TFP surface when the reaction was carried out at pH 10.[1][13]
Quantitative Comparison of Hydrolysis Half-Life
The following table summarizes the half-reaction times for hydrolysis of TFP and NHS ester-terminated SAMs at various pH values, illustrating the superior stability of TFP esters.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~480 | ~240 |
| 8.0 | ~420 | ~180 |
| 10.0 | ~360 | ~39 |
| Data adapted from a study on self-assembled monolayers.[1] |
Reaction Mechanisms and Workflow
Both TFP and NHS esters react with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) via the same fundamental mechanism: nucleophilic acyl substitution.[8][14] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the respective leaving group (2,3,5,6-tetrafluorophenol or N-hydroxysuccinimide) and forming a stable, covalent amide bond.[8][]
Figure 1. Reaction mechanisms for TFP and NHS esters with primary amines.
A typical experimental workflow for amine labeling involves preparing the biomolecule and the ester, carrying out the reaction, and finally, purifying the conjugate.
Figure 2. General experimental workflow for amine labeling.
Experimental Protocols
Below are representative protocols for labeling proteins with TFP and NHS esters. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Protein Labeling with a TFP Ester
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or MES)
-
TFP ester of the label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[6][7]
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of extraneous primary amines (e.g., Tris or glycine).
-
Prepare the TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Perform the Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved TFP ester. The optimal molar ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if the label is fluorescent.
-
Purify the Conjugate: Remove unreacted ester and the 2,3,5,6-tetrafluorophenol byproduct by gel filtration, dialysis, or another suitable chromatographic method.
Protocol 2: Protein Labeling with an NHS Ester
Materials:
-
Protein to be labeled
-
NHS ester of the label
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[9][11]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2.5-5 mg/mL.[15]
-
Prepare the NHS Ester Stock Solution: Just before use, dissolve the NHS ester in anhydrous, amine-free DMSO or DMF to create a 10 mM stock solution.[9][15]
-
Perform the Labeling Reaction: Add a 5-15 fold molar excess of the NHS ester solution to the protein solution while stirring.[15][16]
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8][9]
-
Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the Conjugate: Separate the labeled protein from unreacted reagents and N-hydroxysuccinimide using gel filtration or a similar purification method.[9]
Conclusion: Making the Right Choice
While NHS esters have a long and successful history in bioconjugation and remain a viable option for many standard applications, TFP esters offer a clear advantage in situations requiring higher stability and efficiency.
Choose TFP esters when:
-
Working at a higher pH (≥8.5) is necessary to achieve sufficient labeling.
-
The amine-containing molecule is available in limited quantities or is particularly sensitive, making reaction efficiency critical.
-
High reproducibility is essential, as the lower rate of hydrolysis leads to more consistent results.
-
The increased hydrophobicity of the reagent is not a concern or is even beneficial for the application.[1][4]
NHS esters may still be suitable for:
-
Routine labeling procedures where high yields are not the primary concern.
-
Reactions that can be performed efficiently at a pH below 8.0.
-
Applications where the lower hydrophobicity of the reagent is advantageous.
Ultimately, the choice between TFP and NHS esters will depend on the specific requirements of the experiment, including the nature of the biomolecule, the desired degree of labeling, and the reaction conditions. For researchers seeking to optimize their amine labeling protocols, particularly in challenging contexts, TFP esters represent a robust and often superior alternative to the traditional NHS chemistry.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 8. glenresearch.com [glenresearch.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. TCO-PEG4-TFP Ester, 2268817-73-6 | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. biotium.com [biotium.com]
- 16. interchim.fr [interchim.fr]
Evaluating the Efficiency of Site-Specific Conjugation with 4-N-Maleimidobenzoicacid-NHS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies relies on the critical step of efficiently and stably linking a potent cytotoxic payload to a monoclonal antibody. The choice of crosslinker is paramount to the success of this conjugation. This guide provides an objective comparison of 4-N-Maleimidobenzoicacid-NHS (MBS-NHS) with other common heterobifunctional crosslinkers used for site-specific conjugation. We present a compilation of experimental data to evaluate its performance and detailed protocols to aid in its practical application.
Introduction to this compound (MBS-NHS)
MBS-NHS is a heterobifunctional crosslinking reagent featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. This structure allows for a two-step conjugation process. The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. This initial step introduces a maleimide group onto the antibody. Subsequently, the maleimide group reacts with a sulfhydryl (thiol) group on the payload molecule to form a stable thioether bond, completing the antibody-drug conjugate.
Performance Comparison of Crosslinkers
The selection of a crosslinker significantly impacts the drug-to-antibody ratio (DAR), stability, and ultimately, the therapeutic efficacy of an ADC. Below is a comparison of MBS-NHS with other commonly used crosslinkers.
Table 1: Comparison of Heterobifunctional Crosslinkers for Antibody-Drug Conjugation
| Feature | This compound (MBS-NHS) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate) (LC-SMCC) |
| Reactive Ends | NHS ester (amine-reactive), Maleimide (thiol-reactive) | NHS ester (amine-reactive), Maleimide (thiol-reactive) | NHS ester (amine-reactive), Maleimide (thiol-reactive) |
| Spacer Arm Length | Short, rigid | Relatively short, rigid (contains cyclohexane) | Long, flexible (contains aminocaproate) |
| Solubility | Insoluble in water; requires organic solvent (e.g., DMSO, DMF) | Insoluble in water; requires organic solvent (e.g., DMSO, DMF)[1] | Insoluble in water; requires organic solvent (e.g., DMSO, DMF)[1] |
| Conjugation Efficiency | Comparable to SMCC under optimal conditions. | High, but can be influenced by steric hindrance.[1] | Potentially higher than SMCC in cases of steric hindrance due to its longer spacer arm.[1] |
| Stability of Conjugate | Forms stable amide and thioether bonds. The aromatic ring may increase immunogenicity. | Forms stable amide and thioether bonds. The cyclohexane (B81311) ring can decrease the rate of maleimide hydrolysis.[1] | Forms stable amide and thioether bonds with similar stability to SMCC.[1] |
| Immunogenicity | The constrained, aromatic linker may induce higher linker-specific antibody levels. | The constrained linker may induce linker-specific antibody levels. | The more flexible, non-aromatic spacer may have lower immunogenicity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient conjugation. Below are protocols for the two-step conjugation using MBS-NHS and the subsequent determination of the drug-to-antibody ratio.
Protocol 1: Two-Step Antibody-Drug Conjugation using MBS-NHS
This protocol outlines the activation of an antibody with MBS-NHS followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound (MBS-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines.
-
-
MBS-NHS Stock Solution Preparation:
-
Immediately before use, dissolve MBS-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Antibody Activation (Amine-NHS Ester Reaction):
-
Add a 10 to 20-fold molar excess of the MBS-NHS stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted MBS-NHS using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Thiol-Containing Payload (Maleimide-Thiol Reaction):
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the payload over the antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching of Unreacted Maleimide Groups (Optional):
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM cysteine or N-acetylcysteine and incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess payload and other reaction components using a desalting column or size-exclusion chromatography.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[2] It can be determined using various analytical techniques, with Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) being the most common.[3][4]
A. DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in HIC mobile phase A.
-
-
HIC-HPLC Analysis:
-
Inject the ADC sample onto a HIC column.
-
Separate the different drug-loaded species using a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to low ammonium sulfate).
-
Monitor the elution profile at 280 nm. Each peak corresponds to an antibody with a different number of conjugated drugs.
-
-
DAR Calculation:
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
B. DAR Determination by Mass Spectrometry (MS):
-
Sample Preparation:
-
LC-MS Analysis:
-
Separate the ADC species using reverse-phase liquid chromatography (RP-LC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Data Analysis and DAR Calculation:
-
Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species.
-
The DAR can be calculated based on the relative abundance of each species observed in the mass spectrum.[2]
-
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental Workflow for ADC Synthesis.
ADCs developed using these methods often target cancer cells by binding to specific surface antigens, leading to internalization and the release of the cytotoxic payload, which can then interfere with critical cellular signaling pathways.
Caption: Simplified HER2 Signaling Pathway.[5]
Caption: Simplified Wnt Signaling Pathway.[6][7]
Conclusion
This compound is a valuable tool for the site-specific conjugation of payloads to antibodies. Its performance is comparable to other widely used crosslinkers like SMCC, with the choice often depending on the specific steric and immunogenic considerations of the final ADC. The provided protocols offer a robust starting point for researchers to develop and optimize their conjugation strategies. Careful characterization of the resulting ADC, particularly the DAR, is essential to ensure the production of a consistent and effective therapeutic agent.
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-N-Maleimidobenzoic Acid-NHS: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-N-Maleimidobenzoic acid-NHS, a bifunctional crosslinker commonly used in bioconjugation. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle 4-N-Maleimidobenzoic acid-NHS with the appropriate safety measures in a designated laboratory environment.
Personal Protective Equipment (PPE): At a minimum, standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Storage: 4-N-Maleimidobenzoic acid-NHS should be stored in a cool, dry, and dark place, as specified by the manufacturer, to maintain its chemical stability. The container must be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the NHS ester.
Step-by-Step Disposal Protocol
The following step-by-step procedure outlines the recommended process for the safe disposal of 4-N-Maleimidobenzoic acid-NHS and its associated waste streams. This protocol is based on general guidelines for the disposal of maleimide (B117702) and NHS ester compounds and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Step 1: Waste Segregation
Proper segregation of waste is the foundational step in a compliant disposal process. All waste generated from the use of 4-N-Maleimidobenzoic acid-NHS must be treated as hazardous chemical waste.
-
Solid Waste:
-
Unused or expired solid 4-N-Maleimidobenzoic acid-NHS should be kept in its original, clearly labeled container.
-
Contaminated consumables, such as pipette tips, weighing paper, gloves, and tubes, must be collected in a designated, sealed, and chemical-resistant container or a heavy-duty plastic bag. This container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.
-
-
Liquid Waste:
-
Organic Solutions: Unused stock solutions of 4-N-Maleimidobenzoic acid-NHS dissolved in organic solvents like DMSO or DMF must be collected in a dedicated, leak-proof, and chemical-resistant container for hazardous liquid waste.
-
Aqueous Solutions: All aqueous solutions from conjugation reactions, including buffers and washes containing the compound, should be collected in a separate, dedicated, leak-proof, and chemical-resistant container.
-
Labeling: All liquid waste containers must be clearly labeled with "Hazardous Liquid Chemical Waste," the full chemical name ("4-N-Maleimidobenzoic acid-NHS"), the solvent(s) used (e.g., DMSO, aqueous buffer), and an estimated concentration.
-
Step 2: Chemical Inactivation (Quenching)
To enhance safety during storage and disposal, the reactive maleimide and NHS ester functionalities should be chemically quenched. This process converts the reactive compound into a more stable form. Note that the quenched solution is still considered hazardous chemical waste.[1]
-
Quenching the Maleimide Group:
-
To the liquid waste container, add a slight molar excess of a thiol-containing compound, such as β-mercaptoethanol or L-cysteine.
-
Allow the solution to stand for a minimum of two hours at room temperature to ensure the complete reaction of the maleimide group, forming a stable thioether.[1]
-
-
Quenching the NHS Ester Group:
-
For aqueous solutions, ensure the pH is between 7 and 8.5. If necessary, adjust with a suitable buffer.
-
Allow the solution to stand at room temperature for several hours (or overnight) to facilitate the complete hydrolysis of the NHS ester.[2] The half-life of NHS esters is significantly reduced at a slightly basic pH.[3]
-
Step 3: Waste Accumulation and Storage
-
Designated Area: Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.
-
Compatibility: Do not mix 4-N-Maleimidobenzoic acid-NHS waste with incompatible chemicals. Always refer to your institution's chemical compatibility guidelines.
-
Container Management: Ensure all waste containers are kept securely sealed when not in use to prevent spills and the release of vapors.
Step 4: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for final disposal procedures. They will provide guidance on the proper collection and disposal by a licensed hazardous waste contractor.
-
Documentation: Complete all necessary hazardous waste disposal forms or tags as required by your institution.
-
Prohibited Disposal: Under no circumstances should 4-N-Maleimidobenzoic acid-NHS or its waste be disposed of down the drain or in the regular trash.[2]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₅H₁₀N₂O₆ | [4] |
| Molecular Weight | 314.25 g/mol | [4] |
| CAS Number | 64191-06-6 | [4] |
| NHS Ester Hydrolysis Half-life (pH 7) | 4-5 hours | [3] |
| NHS Ester Hydrolysis Half-life (pH 8) | 1 hour | [3] |
| NHS Ester Hydrolysis Half-life (pH 8.6) | 10 minutes | [3] |
| Optimal pH for NHS Ester Labeling | 8.3 - 8.5 | [5][6] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of 4-N-Maleimidobenzoic acid-NHS.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
